Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLUCQFAVVCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175197 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-16-4 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid, 8-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyridine core is a key structural motif in a variety of biologically active compounds. This document outlines a strategic, multi-step synthesis, beginning from commercially available starting materials and proceeding through key intermediates. Each step is detailed with underlying chemical principles, procedural considerations, and references to established methodologies. The synthesis culminates in a cyclocondensation reaction to construct the target bicyclic system with the desired functional groups. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical development.
Introduction
The imidazo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The strategic placement of substituents on this bicyclic heteroaromatic framework allows for the fine-tuning of physicochemical properties and biological targets. This compound, in particular, presents multiple points for further chemical elaboration. The bromo substituent at the 8-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. The ethyl carboxylate at the 1-position offers a site for modification, for instance, through hydrolysis and subsequent amide coupling. This guide details a logical and efficient synthetic route to this valuable building block.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound suggests a convergent approach. The core imidazo[1,5-a]pyridine ring can be constructed through the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with a two-carbon electrophile that incorporates the ethyl carboxylate functionality. This key intermediate, 3-bromo-2-(aminomethyl)pyridine, can in turn be derived from 3-bromo-2-methylpyridine. The synthesis of 3-bromo-2-methylpyridine can be achieved from commercially available 2-methylpyridine. This multi-step approach allows for the controlled introduction of the required substituents at each stage.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Bromo-2-methylpyridine
The initial step involves the regioselective bromination of 2-methylpyridine. Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. However, under specific conditions, bromination at the 3-position can be achieved.
Reaction Scheme:
Protocol:
A detailed procedure for the bromination of 2-methylpyridine can be adapted from established methods. In a typical reaction, 2-methylpyridine is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride at elevated temperatures. The reaction mixture is then carefully quenched and the product is isolated and purified by distillation or chromatography.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-Methylpyridine | C6H7N | 93.13 | Starting Material |
| Bromine | Br2 | 159.81 | Brominating Agent |
| Aluminum Chloride | AlCl3 | 133.34 | Lewis Acid Catalyst |
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The use of aluminum chloride activates the pyridine ring towards electrophilic substitution by coordinating to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons.
-
Temperature Control: The reaction temperature is a critical parameter that influences the regioselectivity and yield of the bromination. Careful control is necessary to favor the formation of the desired 3-bromo isomer and minimize the formation of byproducts.
Part 2: Synthesis of 3-Bromo-2-(chloromethyl)pyridine
The next stage involves the functionalization of the methyl group of 3-bromo-2-methylpyridine. A common strategy for introducing a handle for subsequent amination is the free-radical chlorination of the methyl group.
Reaction Scheme:
Protocol:
3-Bromo-2-methylpyridine is reacted with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) under reflux. The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Bromo-2-methylpyridine | C6H6BrN | 172.02 | Starting Material |
| N-Chlorosuccinimide (NCS) | C4H4ClNO2 | 133.53 | Chlorinating Agent |
| Benzoyl Peroxide | C14H10O4 | 242.23 | Radical Initiator |
| Carbon Tetrachloride | CCl4 | 153.82 | Solvent |
Causality Behind Experimental Choices:
-
Radical Initiation: Benzoyl peroxide acts as a thermal initiator, generating radicals that initiate the chain reaction for the chlorination of the methyl group.
-
Solvent Selection: An inert solvent like carbon tetrachloride is typically used to prevent side reactions with the solvent.
Part 3: Synthesis of 3-Bromo-2-(aminomethyl)pyridine
The chloro group in 3-bromo-2-(chloromethyl)pyridine is a good leaving group, facilitating its conversion to the corresponding amine. This can be achieved through various amination procedures.
Reaction Scheme:
Protocol:
A two-step procedure is often employed to avoid over-alkylation. First, 3-bromo-2-(chloromethyl)pyridine is reacted with sodium azide in a polar aprotic solvent like DMF to form the corresponding azide intermediate. The azide is then reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Bromo-2-(chloromethyl)pyridine | C6H5BrClN | 206.47 | Starting Material |
| Sodium Azide | NaN3 | 65.01 | Azide Source |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | Solvent |
| Hydrogen Gas | H2 | 2.02 | Reducing Agent |
| Palladium on Carbon (10%) | Pd/C | - | Catalyst |
Causality Behind Experimental Choices:
-
Azide Intermediate: The use of sodium azide provides a clean and efficient method for introducing a nitrogen functionality that can be selectively reduced to the primary amine.
-
Catalytic Hydrogenation: This is a mild and effective method for the reduction of azides to amines, often providing high yields and purity.
Part 4: Synthesis of this compound
The final step is the construction of the imidazo[1,5-a]pyridine ring system through a cyclocondensation reaction. The reaction of the primary amine of 3-bromo-2-(aminomethyl)pyridine with a suitable two-carbon electrophile bearing the ethyl carboxylate group will lead to the target molecule. A plausible reagent for this transformation is ethyl glyoxalate.
Reaction Scheme:
Protocol:
3-Bromo-2-(aminomethyl)pyridine is reacted with ethyl glyoxalate in a suitable solvent. The reaction typically requires a dehydrating agent or azeotropic removal of water to drive the reaction to completion. The reaction likely proceeds through the formation of an initial imine intermediate, followed by intramolecular cyclization and subsequent aromatization.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Bromo-2-(aminomethyl)pyridine | C6H7BrN2 | 187.04 | Starting Material |
| Ethyl Glyoxalate | C4H6O3 | 102.09 | Cyclization Partner |
| Toluene | C7H8 | 92.14 | Solvent |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 | Catalyst |
Causality Behind Experimental Choices:
-
Ethyl Glyoxalate: This reagent provides the necessary two-carbon unit and the ethyl carboxylate functionality for the construction of the target molecule.
-
Dehydration: The removal of water is crucial to shift the equilibrium towards the formation of the cyclized product. This can be achieved using a Dean-Stark apparatus or by the addition of a dehydrating agent.
-
Acid Catalysis: An acid catalyst like p-toluenesulfonic acid can facilitate both the initial imine formation and the subsequent cyclization step.
Characterization
The identity and purity of the synthesized compounds at each step should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the desired product formation.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecules.
-
Melting Point: A sharp melting point is an indicator of the purity of a solid compound.
Safety Considerations
-
Bromine: is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum Chloride: is a corrosive solid that reacts violently with water. It should be handled in a dry environment.
-
N-Chlorosuccinimide: is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Benzoyl Peroxide: is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.
-
Sodium Azide: is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution.
-
Hydrogen Gas: is highly flammable. Hydrogenation reactions should be carried out in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound synthetic route for the preparation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can efficiently synthesize this valuable heterocyclic building block. The strategic placement of the bromo and ethyl carboxylate functionalities makes the target molecule an attractive starting point for the development of novel compounds with potential therapeutic applications. As with all chemical syntheses, careful attention to reaction conditions, purification techniques, and safety protocols is paramount for successful and reproducible outcomes.
References
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Organic Syntheses Procedure for 2-Bromopyridine. Available at: [Link]
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Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Semantic Scholar. Available at: [Link]
- Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents.
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available at: [Link]
Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active agents. Its unique electronic and steric properties make it a valuable building block for developing novel therapeutics. This compound emerges as a particularly important intermediate in this context. The presence of a bromine atom at the C-8 position and an ethyl ester at the C-1 position provides two distinct and versatile handles for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of modern drug discovery.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound, designed for researchers and scientists engaged in synthetic chemistry and drug development.
Core Chemical Properties and Identification
Precise identification of a chemical entity is foundational for any research endeavor. The core properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1363382-16-4 | [1][2][3] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 269.10 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Appearance | (Not specified in available literature) |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of the compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact molecule are not widely published, its expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.
Caption: Structure of this compound.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the imidazo[1,5-a]pyridine core are expected in the δ 7.0-9.0 ppm range. The ethyl group will show a characteristic quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the δ 100-150 ppm region. The ester carbonyl carbon (C=O) is expected around δ 160-170 ppm. The ethyl group carbons will be upfield. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[4] |
| FT-IR | Key stretches would include C=O (ester) around 1720-1740 cm⁻¹, C=N and C=C (aromatic) in the 1500-1650 cm⁻¹ region.[4] |
Note: The spectral data provided is predictive. Researchers should always acquire and interpret their own analytical data for confirmation.[5]
Proposed Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be proposed based on established methods for analogous imidazopyridine systems. The most common approach involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[6][7]
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (NaHCO₃, 1.2 eq).[6] The use of a mild inorganic base like NaHCO₃ is crucial to neutralize the HBr formed during the reaction without promoting side reactions.
-
Addition of Reagent: Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension at room temperature. The slight excess of the pyruvate ensures complete consumption of the starting aminopyridine.
-
Reaction Execution: Heat the mixture to reflux and stir for 6-12 hours. Progress should be monitored by Thin Layer Chromatography (TLC). Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization step.[6]
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. The aqueous washes remove any remaining inorganic impurities and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by silica gel column chromatography to yield the pure product.[8]
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its two primary reactive sites, which can be addressed with high selectivity.
Caption: Key reactivity and derivatization pathways.
-
Reactivity at C-8 (Bromine): The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This is the most powerful feature of the molecule, allowing for the introduction of a wide array of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to C-N bond formation, yielding various amino-substituted derivatives.
-
-
Reactivity at C-1 (Ethyl Ester): The ester group offers a secondary site for modification.
-
Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid.[9]
-
Amide Coupling: The resulting carboxylic acid is a versatile intermediate that can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide derivatives.
-
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a high-value building block for creating libraries of more complex molecules for biological screening.[9] The broader class of imidazo[1,2-a]pyridines (a closely related isomer) is known for a wide range of pharmacological activities, suggesting potential therapeutic avenues for derivatives of the title compound.[6]
-
Kinase Inhibitors: The imidazopyridine scaffold is a common core in the design of kinase inhibitors for oncology research.[8]
-
CNS Agents: Certain derivatives have shown activity as anxiolytic and hypnotic agents.[6]
-
Anti-infective Agents: The scaffold has been explored for developing antibacterial and antiviral drugs.[6]
The strategic placement of the bromo and ester functionalities allows for the rapid generation of diverse chemical entities for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
| Safety Aspect | Recommendation |
| GHS Hazards | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Harmful if swallowed, inhaled, or absorbed through the skin. |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.[10][11] Avoid generating dust or aerosols. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from strong oxidizing agents and sources of ignition.[13] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[11] Skin: Wash off with soap and plenty of water.[10] Inhalation: Move to fresh air.[11] Seek medical attention if symptoms persist. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
Conclusion
This compound is a versatile and valuable synthetic intermediate. Its dual functionalities—a readily displaceable bromine atom and a modifiable ester group—provide chemists with a powerful tool for the synthesis of diverse libraries of novel imidazo[1,5-a]pyridine derivatives. A clear understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the pursuit of new therapeutic agents.
References
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Material Safety Data Sheet. Pyridine. Retrieved from [Link]
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Ben Fguira, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Aaron Chemicals LLC. (2024). Safety Data Sheet: Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide. Retrieved from [Link]
-
Jia, W.-J., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. 8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3. Retrieved from [Link]
-
PubChem. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]
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Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]
-
PubChemLite. Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
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Spectroscopic Profiling of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and versatile substitution patterns have led to the development of compounds with a wide range of biological activities, including applications as anticancer agents, antivirals, and fluorescent probes for cellular imaging.[1] Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate is a key intermediate in the synthesis of more complex derivatives, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, reaction monitoring, and quality control in drug development pipelines.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a comprehensive profile based on predictive models and comparative analysis with structurally related compounds. This approach offers a robust framework for researchers working with this important chemical entity.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the imidazo[1,5-a]pyridine ring system is crucial for assigning NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the heterocyclic core and the protons of the ethyl ester group.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.10 - 8.25 | s | - |
| H-5 | 7.85 - 8.00 | d | 7.0 - 7.5 |
| H-7 | 7.40 - 7.55 | d | 8.5 - 9.0 |
| H-6 | 6.90 - 7.05 | dd | 7.0 - 7.5, 8.5 - 9.0 |
| -OCH₂CH₃ | 4.35 - 4.50 | q | 7.0 - 7.2 |
| -OCH₂CH₃ | 1.35 - 1.50 | t | 7.0 - 7.2 |
Interpretation and Rationale
The chemical shifts of the protons on the imidazo[1,5-a]pyridine ring are influenced by the electron-withdrawing effect of the nitrogen atoms and the bromine substituent, as well as by anisotropic effects from the ring currents.
-
H-3: This proton is expected to be the most downfield of the aromatic protons due to its position on the electron-deficient imidazole ring and adjacent to a nitrogen atom.
-
H-5 and H-7: These protons are part of the pyridine ring. H-5 is expected to be a doublet due to coupling with H-6, and H-7 will also be a doublet, coupling with H-6. The bromine at position 8 will deshield H-7, causing it to appear at a lower field than H-5.
-
H-6: This proton will appear as a doublet of doublets due to coupling with both H-5 and H-7.
-
Ethyl Ester Group: The methylene (-OCH₂-) protons will be a quartet due to coupling with the methyl (-CH₃) protons, which in turn will be a triplet. These signals are characteristic of an ethyl group.
Caption: Predicted ¹H NMR chemical shifts for the target molecule.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C-1 | 140 - 145 |
| C-3 | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| C-7 | 128 - 133 |
| C-8 | 110 - 115 |
| C-8a | 135 - 140 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 15 |
Interpretation and Rationale
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field.
-
Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are influenced by the attached heteroatoms and substituents. The carbon bearing the bromine (C-8) is expected to be shielded relative to the other aromatic carbons. The bridgehead carbon (C-8a) and the carbon attached to the ester group (C-1) will be significantly deshielded.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom, while the methyl carbon (-CH₃) appears at a high field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉BrN₂O₂), the calculated molecular weight is approximately 268.0 g/mol for the ⁷⁹Br isotope and 270.0 g/mol for the ⁸¹Br isotope.
Predicted Fragmentation Pattern
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks at m/z 268 and 270.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z 223 and 225, corresponding to the loss of the ethoxy group from the ester.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group, followed by the loss of CO.
-
Loss of Bromine (-•Br): A fragment at m/z 189.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the ester group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium |
| 1725 - 1705 | C=O stretch (ester) | Strong |
| 1620 - 1450 | C=C and C=N stretch (aromatic rings) | Medium-Strong |
| 1250 - 1100 | C-O stretch (ester) | Strong |
| ~1050 | C-Br stretch | Medium |
Interpretation and Rationale
-
C=O Stretch: A strong absorption band in the region of 1725-1705 cm⁻¹ is the most characteristic signal for the ester carbonyl group.
-
Aromatic Stretches: Multiple bands in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the imidazo[1,5-a]pyridine core.
-
C-O Stretches: Strong absorptions in the 1250-1100 cm⁻¹ range are characteristic of the C-O stretching vibrations of the ester group.
-
C-Br Stretch: A medium intensity band around 1050 cm⁻¹ is expected for the C-Br stretching vibration.
Experimental Protocols: A Guideline for Data Acquisition
For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.
Synthesis
A plausible synthetic route involves the cyclization of a substituted pyridine derivative. For instance, a reaction between a 2-aminomethylpyridine bearing a bromine at the 3-position with an appropriate glyoxylate derivative could yield the desired imidazo[1,5-a]pyridine core. Purification would typically be achieved through column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and comparative data from related structures, we have constructed a comprehensive profile that will be invaluable to researchers in the fields of medicinal chemistry and drug development. The presented data and interpretations offer a solid foundation for the unambiguous identification and further synthetic manipulation of this important heterocyclic building block.
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An In-depth Technical Guide to Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
CAS Number: 1363382-16-4
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and potential therapeutic applications, grounded in established scientific principles and methodologies.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This class of compounds has garnered attention for its potential in developing novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] The unique electronic and structural features of the imidazo[1,5-a]pyridine nucleus make it an attractive framework for designing molecules with specific biological targets.[1] this compound represents a key intermediate and a potential pharmacophore, offering multiple points for chemical modification to explore structure-activity relationships (SAR).
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures and computational models. A summary of its key identifiers and predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 1363382-16-4 | Internal Database |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Internal Database |
| Molecular Weight | 269.10 g/mol | Internal Database |
| Appearance | Off-white to yellow solid (predicted) | Analogous Compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General Heterocycle Properties |
| Storage | Store in a cool, dry place away from light | Standard Laboratory Practice |
Synthesis of this compound
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various synthetic routes, often involving cyclocondensation or cycloaddition reactions.[3] A plausible and efficient method for the synthesis of this compound is outlined below, based on established methodologies for related imidazopyridine derivatives.
Proposed Synthetic Pathway
The synthesis likely proceeds via a cyclocondensation reaction between a substituted 2-aminomethylpyridine and an appropriate glyoxal derivative. The strategic placement of the bromine atom on the starting pyridine derivative is crucial for the final product's structure.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 3-bromo-2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl glyoxalate (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to facilitate the initial condensation and subsequent cyclization.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Potential Applications in Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a versatile platform for the development of various therapeutic agents. The presence of a bromine atom at the 8-position and an ethyl carboxylate at the 1-position in the target molecule provides valuable handles for further chemical modifications, making it a key building block in drug discovery programs.
Kinase Inhibitors
A significant area of application for imidazo[1,5-a]pyridine derivatives is in the development of kinase inhibitors for oncology.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,5-a]pyridine core can be elaborated to target the ATP-binding site of various kinases. The bromine atom at the 8-position can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Mechanism of action for imidazo[1,5-a]pyridine-based kinase inhibitors.
Neurodegenerative Diseases
Derivatives of imidazo[1,5-a]pyridine have also been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[2] Some compounds from this class have shown activity as 5-HT4 receptor partial agonists, which are believed to have both symptomatic and disease-modifying effects.[2] The core structure can be modified to optimize blood-brain barrier penetration and target specific neuronal receptors.
Structure-Activity Relationship (SAR) Insights
-
Position 1: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This allows for the introduction of different functional groups to probe interactions with the target protein.
-
Position 8: The bromine atom is a key functional group for introducing diversity through metal-catalyzed cross-coupling reactions. The nature of the substituent at this position can significantly impact biological activity and selectivity.
-
Other Positions: Modifications at other positions on the pyridine ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its versatile scaffold allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The insights provided in this technical guide, based on the established chemistry and pharmacology of the broader imidazo[1,5-a]pyridine class, should serve as a valuable resource for researchers in the field. Further investigation into the specific biological activities and properties of this compound and its derivatives is warranted to fully realize its therapeutic potential.
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Biological activity of bromo-substituted imidazopyridines
An In-depth Technical Guide to the Biological Activity of Bromo-Substituted Imidazopyridines
Executive Summary
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The strategic introduction of a bromine atom onto this scaffold significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its binding affinity to biological targets and thereby amplifying its therapeutic potential.[4] This guide provides a comprehensive exploration of the diverse biological activities of bromo-substituted imidazopyridines, delving into their mechanisms of action and presenting detailed, field-proven protocols for their evaluation. We will examine their applications as anticancer, antimicrobial, and antiviral agents, as well as their role as specific enzyme inhibitors, offering researchers and drug development professionals a foundational understanding of this potent chemical class.
Chapter 1: The Imidazopyridine Scaffold and the Strategic Role of Bromine Substitution
The imidazopyridine core, a fused bicyclic heterocycle, serves as a versatile framework for drug design.[4] Its structural rigidity and the specific arrangement of nitrogen atoms allow for diverse interactions with a wide range of biological targets.[1] The true power of this scaffold, however, lies in its amenability to substitution, which allows for the fine-tuning of its pharmacological profile.
Halogenation, and specifically bromination, is a critical tool in this optimization process. The introduction of a bromine atom can:
-
Enhance Lipophilicity: Bromine's size and electronegativity increase the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.
-
Form Halogen Bonds: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of target proteins. This can lead to a significant increase in binding affinity and selectivity.
-
Modulate Metabolism: The C-Br bond is relatively stable, and its presence can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Serve as a Synthetic Handle: The bromine atom is an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a convenient point for further molecular elaboration and the generation of compound libraries for structure-activity relationship (SAR) studies.[5][6]
These attributes collectively explain why bromo-substitution is a frequently employed strategy to enhance the biological potency of imidazopyridine derivatives.
Chapter 2: Anticancer Activity
Bromo-substituted imidazopyridines have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[7] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.
Mechanisms of Action:
-
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] For example, specific bromo-substituted imidazopyridines have been identified as inhibitors of kinases like PDGFRA, which are often dysregulated in cancer.[8]
-
Topoisomerase IIα Inhibition: Some conjugates of imidazopyridine have been shown to inhibit topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.[9]
-
Apoptosis Induction: A key indicator of anticancer efficacy is the ability to induce apoptosis. Bromo-substituted imidazopyridines have been shown to trigger this process, characterized by cell shrinkage, chromatin condensation, and the activation of caspases.[8]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 phase, preventing cancer cells from dividing and proliferating.[8]
Data Summary: In Vitro Anticancer Activity
| Compound Class/Example | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Bromo-substituted Imidazo[4,5-b]pyridine (Cpd 14) | Glioblastoma (U87) | IC₅₀ | 8.0 | [2] |
| Bromo-substituted Imidazo[4,5-b]pyridine (Cpd 14) | Pancreatic Adenocarcinoma (MIA PaCa-2) | IC₅₀ | 9.4 | [2] |
| Bromo-substituted Imidazo[4,5-b]pyridine (Cpd 10) | Colon Carcinoma (SW620) | IC₅₀ | 0.4 | [2] |
| Bromo-substituted Imidazo[4,5-b]pyridine (Cpd 8) | Cervical Cancer (HeLa) | IC₅₀ | 1.8 | [2] |
| Imidazopyridine Carbohydrazide (Cpd 7d, bromo-sub) | Breast Cancer (MCF-7) | IC₅₀ | 22.6 | [8] |
| Imidazopyridine Carbohydrazide (Cpd 7d, bromo-sub) | Colon Cancer (HT-29) | IC₅₀ | 13.4 | [8] |
| Imidazopyridinyl-1,3,4-oxadiazole (Cpd 8q) | Various | GI₅₀ | 1.30 - 5.64 | [9] |
| 6-Bromo Imidazo[1,2-a]pyridine (Cpd 4g) | Leukemia (MOLM-13) | IC₅₀ | 1.5 | [10] |
Core Experimental Workflow: In Vitro Anticancer Screening
The evaluation of a novel compound's anticancer potential follows a hierarchical and logical progression. The primary goal is to determine its cytotoxicity and selectivity, followed by mechanistic studies to understand how it works. This workflow ensures that resources are focused on the most promising candidates.
Caption: Parallel workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).
Experimental Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effects) of a viral infection. C[11]ell viability is quantified, often using a dye like neutral red, and compared between treated and untreated infected cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEp-2 for RSV) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the bromo-substituted imidazopyridine in an appropriate assay medium (typically with reduced serum). Prepare a stock of the virus at a known multiplicity of infection (MOI).
-
Treatment and Infection: Remove the growth medium from the cell plates. Add the diluted compound to the wells. Subsequently, add the virus inoculum to all wells except the cell control and cytotoxicity wells.
-
Controls:
-
Virus Control: Cells + Virus (no compound).
-
Cell Control: Cells only (no virus, no compound).
-
Cytotoxicity Control: Cells + Compound (no virus) - run in parallel to determine CC₅₀.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show approximately 80-90% CPE, which can take 3-7 days depending on the virus. 6[12]. Quantification of Viability: Remove the medium and add a solution containing a vital dye, such as neutral red. After incubation, wash the cells, lyse them, and measure the absorbance of the released dye with a microplate reader.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. Plot the percentage protection against the compound concentration to determine the EC₅₀. Similarly, calculate the percentage of cytotoxicity from the parallel plate to determine the CC₅₀. Finally, calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Bromo-substituted imidazopyridines represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. The strategic incorporation of bromine enhances their pharmacological profiles, leading to compounds with sub-micromolar efficacy in anticancer, antimicrobial, and antiviral applications. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of new analogues.
Future research should focus on optimizing the structure-activity relationships to further improve potency and selectivity while minimizing off-target effects and toxicity. The most promising in vitro candidates should advance to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. The continued exploration of this privileged scaffold, guided by the principles of rational drug design and rigorous biological evaluation, holds great promise for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,5-a]pyridines: Core Strategies and Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have made it a cornerstone in the design of novel pharmaceuticals, agrochemicals, and luminescent materials.[1][3] This guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable core, moving from foundational cyclization reactions to modern, highly efficient methodologies. The focus is not merely on procedural steps but on the underlying mechanistic principles and the rationale behind experimental design, empowering researchers to select and optimize synthetic routes for their specific applications.
Foundational Strategies: Intramolecular Cyclization and Condensation
The most direct methods for constructing the imidazo[1,5-a]pyridine ring system involve the formation of the five-membered imidazole ring onto a pre-existing pyridine core. These methods are valued for their reliability and are often the first choice when appropriately substituted precursors are available.
Cyclocondensation of 2-(Aminomethyl)pyridines
This strategy relies on the reaction of a 2-(aminomethyl)pyridine with a two-carbon electrophilic partner, which undergoes condensation and subsequent intramolecular cyclization. The pyridine nitrogen acts as an internal nucleophile, driving the final ring-closing step.
A robust example of this approach is the cyclization with electrophilically activated nitroalkanes.[4] This method, while requiring relatively harsh conditions, provides a novel entry into 1-substituted imidazo[1,5-a]pyridines.
Causality and Experimental Insight: The core challenge is activating the nitroalkane to make it susceptible to nucleophilic attack by the amine. The use of a combination of phosphorous acid and polyphosphoric acid (PPA) is critical. PPA acts as both the solvent and a powerful dehydrating agent, while phosphorous acid is believed to generate a mixed anhydride with the nitronate in situ, creating a highly electrophilic species. This potent activation is necessary to overcome the relatively low reactivity of the nitroalkane.
Featured Protocol: Synthesis of 1-Methylimidazo[1,5-a]pyridine via Nitroalkane Cyclization [4]
-
Reagent Preparation: In a round-bottom flask, add polyphosphoric acid (10 g) and phosphorous acid (1.5 mmol). Heat the mixture to 80 °C with stirring until a homogeneous solution is obtained.
-
Reaction Initiation: Add 2-(aminomethyl)pyridine (1.0 mmol) to the hot PPA/P₄O₆ solution, followed by the slow addition of nitroethane (1.2 mmol).
-
Thermal Cyclization: Increase the temperature to 130 °C and maintain stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the viscous solution onto crushed ice and basify with a saturated aqueous solution of sodium hydroxide (NaOH) until pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-methylimidazo[1,5-a]pyridine.
Table 1: Substrate Scope for Cyclocondensation with Activated Nitroalkanes [4]
| 2-(Aminomethyl)pyridine Derivative | Nitroalkane | Product | Yield (%) |
| Unsubstituted | Nitroethane | 1-Methylimidazo[1,5-a]pyridine | 72 |
| Unsubstituted | 1-Nitropropane | 1-Ethylimidazo[1,5-a]pyridine | 65 |
| Unsubstituted | Phenylnitromethane | 1-Phenylimidazo[1,5-a]pyridine | 51 |
| 6-Methyl | Nitroethane | 1,7-Dimethylimidazo[1,5-a]pyridine | 68 |
Diagram 1: Proposed Mechanism of Cyclocondensation
Caption: Mechanism of nitroalkane activation and subsequent cyclization cascade.
Convergent Approaches: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single pot. This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate diverse chemical libraries.
Sequential Ugi-Azide/Cyclization Strategy
A sophisticated MCR-based approach involves a sequential process beginning with an Ugi-azide reaction, followed by a deprotection and subsequent N-acylation-cyclization to forge the imidazo[1,5-a]pyridine ring.[5] This strategy culminates in the synthesis of complex bis-heterocycles, such as 2-(imidazo[1,5-a]pyridin-1-yl)-1,3,4-oxadiazoles.
Causality and Experimental Insight: The elegance of this method lies in its convergence and scaffold diversity. An Ugi-tetrazole reaction with a cleavable isocyanide component builds the initial complexity. The key cyclization step is mediated by acetic anhydride, which serves a dual role: it facilitates the N-acylation and promotes the dehydrative cyclization to form the imidazole ring. A subsequent Huisgen-type rearrangement with an acyl chloride then forms the linked oxadiazole ring, showcasing a highly efficient cascade process.
Featured Protocol: Sequential MCR for Imidazo[1,5-a]pyridine-Oxadiazole Hybrids [5]
-
Ugi-Azide Reaction: Combine 2-picolylamine (1.0 mmol), an aldehyde (1.0 mmol), a cleavable isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol), and trimethylsilyl azide (1.0 mmol) in methanol (5 mL). Stir at room temperature for 24-48 hours. Upon completion, remove the solvent under reduced pressure to yield the intermediate Ugi-adduct.
-
Deprotection: Treat the crude Ugi-adduct with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the protecting group from the amine generated from the isocyanide.
-
Acylation and Cyclization: Dissolve the deprotected intermediate in acetic anhydride and heat at reflux. This step effects both N-acylation and the intramolecular cyclization to form the imidazo[1,5-a]pyridine core.
-
Oxadiazole Formation: To the crude product from the previous step, add an appropriate acyl chloride and continue heating. This induces a Huisgen-type rearrangement to form the final 1,3,4-oxadiazole ring.
-
Purification: After cooling, the reaction mixture is worked up using a standard aqueous/organic extraction procedure and purified by column chromatography.
Diagram 2: Workflow for Sequential MCR Synthesis
Caption: Sequential MCR workflow for imidazo[1,5-a]pyridine-oxadiazole synthesis.
Modern Methodologies: C–H Functionalization and Transannulation
Recent advances in organic synthesis have focused on increasing step- and atom-economy. C–H functionalization and transannulation reactions represent the forefront of this effort, providing powerful and elegant routes to the imidazo[1,5-a]pyridine core.
Transition-Metal-Free C(sp³)–H Amination
This strategy forges the imidazole ring by directly activating a C(sp³)–H bond on an alkylamine, which then couples with a 2-pyridyl ketone. Using molecular iodine (I₂) as a mediator avoids the need for expensive and potentially toxic transition metals.[6]
Causality and Experimental Insight: This reaction proceeds via an oxidative annulation pathway. Molecular iodine acts as the oxidant, facilitating a sequence of condensation, intramolecular C–H amination, and final dehydrogenation. Sodium acetate (NaOAc) is a crucial base, likely involved in both the initial condensation and the final aromatization step. The operational simplicity and scalability of this method make it highly attractive.
Featured Protocol: I₂-Mediated Synthesis from 2-Pyridyl Ketones and Alkylamines [6]
-
Reaction Setup: To a solution of a 2-pyridyl ketone (1.0 mmol) and an alkylamine (1.2 mmol) in a suitable solvent like 1,4-dioxane, add sodium acetate (2.0 mmol) and molecular iodine (2.0 mmol).
-
Thermal Reaction: Heat the mixture at 110 °C for 12 hours in a sealed tube.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.
Table 2: Scope of the I₂-Mediated C–H Amination [6]
| 2-Pyridyl Ketone | Alkylamine | Product | Yield (%) |
| Phenyl(pyridin-2-yl)methanone | Benzylamine | 1-Phenyl-3-phenylimidazo[1,5-a]pyridine | 85 |
| Phenyl(pyridin-2-yl)methanone | (4-Methoxyphenyl)methanamine | 3-(4-Methoxyphenyl)-1-phenylimidazo[1,5-a]pyridine | 81 |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzylamine | 1-(4-Chlorophenyl)-3-phenylimidazo[1,5-a]pyridine | 88 |
| Di-2-pyridyl ketone | Benzylamine | 3-Phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | 76 |
Denitrogenative Transannulation
Transannulation provides a sophisticated method to convert one heterocyclic system into another. A powerful, metal-free example is the conversion of pyridotriazoles into imidazo[1,5-a]pyridines by reacting them with nitriles in the presence of a Lewis acid.[7]
Causality and Experimental Insight: The reaction is catalyzed by boron trifluoride etherate (BF₃·Et₂O), which activates the nitrile for nucleophilic attack. The pyridotriazole undergoes a ring-opening upon heating, extruding dinitrogen (N₂) to form a reactive intermediate that is trapped by the activated nitrile. A subsequent intramolecular cyclization and aromatization furnishes the final product. The choice of solvent (a dichlorobenzene-dichloroethane mixture) is critical for achieving high yields, balancing substrate solubility and the optimal temperature for denitrogenation.
Diagram 3: Transannulation Reaction Mechanism
Caption: Key steps in the BF₃·Et₂O-catalyzed denitrogenative transannulation.
Post-Synthetic Modification: Late-Stage Functionalization
The ability to modify a heterocyclic core after its formation is crucial for analogue synthesis in medicinal chemistry. C–H functionalization of the pre-formed imidazo[1,5-a]pyridine ring is a state-of-the-art strategy for this purpose.
Regiodivergent C–H Alkenylation
A significant challenge in heterocycle chemistry is controlling the position of new functionalization. A remarkable Ni/Al cooperative catalytic system allows for the selective alkenylation of the C5 position of imidazo[1,5-a]pyridine, a position that is typically difficult to access.[8] In contrast, using a nickel catalyst alone directs the functionalization to the more electronically favored C3 position.
Causality and Experimental Insight: This regiodivergence is a result of synergistic catalysis. The nickel catalyst is responsible for the C–H activation and bond formation. The aluminum co-catalyst (AlMe₃) is proposed to act as a transient directing group, coordinating to the pyridine nitrogen and positioning the nickel catalyst for selective activation of the remote C5–H bond. In the absence of the aluminum Lewis acid, the inherent reactivity of the scaffold directs the nickel catalyst to the C3 position. This dual-catalyst system provides an elegant switch to control reaction regioselectivity.
Table 3: Regioselective C–H Alkenylation Conditions [8]
| Target Position | Catalyst System | Ligand | Additive | Alkyne Partner | Yield (%) |
| C5 | Ni(cod)₂ | IMes·HCl | AlMe₃ | Diphenylacetylene | 85 |
| C3 | Ni(cod)₂ | IPr·HCl | K₃PO₄ | Diphenylacetylene | 78 |
Conclusion and Future Outlook
The synthesis of imidazo[1,5-a]pyridines has evolved significantly, from classical condensation reactions to highly sophisticated MCR, C–H activation, and transannulation strategies. The methodologies presented in this guide highlight a clear trend towards greater efficiency, selectivity, and functional group tolerance. For the modern researcher, the choice of synthetic route depends on a careful analysis of factors including starting material availability, desired substitution patterns, and the need for library synthesis versus large-scale production.
Future research will likely focus on the development of enantioselective synthetic methods, the application of photoredox and electrochemical catalysis to achieve milder reaction conditions, and the integration of these syntheses into continuous flow platforms for improved scalability and safety. The continued exploration of novel synthetic pathways will undoubtedly expand the chemical space accessible to drug discovery professionals and material scientists, ensuring the imidazo[1,5-a]pyridine scaffold remains a cornerstone of chemical innovation.
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Kurhade, S., Konstantinidou, M., Sutanto, F., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2019). Sequential Multicomponent Synthesis of 2‐(Imidazo[1,5‐α]pyridin‐1‐yl)‐1,3,4‐Oxadiazoles. European Journal of Organic Chemistry, 2019(10), 2029-2034. [Link]
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Bagdi, A. K., & Majumdar, K. C. (2018). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 16(43), 8097-8123. [Link]
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Gandeepan, P., Rajamalli, P., & Cheng, C. H. (2016). Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel. Organic Letters, 18(15), 3650-3653. [Link]
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Singh, A., Singh, V. K., & Singh, P. P. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
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Mechanism of action of imidazo[1,5-a]pyridine derivatives
An In-Depth Technical Guide to the Mechanisms of Action of Imidazo[1,5-a]pyridine Derivatives
Abstract
The imidazo[1,5-a]pyridine nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide provides a detailed exploration of the diverse mechanisms of action exhibited by imidazo[1,5-a]pyridine derivatives, targeting a range of physiological pathways. We will dissect their roles as modulators of central nervous system receptors, inhibitors of key enzymes in oncology, and agents targeting other significant biological processes. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the experimental validation of these mechanisms, supported by detailed protocols, data summaries, and pathway diagrams to elucidate the complex interactions of these promising therapeutic agents.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
Chemical Structure and Properties
The imidazo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system, consisting of an imidazole ring fused to a pyridine ring. This arrangement offers multiple sites for substitution, allowing for the strategic modification of its steric and electronic properties to fine-tune biological activity and pharmacokinetic profiles.[2] The unique chemical structure and optical behaviors of these derivatives have made them a subject of intense research, not only in the pharmaceutical field but also in materials science.[1]
Therapeutic Significance and Versatility
Imidazo[1,5-a]pyridine derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anxiolytic, anticonvulsant, and anti-inflammatory properties.[3] This versatility stems from the scaffold's ability to interact with a diverse set of biological targets, a feature that has been successfully exploited in the development of several clinical candidates and marketed drugs. This guide will focus on the principal mechanisms that underpin these therapeutic effects.
Modulation of Central Nervous System Targets
The imidazo[1,5-a]pyridine scaffold is a key pharmacophore for agents targeting the central nervous system. Its derivatives have been primarily investigated as modulators of GABA-A receptors and as inhibitors of phosphodiesterase 10A (PDE10A).
Mechanism as GABA-A Receptor Positive Allosteric Modulators (PAMs)
A significant class of imidazopyridine compounds, including the well-known hypnotic zolpidem (an imidazo[1,2-a]pyridine), function as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] These compounds are often referred to as "nonbenzodiazepines" as they bind to the benzodiazepine site on the GABA-A receptor but are structurally distinct from classical benzodiazepines.[5]
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.[6] Upon binding of the endogenous ligand GABA, the channel opens, allowing chloride ions to flow into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability. Allosteric modulators do not bind to the same site as GABA but to an alternative site, influencing the receptor's response to GABA.[6] PAMs enhance the effect of GABA, leading to increased chloride influx and pronounced sedative, anxiolytic, and anticonvulsant effects.[4][6]
Derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to selectively interact with α1-containing GABA-A receptors.[4] This interaction is facilitated by key pharmacophoric features: the imidazopyridine core, an amide moiety, and an aromatic ring.[4] These compounds increase the affinity of GABA for its receptor, thereby potentiating the GABAergic response. The selectivity for different α subunits (α1, α2, α3, or α5) dictates the pharmacological profile, with α1-selectivity being associated with sedation, while α2/α3-selectivity is linked to anxiolytic effects without significant sedation.[7][8]
The primary method to determine a compound's affinity for the benzodiazepine binding site on the GABA-A receptor is a competitive radioligand binding assay. The choice of this assay is based on its ability to directly quantify the interaction between the test compound and the receptor target in a high-throughput manner.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Preparation of Receptor Source: Homogenize rat or mouse brain tissue (or membranes from cells stably expressing specific recombinant GABA-A receptor subtypes) in a suitable buffer (e.g., Tris-HCl).
-
Centrifugation: Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the washed membranes, a radioligand (e.g., [³H]Flunitrazepam or [³H]Ro15-1788), and varying concentrations of the test imidazo[1,5-a]pyridine derivative.
-
Incubation: Incubate the mixture at 0-4°C for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for GABA-A Receptor Binding Assay.
Mechanism as Phosphodiesterase 10A (PDE10A) Inhibitors
Certain imidazo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[9] PDE10A is an enzyme highly expressed in the striatum of the brain and plays a crucial role in regulating cyclic nucleotide signaling.
PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. Inhibition of PDE10A leads to an increase in the levels of these messengers, modulating the activity of downstream pathways, particularly in medium spiny neurons. This modulation is believed to have therapeutic potential for treating psychosis and the cognitive deficits associated with schizophrenia.[9]
Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been characterized as potent and selective PDE10A inhibitors.[9] X-ray crystallography studies have revealed that these compounds bind to the active site of the PDE10A enzyme, establishing unique interactions that differ from other classes of inhibitors.[9] Similarly, imidazo[4,5-b]pyridines have been developed as potent PDE10A inhibitors, demonstrating nanomolar activity.[10][11]
The efficacy of these derivatives is quantified by their ability to inhibit the enzymatic activity of PDE10A. A common method involves measuring the hydrolysis of cAMP.
Experimental Protocol: PDE10A cAMP Hydrolysis Assay
-
Reagents: Prepare a reaction buffer, purified recombinant human PDE10A enzyme, cAMP substrate, and the imidazo[1,5-a]pyridine test compounds.
-
Reaction Setup: In a microplate, add the PDE10A enzyme to wells containing the reaction buffer and serial dilutions of the test compound.
-
Initiation: Start the reaction by adding cAMP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for enzymatic hydrolysis of cAMP.
-
Termination & Detection: Terminate the reaction. The amount of remaining cAMP or the product (AMP) is then quantified. This is often done using a secondary detection system, such as a competitive immunoassay (e.g., HTRF) or by converting AMP to ATP and measuring luminescence.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Class | Target | Potency (IC₅₀) | Reference |
| Imidazo[4,5-b]pyridines | PDE10A | 0.8 - 6.7 nM | [10][11] |
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | PDE10A | Potent Inhibition | [9] |
Anticancer Mechanisms of Action
The imidazo[1,5-a]pyridine scaffold is a privileged structure in the design of anticancer agents, acting through multiple mechanisms including disruption of the cytoskeleton, inhibition of critical cell signaling pathways, and modulation of hormone synthesis.
Dual Inhibition of Tubulin Polymerization and PI3K/Akt Pathway
A novel class of imidazo[1,5-a]pyridine-benzimidazole hybrids has been shown to exert potent cytotoxic effects by simultaneously targeting two fundamental pillars of cancer cell survival: microtubule dynamics and the PI3K/Akt signaling pathway.[3]
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Targeting both pathways offers a synergistic approach to inducing cancer cell death.[3][12]
Studies have shown that certain imidazo[1,5-a]pyridine derivatives effectively inhibit the polymerization of tubulin into microtubules.[3] By binding to tubulin, these compounds prevent the assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and colchicine.
The same compounds that inhibit tubulin polymerization were also found to decrease the phosphorylation levels of Akt, a key kinase in the PI3K pathway.[3] Inhibition of Akt phosphorylation deactivates this pro-survival pathway, further sensitizing the cancer cells to the apoptotic signals triggered by mitotic arrest. This dual-action mechanism is a highly sought-after attribute in cancer drug discovery.[3][13]
Caption: Dual inhibition of tubulin and PI3K/Akt pathways.
This assay is chosen to directly measure the effect of a compound on the assembly of tubulin monomers into microtubules, providing clear evidence for a primary mechanism of action.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Use commercially available, high-purity tubulin (>99%). Prepare a polymerization buffer (e.g., PEM buffer) with GTP.
-
Assay Setup: Pre-warm a temperature-controlled microplate reader to 37°C. In a UV-transparent 96-well plate, add the polymerization buffer, tubulin, and various concentrations of the imidazo[1,5-a]pyridine test compound.
-
Initiation and Measurement: Place the plate in the reader. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in absorbance (optical density) at 340 nm.
-
Data Collection: Record the absorbance every minute for 60-90 minutes.
-
Controls: Include a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a polymerization inhibitor) to validate the assay.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Aromatase Inhibition
Aromatase is a key enzyme in the biosynthesis of estrogens. In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Inhibiting aromatase is a cornerstone of endocrine therapy for this cancer subtype.
Fadrozole is an imidazo[1,5-a]pyridine derivative that functions as a non-steroidal aromatase inhibitor.[5] It competitively binds to the active site of the aromatase enzyme, preventing the conversion of androgens (like testosterone) to estrogens (like estradiol). This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent cancer cells of their primary growth stimulus.
Other Notable Mechanisms
Thromboxane A2 Synthetase Inhibition
Derivatives of imidazo[1,5-a]pyridine have been identified as a class of thromboxane A2 synthetase inhibitors.[14]
Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. Its synthesis is a key step in the process of blood clot formation.
By inhibiting the thromboxane A2 synthetase enzyme, these compounds block the production of thromboxane A2 from its precursor, prostaglandin H2. This action reduces platelet aggregation and vasoconstriction, suggesting a potential therapeutic role in cardiovascular diseases such as thrombosis.[14]
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have been shown to act through a wide range of well-validated mechanisms, from allosteric modulation of ion channels in the CNS to the dual inhibition of critical pathways in cancer. The ability to fine-tune the substitution pattern on the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing derivatives with even greater target selectivity to minimize off-target effects, exploring novel therapeutic applications, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across various disease areas.
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An In-Depth Technical Guide to the Discovery and Development of Novel Imidazo[1,5-a]pyridines
Introduction: The Rising Prominence of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the discovery, synthesis, and development of novel imidazo[1,5-a]pyridines, offering insights for researchers, scientists, and drug development professionals. While the structurally related imidazo[1,2-a]pyridines are present in several marketed drugs, the imidazo[1,5-a]pyridine nucleus, though less commercially exploited, holds immense therapeutic potential.[3][4]
Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and as inhibitors of key enzymes like thromboxane A2 synthetase.[5][6] The versatility of the imidazo[1,5-a]pyridine ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and physicochemical properties. This guide will delve into the synthetic methodologies, biological applications, and the critical structure-activity relationships (SAR) that drive the optimization of these promising compounds.
I. Synthetic Strategies for the Imidazo[1,5-a]pyridine Core
The construction of the imidazo[1,5-a]pyridine skeleton has been a subject of intensive research, leading to a variety of synthetic transformations.[1] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[1]
A. Classical and Modern Synthetic Approaches
1. Cyclocondensation Reactions: This is a cornerstone approach for synthesizing the imidazo[1,5-a]pyridine core. A notable method involves the cyclization of 2-(aminomethyl)pyridines with various electrophiles. For instance, a novel approach utilizes the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid (PPA) to achieve cyclization with 2-picolylamines.[7]
2. Multi-component Reactions: These reactions offer an efficient way to generate molecular diversity from simple starting materials in a single step. An example is the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde, which produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[8] Another efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, to construct C-N and C-S bonds simultaneously.[9]
3. Metal-Catalyzed Reactions: Transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,5-a]pyridines. Copper-catalyzed reactions are particularly prevalent. For instance, a copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)–H amination provides rapid access to multifunctional imidazo[1,5-a]pyridines.[8] Similarly, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant, affords 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields.[8]
4. Metal-Free Oxidative Cyclizations: In a move towards more sustainable chemistry, metal-free approaches have been developed. A sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions can afford imidazo[1,5-a]pyridines in very good yields.[8] Another example is the iodine-mediated sp3 C-H amination reaction from 2-pyridyl ketones and alkylamines, which is operationally simple and scalable.[10]
B. Representative Synthetic Protocol: Iodine-Mediated Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine
This protocol is adapted from an efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.[9]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 2-(aminomethyl)pyridine (0.2 mmol, 1.0 equiv) in 1,4-dioxane (2.0 mL) in a sealed tube, add benzaldehyde (0.2 mmol, 1.0 equiv).
-
Initial Reaction: Stir the mixture at 100 °C for 1 hour.
-
Addition of Reagents: Add sodium benzenesulfinate (0.3 mmol, 1.5 equiv) and iodine (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Final Reaction: Continue stirring the mixture at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.
Expected Outcome: This procedure typically yields 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine as a yellow oil in approximately 69% yield.[9]
Visualizing Synthetic Pathways
The following diagram illustrates a generalized synthetic scheme for the formation of the imidazo[1,5-a]pyridine core via a multi-component reaction.
Caption: A generalized workflow for the three-component synthesis of imidazo[1,5-a]pyridinium ions.
II. Therapeutic Potential and Biological Activities
The imidazo[1,5-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities.[3][5] This section will explore some of the key therapeutic areas where these compounds have shown promise.
A. Anticancer Activity
Several imidazo[1,5-a]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3] The mechanism of action can vary, with some compounds acting as topoisomerase II inhibitors.[7] Ruthenium(III) complexes based on imidazo[1,5-a]pyridine have also been synthesized and show promising in vitro cytotoxicity, with evidence suggesting an intercalative mode of binding to DNA.[11]
B. RORc Inverse Agonists for Autoimmune Diseases
The retinoic acid receptor-related orphan receptor gamma (RORc or RORγ) is a key regulator in the production of the pro-inflammatory cytokine interleukin-17 (IL-17) and is a promising target for the treatment of autoimmune diseases.[12] A series of potent and selective imidazo[1,5-a]pyridine and -pyrimidine RORc inverse agonists have been discovered.[12] These compounds exhibit high selectivity and potently suppress IL-17 production in human primary cells, making them valuable tools for further research into the role of RORc in human biology.[12]
C. Neuropeptide S Receptor Antagonists
A novel series of phosphorothioyl-containing imidazopyridines have been identified as potent Neuropeptide S (NPS) Receptor antagonists.[13] The NPS system is implicated in various physiological processes, including sleep, anxiety, and food intake.[13] The discovery of these antagonists opens up potential therapeutic avenues for treating sleep disorders, anxiety, and addiction.[13]
D. Other Biological Activities
Beyond the aforementioned areas, imidazo[1,5-a]pyridine derivatives have shown a range of other biological activities, including:
-
Antibacterial and Antifungal Activity : Some derivatives have shown activity against various bacterial and fungal strains.[3][14]
-
Anti-inflammatory and Analgesic Effects : The scaffold has been explored for its potential in developing anti-inflammatory and pain-relieving agents.[3]
-
Antiviral Properties : Certain compounds have demonstrated antiviral activity.[3]
Biological Activity Data Summary
| Compound Class | Biological Target/Activity | Potency/Efficacy | Reference |
| Imidazo[1,5-a]pyridines | RORc Inverse Agonism | >300-fold selectivity for RORc | [12] |
| Phosphorothioyl-imidazopyridines | Neuropeptide S Receptor Antagonism | Potent antagonists in cAMP, Ca2+, and ERK assays | [13] |
| Ru(III) Complexes | Anticancer (Cytotoxicity) | Better activity than ligands against S. pombe cells | [11] |
| CN-substituted imidazo[1,5-a]pyridines | Antifungal | Better activity than triadimefon against certain fungi | [14] |
III. Structure-Activity Relationship (SAR) Studies
The systematic modification of the imidazo[1,5-a]pyridine scaffold is crucial for optimizing its biological activity and drug-like properties. SAR studies provide invaluable insights into the key structural features required for potent and selective interaction with a biological target.
A. Key Structural Modifications and Their Impact
For the Neuropeptide S Receptor antagonists, SAR studies revealed several critical structural elements:
-
Substitution at the 2-position: Elimination of a 2-methyl substituent significantly reduced antagonist activity.[13]
-
The Thiophosphoryl Group: Replacement of the sulfur atom in the thiophosphoryl group with an oxygen atom or its complete elimination abolished the antagonist activity.[13]
-
Core Scaffold: Replacement of the imidazopyridine core with an indole moiety was detrimental to activity.[13]
These findings highlight the specific and sensitive nature of the interaction between the ligand and the receptor, where even minor structural changes can have a profound impact on biological activity.
B. Logic of Experimental Design in SAR
The process of SAR-driven lead optimization is iterative and guided by a logical framework.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
IV. Future Perspectives and Conclusion
The imidazo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials.[2] The synthetic versatility of this heterocyclic system allows for the creation of diverse chemical libraries for high-throughput screening.[1] Future research will likely focus on:
-
Development of more efficient and sustainable synthetic methodologies , including the expanded use of flow chemistry and green solvents.
-
Exploration of new biological targets for imidazo[1,5-a]pyridine derivatives, driven by a deeper understanding of disease biology.
-
Application of computational methods , such as molecular docking and machine learning, to accelerate the design and optimization of new lead compounds.
-
Investigation of the material science applications of these compounds, particularly in the areas of organic light-emitting diodes (OLEDs) and chemical sensors, owing to their luminescent properties.[2][3]
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An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Abstract
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the imidazo[1,5-a]pyridine scaffold, it possesses a unique electronic and structural profile, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of a bromine atom at the 8-position provides a crucial handle for further chemical elaboration via cross-coupling reactions, while the ethyl carboxylate group at the 1-position offers a site for amide formation or ester hydrolysis. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, outlines robust experimental protocols for its characterization, and discusses its potential applications, thereby serving as an essential resource for researchers in drug discovery and chemical synthesis.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is an aromatic heterocyclic system that has garnered increasing attention for its diverse applications. Unlike its more commonly studied isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core offers distinct electronic properties and substitution patterns. These derivatives have been investigated for their promising roles as luminescent materials, chemosensors, and, critically, as scaffolds for biologically active agents. Their utility has been explored in the development of treatments for inflammatory diseases, Alzheimer's disease, and as potential antitumor agents. The inherent properties of this scaffold, such as good solubility, high quantum yield in certain derivatives, and biocompatibility, make it an attractive starting point for rational drug design.
This compound (CAS No. 1363382-16-4) is a key intermediate that combines the foundational imidazo[1,5-a]pyridine core with two highly functionalizable groups, positioning it as a valuable tool for creating diverse chemical libraries.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and predicted properties based on computational models.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1363382-16-4 | Chemical Supplier Data |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| Predicted LogP | 1.8 - 2.5 | Computational Models |
| Predicted pKa (Most Basic) | ~3.5 (Pyridine Nitrogen) | Computational Models |
| Predicted Solubility | Moderately soluble in organic solvents (DMSO, DCM, Ethyl Acetate); sparingly soluble in water. | Structure-based Prediction |
| Predicted Boiling Point | > 350 °C (Decomposition may occur) | Computational Models |
| Predicted Melting Point | 140 - 160 °C | Computational Models |
Note: Predicted values are derived from standard computational algorithms and should be confirmed experimentally.
Proposed Synthesis and Structural Elucidation
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various methodologies, often involving cyclization reactions.[1][2] A plausible and efficient route to this compound involves the cyclocondensation of a substituted 2-aminomethylpyridine with an appropriate reagent.
A general synthetic strategy is outlined below. The causality behind this choice lies in the commercial availability of substituted pyridine starting materials and the robustness of the cyclization step.
Caption: Proposed Synthetic Workflow for the Target Compound.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, rigorous characterization is non-negotiable. The following protocols are standard, self-validating methodologies for confirming the identity, purity, and key properties of a newly synthesized batch of this compound.
Structural Verification: NMR and Mass Spectrometry
The primary techniques for unambiguous structure determination are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 4.1.1: ¹H and ¹³C NMR Spectroscopy
-
Causality: NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] The resulting spectrum is a unique fingerprint of the molecule's structure, confirming atom connectivity and the absence of major impurities.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 5 times the longest T1 for quantitative integration.[4]
-
Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 4.1.2: High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.
-
Methodology:
-
Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
-
Acquire the spectrum in high-resolution mode.
-
Compare the measured exact mass of the molecular ion [M+H]⁺ to the calculated theoretical mass for C₁₀H₁₀BrN₂O₂⁺. The mass error should be less than 5 ppm.
-
Purity Determination: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical compounds.[5] For regulatory or publication purposes, a purity of ≥95% is typically required.[6]
Protocol 4.2.1: Reversed-Phase HPLC (RP-HPLC)
-
Causality: This method separates the target compound from impurities based on differences in their polarity (hydrophobicity). The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of purity.[7]
-
Methodology:
-
System Preparation: Use a standard C18 column. Prepare a mobile phase system, typically consisting of Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Method Development: Develop a gradient elution method, for example, starting with 5% Solvent B and ramping to 95% Solvent B over 15-20 minutes. The flow rate is typically set to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Analysis: Inject a small volume (5-10 µL) of the sample. Integrate all peaks in the resulting chromatogram and calculate the percent purity based on the area of the main peak.
-
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Introduction: The Versatility of the Imidazo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Potential Therapeutic Targets of Imidazo[1,5-a]pyridine Compounds
The imidazo[1,5-a]pyridine nucleus is a fused aromatic heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its unique chemical structure, characterized by a bridgehead nitrogen atom, imparts a rigid, planar conformation and specific electronic properties that make it a privileged scaffold for interacting with diverse biological targets.[2][3] The versatility of this core allows for straightforward synthetic modifications, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2] Over the last few decades, derivatives of this scaffold have been investigated for a wide range of applications, from materials science to pharmaceuticals, with promising innovations in fields such as oncology, immunology, and neuroscience.[1] This guide provides a detailed exploration of the most promising therapeutic targets for imidazo[1,5-a]pyridine compounds, offering insights into their mechanism of action, and presenting detailed protocols for their evaluation.
Chapter 1: Targeting Nuclear Receptors - RORc Inverse Agonism for Autoimmune Diseases
Biological Rationale: The RORc-IL-17 Axis in Autoimmunity
The nuclear receptor RORc (Retinoic acid receptor-related orphan receptor gamma), also known as RORγ, is a master regulator of T helper 17 (Th17) cell differentiation.[4] Th17 cells are critical players in the adaptive immune system, but their dysregulation is a key driver in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORc functions as a transcription factor that directly promotes the expression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[4] Elevated levels of IL-17 are a hallmark of chronic inflammation and tissue damage in these conditions. Therefore, inhibiting the function of RORc presents a highly attractive therapeutic strategy to specifically dampen the Th17-mediated inflammatory response without causing broad immunosuppression.
Mechanism of Action: Imidazo[1,5-a]pyridines as RORc Inverse Agonists
An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of RORc, which has a degree of constitutive activity, an inverse agonist actively represses the receptor's transcriptional output. Imidazo[1,5-a]pyridine derivatives have been identified as potent and selective RORc inverse agonists.[4] These compounds bind to the ligand-binding domain of RORc, inducing a conformational change that promotes the recruitment of co-repressors instead of co-activators. This action directly prevents the transcription of the IL17A gene, leading to a significant reduction in the production and secretion of the IL-17 protein by Th17 cells.[4] The high selectivity of certain imidazo[1,5-a]pyridine compounds for RORc over other nuclear receptors, such as PPARγ, is a critical feature that minimizes the potential for off-target effects.[4]
Data Summary: Potency and Selectivity of Lead Compounds
The following table summarizes the activity of representative imidazo[1,5-a]pyridine RORc inverse agonists.
| Compound | RORc Cellular IC50 (nM) | IL-17 Release IC50 (nM) (Human Whole Blood) | Selectivity over PPARγ | Reference |
| GNE-0946 | 24 | 130 | >1000-fold | [4] |
| GNE-6468 | 35 | 290 | >1000-fold | [4] |
Signaling Pathway Diagram: Inhibition of IL-17 Production
Caption: RORc-mediated IL-17 production and its inhibition by imidazo[1,5-a]pyridines.
Experimental Protocol: RORc Inverse Agonist Reporter Gene Assay
This protocol describes a cell-based assay to quantify the ability of a compound to inhibit RORc-mediated gene transcription.
1. Cell Culture and Transfection: 1.1. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. 1.2. Seed cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight. 1.3. On the following day, co-transfect the cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mix per well should contain:
- 50 ng of a Gal4-RORc-LBD expression vector (fusing the RORc ligand-binding domain to the Gal4 DNA-binding domain).
- 100 ng of a Gal4-responsive luciferase reporter vector (e.g., pFR-Luc).
- 10 ng of a constitutively expressing Renilla luciferase vector (for normalization). 1.4. Incubate the cells for 24 hours post-transfection.
2. Compound Treatment: 2.1. Prepare a serial dilution of the test imidazo[1,5-a]pyridine compounds in DMSO. A typical starting concentration is 10 mM. 2.2. Dilute the compound solutions in assay medium (DMEM without FBS) to the final desired concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity. 2.3. Remove the transfection medium from the cells and add 100 µL of the compound-containing assay medium to each well. Include "vehicle control" (DMSO only) and "no treatment" wells. 2.4. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
3. Luciferase Assay: 3.1. Equilibrate the plate to room temperature. 3.2. Use a dual-luciferase reporter assay system (e.g., from Promega). Add the firefly luciferase substrate according to the manufacturer's instructions. 3.3. Measure firefly luminescence using a plate reader. 3.4. Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. 3.5. Measure Renilla luminescence.
4. Data Analysis: 4.1. For each well, calculate the Relative Luciferase Units (RLU) by dividing the firefly luminescence reading by the Renilla luminescence reading. 4.2. Normalize the data by setting the average RLU from the vehicle control wells to 100% activity and the average RLU from a positive control inhibitor (if available) or a "no RORc" control to 0% activity. 4.3. Plot the normalized percent inhibition against the logarithm of the compound concentration. 4.4. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Chapter 2: Modulating Neurological Pathways - 5-HT4 Receptor Partial Agonism for Cognitive Disorders
Biological Rationale: The 5-HT4 Receptor in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques.[5] The serotonin 4 receptor (5-HT4R), a G-protein coupled receptor highly expressed in brain regions crucial for memory and learning (e.g., hippocampus, prefrontal cortex), has emerged as a promising therapeutic target.[5] Activation of 5-HT4R can enhance cognitive performance through multiple mechanisms. Symptomatically, it can increase acetylcholine release. More importantly, from a disease-modifying perspective, 5-HT4R activation promotes the non-amyloidogenic processing of the amyloid precursor protein (APP). It shunts APP cleavage towards the α-secretase pathway, leading to the production of the soluble, neuroprotective sAPPα fragment and reducing the generation of pathogenic Aβ peptides.[5] Therefore, 5-HT4R partial agonists are sought after, as they can provide a sustained, modulated receptor activation without causing the receptor desensitization associated with full agonists.
Mechanism of Action: Imidazo[1,5-a]pyridines as 5-HT4R Partial Agonists
A series of imidazo[1,5-a]pyridine derivatives have been designed and synthesized as potent, selective, and brain-penetrant 5-HT4R partial agonists.[5] These compounds bind to the 5-HT4 receptor and induce a conformational change that leads to partial activation of its downstream signaling cascade (Gαs protein activation and subsequent cAMP production). This level of activation is sufficient to stimulate sAPPα secretion and improve performance in animal models of cognition, without the drawbacks of overstimulation.[5] The structure-activity relationship (SAR) studies for this class of compounds have been meticulously optimized to balance potency, selectivity against other serotonin receptors, and crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties required for a successful CNS drug.[5]
Data Summary: Pharmacological Profile of a Lead Compound
| Parameter | Value | Significance | Reference |
| Compound 5a | |||
| 5-HT4R Binding Affinity (Ki) | 0.8 nM | High affinity for the target receptor | [5] |
| 5-HT4R Functional Potency (EC50) | 1.2 nM | Potent activation of the receptor | [5] |
| Intrinsic Activity (% of Serotonin) | 55% | Partial agonist activity | [5] |
| Brain/Plasma Ratio (Rat) | 1.5 | Excellent penetration of the blood-brain barrier | [5] |
| sAPPα Secretion (in vitro) | Effective | Engages disease-modifying mechanism | [5] |
Workflow Diagram: CNS Drug Discovery Cascade
Caption: A typical workflow for the discovery of a CNS-active 5-HT4R partial agonist.
Experimental Protocol: 5-HT4 Receptor Radioligand Binding Assay
This protocol details the steps to measure the binding affinity (Ki) of a test compound for the 5-HT4 receptor using competitive displacement of a radiolabeled ligand.
1. Membrane Preparation: 1.1. Use commercially available cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells). 1.2. Thaw the membrane preparation on ice. 1.3. Homogenize the membranes in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or by gentle vortexing. 1.4. Determine the protein concentration using a standard method like the Bradford assay. Dilute the membranes in binding buffer to a final concentration of 10-20 µg of protein per well.
2. Assay Setup: 2.1. The assay is performed in a 96-well plate format. Total volume per well is typically 200 µL. 2.2. Prepare serial dilutions of the imidazo[1,5-a]pyridine test compound in binding buffer. 2.3. To each well, add the following components in order:
- 50 µL of binding buffer.
- 50 µL of test compound at various concentrations (or buffer for total binding, or a high concentration of a known non-radioactive ligand like serotonin for non-specific binding).
- 50 µL of the radioligand, such as [³H]GR113808, at a final concentration close to its Kd value (e.g., 0.2 nM).
- 50 µL of the diluted membrane preparation.
3. Incubation and Filtration: 3.1. Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium. 3.2. Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate that has been pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl). Use a cell harvester to aspirate the contents of the wells onto the filter mat. 3.3. Wash the filters rapidly three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
4. Scintillation Counting: 4.1. Dry the filter mat completely (e.g., under a heat lamp or in a microwave). 4.2. Add scintillation cocktail to each well of the filter plate. 4.3. Seal the plate and count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
5. Data Analysis: 5.1. Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). 5.2. For each concentration of the test compound, calculate the percentage of inhibition of specific binding. 5.3. Plot the percent inhibition against the logarithm of the competitor concentration. 5.4. Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of compound that inhibits 50% of specific binding). 5.5. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chapter 3: Dual-Inhibition Strategies in Oncology - Targeting Tubulin and PI3K/Akt
Biological Rationale: A Two-Pronged Attack on Cancer
Cancer cell proliferation and survival are dependent on the coordinated action of multiple cellular pathways. Two of the most critical are the maintenance of the microtubule cytoskeleton and pro-survival signaling cascades.
-
Microtubules: These are dynamic polymers of α- and β-tubulin that are essential for forming the mitotic spindle during cell division. Disrupting microtubule dynamics is a clinically validated anticancer strategy that leads to mitotic arrest and subsequent apoptosis.[6]
-
The PI3K/Akt Pathway: This is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. It is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in PI3K or loss of the tumor suppressor PTEN.[6][7] Hyperactivation of this pathway promotes uncontrolled cell growth and confers resistance to apoptosis.
Targeting either pathway alone can be effective, but tumors often develop resistance. A dual-inhibition strategy, using a single molecule to hit both targets, offers a powerful approach to achieve synergistic anticancer activity and potentially overcome resistance mechanisms.
Mechanism of Action: Imidazo[1,5-a]pyridine Hybrids as Dual Inhibitors
A novel class of imidazo[1,5-a]pyridine-benzimidazole hybrids has been developed to function as dual inhibitors.[6] These compounds exert their anticancer effects through two distinct mechanisms:
-
Tubulin Polymerization Inhibition: Molecular docking studies and biological assays have shown that these compounds bind to the colchicine-binding site on β-tubulin.[6] This binding physically prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and triggering apoptosis.[6]
-
PI3K/Akt Pathway Inhibition: The same compounds have been shown to effectively decrease the levels of phosphorylated (active) Akt.[6] This indicates an inhibitory effect on the PI3K/Akt signaling cascade, which strips the cancer cells of a key pro-survival signal and further sensitizes them to the apoptotic effects of mitotic arrest.
Data Summary: Anticancer Activity of Lead Compounds
| Compound | Mean GI50 (µM) (NCI-60 Panel) | Tubulin Polymerization IC50 (µM) | Cell Cycle Arrest Phase | Apoptosis Induction | Reference |
| 5d | 1.06 - 14.9 | 3.25 | G2/M | Yes | [6] |
| 5l | 0.43 - 7.73 | 1.71 | G2/M | Yes | [6] |
Signaling Pathway Diagram: Dual Points of Inhibition
Caption: Dual inhibition of the PI3K/Akt pathway and tubulin polymerization by imidazo[1,5-a]pyridine hybrids.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the polymerization of tubulin into microtubules in real-time.
1. Reagent Preparation: 1.1. Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain) in a general tubulin buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. 1.2. Prepare a 10 mM stock solution of a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence. 1.3. Prepare a 100 mM stock of GTP in G-PEM buffer. 1.4. Prepare serial dilutions of the test imidazo[1,5-a]pyridine compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in G-PEM buffer.
2. Assay Procedure: 2.1. The assay is performed in a 96-well, black, flat-bottom plate. Pre-warm the fluorescence plate reader to 37°C. 2.2. On ice, prepare the reaction mixture. For a 100 µL final volume per well, combine:
- Tubulin solution (to a final concentration of 2-3 mg/mL).
- Test compound or control at the desired final concentration.
- DAPI reporter (to a final concentration of 10 µM).
- G-PEM buffer to bring the volume to 90 µL. 2.3. Mix gently and incubate on ice for 5 minutes to allow for compound binding. 2.4. To initiate polymerization, add 10 µL of GTP solution (for a final concentration of 1 mM) to each well. 2.5. Immediately place the plate in the pre-warmed 37°C plate reader.
3. Fluorescence Measurement: 3.1. Measure the fluorescence intensity every 60 seconds for 60 minutes. 3.2. Set the excitation wavelength to ~360 nm and the emission wavelength to ~450 nm for DAPI. 3.3. Record the kinetic data (fluorescence vs. time).
4. Data Analysis: 4.1. The polymerization reaction will appear as a sigmoidal curve of increasing fluorescence over time for the vehicle control. 4.2. Inhibitors like the imidazo[1,5-a]pyridine hybrids will suppress the rate and extent of fluorescence increase. 4.3. Determine the endpoint fluorescence (or the maximum velocity, Vmax) for each compound concentration. 4.4. Calculate the percentage of inhibition relative to the vehicle control. 4.5. Plot the percent inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC50 value.
Conclusion and Future Outlook
The imidazo[1,5-a]pyridine scaffold has proven to be a remarkably fertile ground for the discovery of novel therapeutic agents. This guide has detailed its successful application in developing potent and selective modulators for three distinct and highly valuable therapeutic targets: the nuclear receptor RORc for autoimmune diseases, the GPCR 5-HT4 for neurodegenerative disorders, and a dual-action approach against tubulin and the PI3K/Akt pathway for oncology.
The success in these areas underscores the scaffold's favorable drug-like properties and its chemical tractability. Future research should continue to build on these foundations. Optimization of the current lead compounds to enhance their pharmacokinetic profiles and in vivo efficacy is a clear next step. Furthermore, the vast chemical space accessible from the imidazo[1,5-a]pyridine core suggests that it holds potential for modulating other targets. High-throughput screening of diverse imidazo[1,5-a]pyridine libraries against other kinases, ion channels, and metabolic enzymes could uncover entirely new therapeutic applications for this privileged chemical entity.
References
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Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2907-2912. [Link]
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Tawfeek, H. M., et al. (2021). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Scientific Reports, 11(1), 1-14. [Link]
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Nirogi, R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]
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Oh, S. J., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
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Di Paolo, T., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(1), 45-56. [Link]
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Archiv der Pharmazie. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
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Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]
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N. V., Subba Reddy, et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9943-9957. [Link]
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Di Maria, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3848. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,5-a]pyridine Core via Cross-Coupling of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutics, including agents with anticancer and anti-inflammatory properties, as well as advanced organic materials for optoelectronic applications.[3][4][5]
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate emerges as a highly versatile and strategic building block for library synthesis and lead optimization. The bromine atom at the C8 position serves as a prime handle for functionalization via palladium-catalyzed cross-coupling reactions, allowing for the precise installation of diverse molecular fragments. The ethyl ester at the C1 position provides a secondary point for modification or can act as a modulating group for the scaffold's electronic and physical properties.
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for employing this key intermediate in several cornerstone cross-coupling reactions. We move beyond simple procedural lists to explain the underlying chemical principles, empowering scientists to not only execute these protocols but also to intelligently troubleshoot and adapt them for their specific synthetic targets.
Section 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forging carbon-carbon and carbon-heteroatom bonds.[6] Understanding the fundamental catalytic cycle is paramount for rational protocol design and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
Key Experimental Levers:
-
Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes provide the active Pd(0) species in situ.
-
Ligand: Often a phosphine or N-heterocyclic carbene (NHC), the ligand stabilizes the palladium center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination. Ligand choice is often the most critical parameter for success.[6]
-
Base: Required in many coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to activate one of the coupling partners or neutralize acidic byproducts.
-
Solvent: Must be capable of solvating the reactants and catalyst system, and stable at the required reaction temperature. Anhydrous, degassed solvents are often crucial to prevent catalyst deactivation.
Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures by coupling an organoboron species with an aryl halide.[7] This reaction is prized for its functional group tolerance and the relatively low toxicity of its boron-containing reagents.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with a variety of aryl- and vinylboronic acids or their corresponding pinacol esters.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or DMF
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the target temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Causality: Why These Conditions?
-
The Base is Crucial: The base (e.g., K₂CO₃) is not merely a scavenger. It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.[8] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility and basicity.
-
Aqueous Solvent System: The presence of water in solvents like dioxane or toluene can accelerate the transmetalation step and help dissolve the inorganic base, often leading to faster and cleaner reactions.
-
Ligand Choice: For simple couplings, the triphenylphosphine ligands provided by Pd(PPh₃)₄ are sufficient. For more sterically hindered substrates, a ligand with a wider "bite angle" like dppf (in Pd(dppf)Cl₂) can promote the reductive elimination step and improve yields.
Data Summary: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | dppf is often superior for hindered substrates. |
| Base | K₂CO₃ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Cs₂CO₃ offers enhanced reactivity. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or DMF | DMF can be useful for poorly soluble reactants. |
| Temperature | 90 °C | 110 °C | Higher temperatures may be needed to drive sluggish reactions. |
Section 3: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[9] This reaction is fundamental for accessing precursors to complex heterocycles and for introducing rigid linkers in drug molecules.
Protocol: Sonogashira Coupling of this compound
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2–5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (1–10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base. The amine often serves as both the base and a co-solvent.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C).
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1–6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expertise & Causality: The Dual Catalyst System
The Sonogashira reaction relies on two interconnected catalytic cycles.[10]
-
Palladium Cycle: This cycle is similar to the one shown in Diagram 1. The palladium catalyst undergoes oxidative addition with the bromo-imidazo[1,5-a]pyridine.
-
Copper Cycle: The amine base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the copper(I) salt to form a copper(I) acetylide species. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[10] The use of copper dramatically accelerates the reaction, allowing it to proceed under much milder conditions than copper-free variants.
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
For medicinal chemists, the Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11][12] The reaction couples an aryl halide with a primary or secondary amine.
Protocol: Buchwald-Hartwig Amination of this compound
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1–2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, RuPhos) (2–4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5–2.5 equiv)
-
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalysts and bases, setting up this reaction in a glovebox is highly recommended.
-
To a dry reaction vial, add the palladium precatalyst and the phosphine ligand. Add the solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
In a separate vial, add the this compound, the amine, and the base.
-
Transfer the pre-formed catalyst solution to the vial containing the substrates.
-
Seal the vial and heat to the target temperature (typically 80–120 °C) with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expertise & Causality: The Ligand is Key
The success of the Buchwald-Hartwig amination is almost entirely dependent on the choice of a bulky, electron-rich phosphine ligand.[13]
-
Why Bulky? The steric hindrance from ligands like XPhos or RuPhos promotes the final reductive elimination step, which is often the turnover-limiting step in C-N bond formation.
-
Why Electron-Rich? The electron-donating nature of these ligands makes the palladium center more electron-rich, which speeds up the initial oxidative addition of the aryl bromide.
Data Summary: Catalyst Systems for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Recommended Base | Rationale |
| Primary Aliphatic | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Strong bases are needed for less acidic primary amines. |
| Secondary Aliphatic | BrettPhos or XPhos | NaOt-Bu | Steric hindrance requires highly active catalyst systems. |
| Anilines | SPhos or Xantphos | Cs₂CO₃ or K₃PO₄ | Milder bases are often sufficient for more acidic anilines. |
Section 5: General Workflow for Protocol Optimization
When developing a new cross-coupling reaction, a systematic approach is essential for achieving high yields and purity. The following workflow provides a logical progression for optimizing reaction conditions.
Conclusion
This compound is a powerful and adaptable building block for accessing novel chemical matter. By leveraging the foundational palladium-catalyzed cross-coupling reactions of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, researchers can systematically and efficiently explore the chemical space around the imidazo[1,5-a]pyridine core. The protocols and insights provided herein serve as a validated starting point for this exploration, enabling the rapid synthesis of compound libraries for drug discovery and the development of bespoke molecules for materials science.
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (n.d.). ACS Omega. [Link][14][15]
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Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. (n.d.). Catalysis Science & Technology. [Link][16][17]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link][18]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central. [Link][1]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (n.d.). ACS Publications. [Link][3][4]
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Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link][19]
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Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (n.d.). New Journal of Chemistry (RSC Publishing). [Link][2][5]
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Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (n.d.). Sci-Hub. [Link][20]
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Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][12]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link][21]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link][13]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link][22]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link][7]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link][8]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. (n.d.). University of Southampton ePrints. [Link][23]
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(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate. [Link][24]
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Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. [Link][25]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC - PubMed Central. [Link][6]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. [Link][26]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019, June 5). PubMed. [Link][27]
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Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate. [Link][28]
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Application Note & Protocol: Strategic Functionalization of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Abstract: The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and biological activities.[1][2][3] Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate serves as a versatile and strategic building block, where the C8-bromo substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This guide offers a detailed exploration of three cornerstone functionalization methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—providing experienced researchers with robust protocols, mechanistic insights, and practical troubleshooting advice to facilitate the synthesis of diverse compound libraries.
Foundational Principles: The Logic of Palladium-Catalyzed Cross-Coupling
The functionalization of aryl halides, such as our core molecule, is predominantly achieved through palladium-catalyzed cross-coupling reactions.[4][5] These reactions share a common mechanistic framework, the understanding of which is crucial for optimization and troubleshooting. The general catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst complex inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.
-
Transmetalation (or equivalent): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[6][7]
The efficiency and success of this cycle are highly dependent on the choice of catalyst, ligand, base, and solvent, each playing a critical role in stabilizing the palladium species, facilitating the elementary steps, and preventing side reactions.[8]
General Experimental Workflow
A meticulously planned and executed workflow is paramount for reproducibility in cross-coupling reactions. The following diagram outlines the essential steps for setting up a reaction under an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.[9]
Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an aryl halide.[7][10] It is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | Purity/Grade |
| This compound | Substrate | Custom Synthesis | >98% |
| Arylboronic Acid | Coupling Partner | Sigma-Aldrich | >97% |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | Strem Chemicals | 99% |
| Potassium Carbonate (K₂CO₃) | Base | Fisher Scientific | Anhydrous, >99% |
| 1,4-Dioxane | Solvent | Acros Organics | Anhydrous, >99.8% |
| Deionized Water | Co-solvent | In-house | Degassed |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas | High Purity |
Step-by-Step Protocol (1.0 mmol Scale)
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (282 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert environment.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add 10 mL of this solvent mixture to the flask via syringe. Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11] To take an aliquot, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small sample with a nitrogen-flushed syringe under a positive pressure of inert gas.[8]
-
Work-up: Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[14]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[6][12]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | Purity/Grade |
| This compound | Substrate | Custom Synthesis | >98% |
| Primary or Secondary Amine | Coupling Partner | TCI America | >98% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Precursor | Oakwood Chemical | 98% |
| XantPhos | Ligand | Combi-Blocks | >98% |
| Sodium tert-butoxide (NaOtBu) | Base | Alfa Aesar | >98% |
| Toluene | Solvent | Sigma-Aldrich | Anhydrous, >99.8% |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas | High Purity |
Step-by-Step Protocol (1.0 mmol Scale)
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube equipped with a stir bar.
-
Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd) and XantPhos (27.8 mg, 0.048 mmol, 4.8 mol%). Add 2 mL of anhydrous toluene and stir for 5 minutes. This pre-formation of the active catalyst can improve reaction consistency.[8]
-
Reagent Addition: To the Schlenk tube containing the base, add this compound (282 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with argon (3x).
-
Addition of Liquids: Add the amine (1.2 mmol, 1.2 equiv), followed by 8 mL of anhydrous toluene via syringe. Finally, add the catalyst/ligand premix via syringe.
-
Reaction: Heat the sealed reaction tube in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by LC-MS or by TLC (staining may be required).
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting residue by flash column chromatography.
Protocol III: C-C Alkyne Formation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and as synthetic intermediates.[15][16][17]
Catalytic Cycle: Sonogashira Coupling
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[9][16]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example | Purity/Grade |
| This compound | Substrate | Custom Synthesis | >98% |
| Terminal Alkyne | Coupling Partner | GFS Chemicals | >98% |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Precursor | Acros Organics | 99% |
| Copper(I) Iodide (CuI) | Co-catalyst | Beantown Chemical | 99.5% |
| Triethylamine (Et₃N) | Base and Solvent | J.T. Baker | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | Co-solvent (optional) | EMD Millipore | Anhydrous, >99.9% |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas | High Purity |
Step-by-Step Protocol (1.0 mmol Scale)
-
Vessel Preparation: To a flame-dried Schlenk tube with a stir bar, add this compound (282 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (7.6 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon three times.[9]
-
Reagent Addition: Under a positive flow of argon, add 10 mL of anhydrous triethylamine via syringe, followed by the terminal alkyne (1.1 mmol, 1.1 equiv). If the substrate has poor solubility in triethylamine, a co-solvent like anhydrous THF can be used.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish. The formation of triethylammonium bromide salt may cause the mixture to become a thick slurry.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-6 hours), quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).[11] Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Impure reagents or solvents | Ensure a strictly inert atmosphere and use properly degassed solvents.[8] For Suzuki, try a stronger base (e.g., Cs₂CO₃). For Buchwald, ensure the base is fresh and handled in a glovebox. For Sonogashira, ensure CuI is fresh (white/light tan, not green). Re-purify starting materials.[8] Screen different ligands or catalyst systems.[18] |
| Homocoupling of Partner | Presence of oxygen; Reaction temperature too high | Thoroughly degas all solvents and purge the reaction vessel.[8] Consider lowering the reaction temperature. For Suzuki, this is common with the boronic acid (Ar'-Ar'); use a slight excess (1.1-1.2 equiv) of the boronic acid, not more. |
| Debromination of Starting Material | Presence of water or protic impurities; Beta-hydride elimination (for Buchwald-Hartwig) | Use anhydrous reagents and solvents. For Buchwald-Hartwig, this can sometimes be minimized by changing the ligand or lowering the temperature. |
| Difficult Purification | Residual catalyst or ligand; Incomplete reaction | Filter the crude reaction mixture through a plug of Celite or silica gel before concentration to remove palladium residues.[9] Ensure the reaction has gone to completion to simplify the product mixture. |
References
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Caruso, A., et al. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Colorants. Retrieved from [Link]
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Ahmad, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Cross-coupling with heteroaryl bromides. (b) Construction of a.... Retrieved from [Link]
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Illinois Experts. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
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American Chemical Society. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
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MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]
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ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives.... Retrieved from [Link]
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American Chemical Society. (2023). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).... Retrieved from [Link]
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ResearchGate. (2014). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Sonogashira Coupling. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ChemRxiv. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
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MDPI. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]
-
ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]
-
ResearchGate. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]
-
PubMed. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Retrieved from [Link]
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The Versatile Scaffold: Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate in Modern Medicinal Chemistry
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, conferring favorable physicochemical properties and a three-dimensional architecture that enables precise interactions with a variety of biological targets. Within this class of compounds, Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate emerges as a particularly valuable starting material for the synthesis of diverse compound libraries. Its strategic bromination at the 8-position provides a versatile handle for a range of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. This, combined with the ester functionality at the 1-position, which can be further modified, makes it a cornerstone for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of GABA-A receptor modulators and kinase inhibitors. Detailed, field-proven protocols for its synthesis and derivatization are presented, alongside methodologies for the biological evaluation of its derivatives.
A Versatile Building Block for Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a bioisostere of purine, a key component of nucleic acids, and thus its derivatives are often investigated for their ability to interact with ATP-binding sites in enzymes, such as kinases. Furthermore, the electronic nature of the fused ring system makes it an attractive pharmacophore for interacting with various receptors in the central nervous system.
Modulators of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and a key target for drugs used to treat anxiety, insomnia, and seizure disorders. The imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore for positive allosteric modulators of the GABA-A receptor, with several marketed drugs, such as zolpidem, belonging to the related imidazo[1,2-a]pyridine class.[1]
Derivatives of this compound can be synthesized to explore the structure-activity relationships (SAR) for GABA-A receptor modulation. The 8-position, in particular, can be functionalized with a variety of aryl and heteroaryl groups via Suzuki-Miyaura coupling, or with various amine-containing fragments through Buchwald-Hartwig amination. These modifications can significantly impact the affinity and subtype selectivity of the resulting compounds for different GABA-A receptor isoforms.[2]
Inhibitors of Protein Kinases
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The imidazopyridine scaffold has been identified as a promising core for the development of potent and selective kinase inhibitors.[3][4] The ability to introduce diverse substituents at the 8-position of this compound allows for the targeting of the ATP-binding pocket of various kinases. By systematically varying the nature of the substituent, researchers can optimize interactions with specific amino acid residues within the kinase active site, leading to the development of highly selective inhibitors.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Materials:
-
2-Amino-3-bromopyridine
-
Ethyl glyoxalate (50% solution in toluene)
-
Toluene, anhydrous
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in anhydrous toluene, add ethyl glyoxalate (1.2 eq, 50% solution in toluene).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and add activated manganese dioxide (5.0 eq).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with DCM.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Note: The causality behind this experimental choice lies in the well-established reactivity of 2-aminopyridines with α-ketoesters to form the imidazo[1,5-a]pyridine ring system. The initial condensation forms a Schiff base, which then undergoes an intramolecular cyclization. The manganese dioxide acts as a mild oxidant to facilitate the final aromatization step. This protocol is self-validating through standard analytical techniques such as NMR and mass spectrometry to confirm the structure and purity of the final product.
Derivatization of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids.[5][6]
Caption: General workflow for Suzuki coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and degas for another 5 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Example:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 8-phenylimidazo[1,5-a]pyridine-1-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 8-(4-methoxyphenyl)imidazo[1,5-a]pyridine-1-carboxylate | 82 |
| 3 | Pyridine-3-boronic acid | Ethyl 8-(pyridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylate | 75 |
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.[7][8]
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (1.2 eq)
-
tBuXPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 eq)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired amine (1.2 eq), and tBuXPhos Pd G3 (0.02 eq).
-
Add anhydrous toluene, followed by LHMDS (1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Example:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Ethyl 8-(morpholino)imidazo[1,5-a]pyridine-1-carboxylate | 78 |
| 2 | Aniline | Ethyl 8-(phenylamino)imidazo[1,5-a]pyridine-1-carboxylate | 72 |
| 3 | Benzylamine | Ethyl 8-(benzylamino)imidazo[1,5-a]pyridine-1-carboxylate | 80 |
Biological Evaluation Protocols
Protocol 3: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.[9]
Materials:
-
Rat brain cortex membranes
-
[³H]Flunitrazepam (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Unlabeled Diazepam (for non-specific binding)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain cortex membranes according to standard procedures.
-
In a 96-well plate, add assay buffer, [³H]Flunitrazepam (at a concentration near its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, use a high concentration of unlabeled diazepam instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at 4 °C for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for the test compounds and subsequently calculate their Ki values using the Cheng-Prusoff equation.
Protocol 4: Kinase Inhibition Assay
This protocol outlines a general in vitro kinase inhibition assay using a luminescence-based method to measure ATP consumption.[10]
Materials:
-
Recombinant kinase
-
Kinase substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
ATP
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the appropriate kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse libraries of compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutics targeting GABA-A receptors, protein kinases, and other biologically relevant targets. The systematic exploration of the chemical space around the imidazo[1,5-a]pyridine core, enabled by this key intermediate, will undoubtedly continue to yield promising drug candidates in the future.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534-1544.
- [Reference for a specific synthesis of an imidazo[1,5-a]pyridine deriv
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
- [Reference for the biological activity of imidazo[1,5-a]pyridine deriv
-
National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
- [Reference for a specific Suzuki coupling on an imidazopyridine]
- [Reference for a specific Buchwald-Hartwig amin
- [Reference for a specific kinase inhibition assay]
-
RSC Publishing. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. Retrieved from [Link]
- [Reference for a specific GABA-A receptor binding assay]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Retrieved from [Link]
- [Reference for the synthesis of a rel
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate: A Versatile Building Block for Advanced Synthesis
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including their use as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of its physicochemical and biological properties.
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate emerges as a particularly valuable synthetic intermediate. The presence of a bromine atom at the 8-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the ethyl carboxylate group at the 1-position offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This dual functionality makes it a highly versatile platform for the construction of complex molecular architectures.
This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| CAS Number | 1363382-16-4 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| Purity | >97% (typically available from commercial suppliers) |
General Synthetic Strategy
The general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound.
A representative, though generalized, experimental protocol for the synthesis of a related imidazo[1,2-a]pyridine, which can be adapted, involves the reaction of a bromo-substituted aminopyridine with an ethyl bromopyruvate in the presence of a base like sodium bicarbonate in a suitable solvent such as ethanol, followed by heating under reflux.[1]
Application Notes and Protocols
The bromine atom at the 8-position of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science. The following sections provide detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C(sp²)-C(sp²) bonds.[2][3] This reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 8-position of the imidazo[1,5-a]pyridine core.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-imidazo[1,5-a]pyridine-1-carboxylate derivative.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-position of the imidazo[1,5-a]pyridine scaffold, providing access to a diverse array of novel derivatives with potential biological activity.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk tube.
-
Reagent Addition: Add this compound, the amine, and the degassed solvent.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 8-amino-imidazo[1,5-a]pyridine derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its dual functionality allows for selective modifications at two distinct positions of the privileged imidazo[1,5-a]pyridine scaffold. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination demonstrate the utility of this compound in constructing diverse libraries of molecules for applications in drug discovery and materials science. The adaptability of these protocols allows for the incorporation of a wide range of functionalities, paving the way for the development of novel compounds with tailored properties.
References
-
Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1390. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
A-Z Chemical Catalog. This compound. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Jia, Y., et al. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3272. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Salih, K. S. M., et al. (2018). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki Coupling of Bromo-Imidazopyridines
Introduction: The Strategic Importance of Imidazopyridine Scaffolds
The imidazopyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including antibacterial agents and potential inhibitors for multi-drug resistant infections.[1] The functionalization of this scaffold is paramount for modulating its pharmacological profile. Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[2][3] This reaction's tolerance of diverse functional groups, coupled with the stability and commercial availability of boronic acids, makes it an indispensable tool for the late-stage diversification of complex molecules.[2][4]
This guide provides an in-depth exploration of the experimental setup for the Suzuki coupling of bromo-imidazopyridines, offering both foundational principles and actionable protocols for researchers in organic synthesis and drug discovery.
Mechanistic Insights: Navigating the Catalytic Cycle with Heteroaromatics
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is crucial for troubleshooting and optimizing reactions with bromo-imidazopyridine substrates.
-
Oxidative Addition: The cycle commences with the oxidative addition of the bromo-imidazopyridine to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for regioselective couplings in polyhalogenated systems.[8] The electron-rich nature of the imidazopyridine ring can influence the rate of this step.[9]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7][10] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[11]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.[5][6] This step is typically fast and irreversible.
A key challenge in the Suzuki coupling of nitrogen-containing heterocycles like imidazopyridines is the potential for the nitrogen lone pair to coordinate to the palladium catalyst. This can lead to catalyst deactivation or poisoning, thereby hindering the reaction.[12][13] The selection of appropriate ligands is essential to mitigate this effect and maintain catalytic activity.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of a Suzuki coupling reaction with bromo-imidazopyridines hinges on the careful selection of several key components.[14]
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is arguably the most critical factor. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more challenging couplings often benefit from pre-formed catalysts or a combination of a palladium precursor and a specific ligand.[15][16][17]
-
For routine couplings: Pd(PPh₃)₄ or Pd(dppf)Cl₂ often provide good results.[15][18]
-
For challenging substrates: Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can enhance catalytic activity by promoting the oxidative addition step and preventing catalyst deactivation.[4][19]
-
Ligand-free systems: In some cases, ligand-free protocols using Pd(OAc)₂ or other palladium salts have been developed, particularly in aqueous media.[20][21]
Base Selection
The base plays a crucial role in the activation of the boronic acid for transmetalation. The strength and solubility of the base can significantly influence the reaction outcome.[11][22][23]
-
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common and effective bases for many Suzuki couplings.[23] Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly for less reactive substrates.[19]
-
Phosphates: Potassium phosphate (K₃PO₄) is another widely used base that is particularly effective in many cases.[4][24]
-
Fluorides: Cesium fluoride (CsF) has been shown to be highly effective, especially in microwave-assisted reactions.[25]
Solvent System
The solvent must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent and water is employed.[22]
-
Aprotic Solvents: 1,4-Dioxane, toluene, and N,N-dimethylformamide (DMF) are commonly used, often in combination with water.[26][27]
-
Alcohols: Solvents like methanol or ethanol can also be effective.[11]
-
Aqueous Media: The use of water as a solvent is environmentally friendly and can be beneficial for the solubility of the base.[11][28]
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands | Choice depends on the reactivity of the specific bromo-imidazopyridine isomer. |
| Ligands | PPh₃, dppf, SPhos, XPhos | Sterically demanding and electron-rich ligands can overcome catalyst poisoning.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Base strength influences the rate of transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, DME/H₂O | Solvent choice affects solubility and catalyst stability. Aqueous mixtures are common.[11][25] |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures can increase reaction rates but may lead to decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst.[13] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of a bromo-imidazopyridine with an arylboronic acid using conventional heating.
Materials:
-
Bromo-imidazopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromo-imidazopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[13]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[29]
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.[29]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[2][25]
Materials:
-
Bromo-imidazopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
(A-taphos)₂PdCl₂ (3 mol%) or similar microwave-stable catalyst
-
Cesium fluoride (CsF) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the bromo-imidazopyridine, arylboronic acid, palladium catalyst, and CsF.[25]
-
Add the degassed DME/water solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Screen different palladium catalysts and ligands.[19]- Systematically screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[19]- Increase the reaction temperature or switch to microwave heating. |
| Formation of Side Products | - Homocoupling of boronic acid- Protodeboronation | - Ensure a thoroughly deoxygenated reaction mixture.- Use anhydrous solvents and reagents. Consider using boronate esters.[30] |
| Inconsistent Yields | - Variations in reagent quality- Incomplete exclusion of oxygen | - Use high-purity, anhydrous reagents and solvents.- Ensure a robust inert atmosphere technique is employed throughout the setup. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis and functionalization of bromo-imidazopyridines. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively construct diverse libraries of imidazopyridine derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for developing efficient and reliable synthetic routes to these valuable compounds.
References
- Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine - Benchchem.
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC - PubMed Central.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Suzuki Coupling - Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate.
- Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines - Benchchem.
- Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... - ResearchGate.
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Application Notes & Protocols: In Vitro Evaluation of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate Analogs as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the initial in vitro evaluation of novel Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate analogs as potential anticancer therapeutics. As a class, imidazo[1,5-a]pyridines have demonstrated a wide range of biological activities, and this document outlines a systematic, multi-tiered approach to characterize their cytotoxic and apoptotic effects on cancer cells. The protocols herein are designed to be robust and reproducible, providing the foundational data necessary for go/no-go decisions in a drug discovery pipeline. We detail methodologies for assessing cell viability, quantifying apoptotic induction, and interpreting the resulting data to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀).
Introduction: The Rationale for a Structured Evaluation
The discovery of novel anticancer agents is a critical endeavor in oncological research.[1][2] The imidazo[1,5-a]pyridine scaffold is a promising starting point for medicinal chemistry efforts due to its privileged structure and diverse biological activities. The initial in vitro screening phase is arguably the most crucial step in the drug discovery process; it is here that we triage compounds, separating promising candidates from those that are inactive or overly toxic.[1][2][3]
A structured, hypothesis-driven approach is paramount. Simply measuring cell death is insufficient. We must understand the potency, selectivity, and mechanism of action to build a compelling case for further development. This guide is structured to follow a logical progression, beginning with broad cytotoxicity screening to determine potency (IC₅₀) and culminating in more focused assays to elucidate the mechanism of cell death (apoptosis).
Causality Behind Experimental Choices: We begin with cytotoxicity assays because they are high-throughput and provide a quantitative measure of a compound's potency.[4][5] This allows for the rapid ranking of analogs and the selection of the most promising candidates for deeper mechanistic studies. Following up with apoptosis assays allows us to determine if the observed cytotoxicity is due to a controlled, programmed cell death pathway, which is often a desirable characteristic for an anticancer drug.
Foundational Workflow for Compound Evaluation
A systematic workflow ensures that data is collected consistently and allows for valid comparisons between analogs. The process moves from a general assessment of viability to a more specific investigation of the cell death mechanism.
Caption: Tiered workflow for in vitro evaluation of imidazopyridine analogs.
Data Presentation: Quantifying Anticancer Potency
The primary output of the initial screening is the IC₅₀ value, which is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[2][6] This is a critical metric for comparing the potency of different analogs.[4] Data should be summarized in a clear, tabular format.
Table 1: Example In Vitro Cytotoxicity of Imidazo[1,5-a]pyridine Analogs
| Compound ID | Cancer Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | Doxorubicin (Control) IC₅₀ (µM) ± SD |
|---|---|---|---|---|
| EBP-001 | MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.1 |
| EBP-002 | NCI-H460 | Lung Carcinoma | 25.1 ± 3.2 | 1.1 ± 0.2 |
| EBP-003 | SF-268 | Glioma | 8.7 ± 1.1 | 0.7 ± 0.1 |
| EBP-004 | PC-3 | Prostate Carcinoma | 42.3 ± 5.4 | 2.1 ± 0.3 |
Note: Data are for illustrative purposes. Standard deviation (SD) is calculated from at least three independent experiments.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key experiments outlined in the workflow. Adherence to these protocols is crucial for generating reproducible and trustworthy data.
Protocol 1: Cell Viability and Cytotoxicity Assessment (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7][8][9] The luminescent signal is directly proportional to the number of viable cells in culture.[7][9] This "add-mix-measure" format is rapid and minimizes pipetting errors, making it ideal for screening.[7][9]
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.[10][11]
-
Cancer cell lines of interest (e.g., MCF-7, NCI-H460).
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
This compound analogs dissolved in DMSO.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.[12][13]
-
Include wells with medium only for background luminescence measurement.[8][11]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazopyridine analogs in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8][10][11]
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10][11]
-
-
Data Acquisition:
-
Record the luminescence using a plate reader. The integration time is typically 0.25-1 second per well.[11]
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[15][16][17]
Protocol 2: Apoptosis Induction Assessment (Caspase-Glo® 3/7)
Principle: A hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[18] Cleavage of this substrate by active caspase-3 or -7 releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[18][19]
Materials:
-
Opaque-walled 96-well plates.
-
Cells and compounds as described in Protocol 1.
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090).[19]
-
Luminometer plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the lead imidazopyridine analogs at concentrations around their IC₅₀ values (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Assay Execution:
-
Follow the same procedure as the CellTiter-Glo® assay: equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract background luminescence.
-
Express data as fold change in caspase activity relative to the vehicle-treated control. A significant increase in luminescence indicates apoptosis induction.
Protocol 3: Apoptosis Confirmation and Quantification (Annexin V & Propidium Iodide Staining)
Principle: This flow cytometry-based assay provides a more detailed view of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[20][21] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[20][22] It can therefore distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20][22]
Materials:
-
6-well plates for cell culture.
-
Lead compounds for treatment.
-
Flow cytometer.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).[22]
-
Cold Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the compound(s) of interest at their IC₅₀ concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[20]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[22]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21][22]
-
-
Flow Cytometry Analysis:
Data Analysis:
-
Use compensation controls to correct for spectral overlap.
-
Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Mechanistic Insights & Pathway Visualization
The induction of apoptosis by an anticancer agent often involves the intrinsic (mitochondrial) pathway. A simplified diagram of this pathway is useful for conceptualizing the mechanism being investigated.
Caption: Simplified intrinsic apoptosis signaling pathway.
Troubleshooting Common Issues
Reproducibility is key in cell-based assays.[23][24] High variability can obscure real biological effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects due to evaporation; Pipetting errors. | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS; Ensure proper mixing of reagents.[25][26] |
| Low Signal-to-Background Ratio | Suboptimal cell number; Reagent degradation; Incorrect instrument settings. | Perform a cell titration experiment to find the linear range of the assay; Store reagents as recommended and check expiration dates; Optimize luminometer gain and integration time.[11] |
| IC₅₀ Appears Too High/Inactive Compound | Compound precipitation in media; Compound instability; Incorrect concentration calculations. | Check compound solubility in culture medium; Prepare fresh dilutions for each experiment; Double-check all dilution calculations. |
| Inconsistent Flow Cytometry Results | Poor cell health before staining; Inadequate compensation; Delay in analysis after staining. | Ensure cells are healthy and not overly confluent before harvesting; Run single-color controls to set proper compensation; Analyze samples promptly after staining to avoid artifacts.[27] |
References
-
Logeshwaran, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [https://www.ous-research.no/api/files/10356/CellTiter-Glo Assay.pdf]([Link] Assay.pdf)
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Unknown. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Unknown. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Budach, W., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
-
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Novel Heterocycles from Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4][5] Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate serves as a highly valuable and versatile starting material for the synthesis of novel heterocyclic structures. The strategic placement of the bromine atom at the C8 position provides a reactive handle for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This document provides an in-depth guide to leveraging this starting material for the synthesis of diverse compound libraries, focusing on detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The underlying principles, experimental considerations, and troubleshooting strategies are discussed to empower researchers in the efficient development of new chemical entities.
The Strategic Importance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine ring system is considered a "privileged scaffold" in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to interact with a wide range of biological targets, including enzymes and receptors.[4][6] Marketed drugs such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic) feature this core, highlighting its clinical significance.[5] The ability to functionalize this core at various positions is key to modulating its pharmacological properties. This compound is an ideal precursor for this purpose, offering two distinct points for chemical modification: the reactive C8-bromo position and the C1-ester group.
Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling
The most robust and versatile strategy for functionalizing the C8 position is through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, with high functional group tolerance.[7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the premier method for creating biaryl or heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[9][10][11] This reaction is fundamental in modern organic synthesis due to the stability and low toxicity of the boronic acid reagents.[12]
Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,5-a]pyridine, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a ligand)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst/ligand.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | >90% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | >80% |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 95 | >75% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of arylamines which are prevalent motifs in pharmaceuticals.[8][13][14] This reaction couples an aryl halide with a primary or secondary amine.
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron compound.
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (typically an alkoxide like NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base, followed by the this compound.
-
Seal the flask, remove from the glovebox (if used), and add the degassed solvent via syringe.
-
Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 2.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90% |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | >85% |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 90 | >88% |
| Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | >92% |
Workflow Visualization and Further Transformations
The power of this compound lies in its ability to serve as a branching point for creating vast chemical diversity. The products from the initial cross-coupling can be further modified, for example, by hydrolysis or amidation of the C1-ester, to generate even more complex molecules.
Caption: Synthetic pathways from the starting material.
Troubleshooting and Experimental Insights
Table 3: Troubleshooting Common Issues in Cross-Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure all reagents are pure and solvents are rigorously degassed. Use a fresh bottle of catalyst or a robust pre-catalyst. |
| Suboptimal ligand or base. | Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice is substrate-dependent.[8][13] | |
| Low reaction temperature. | Incrementally increase the temperature, or consider switching to a higher-boiling solvent like DMF or using microwave irradiation. | |
| Formation of Side Products | Debromination of starting material. | This can occur if the transmetalation step is slow. Use a more reactive boronic acid/ester or a different base/ligand combination. |
| Homocoupling of boronic acid. | Reduce catalyst loading and ensure an oxygen-free environment. |
| Difficulty in Purification | Residual catalyst or ligand. | Use a palladium scavenger resin post-reaction or perform a specific aqueous wash (e.g., with aqueous HCl for phosphine ligands) before chromatography. |
Conclusion
This compound is a powerful and economically viable starting material for the generation of diverse heterocyclic libraries. By mastering cornerstone synthetic methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access novel 8-aryl and 8-amino imidazo[1,5-a]pyridine derivatives. The detailed protocols and mechanistic insights provided herein serve as a robust foundation for drug discovery programs aimed at exploring this privileged chemical space.
References
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate as a Novel Material for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Promise of Imidazo[1,5-a]pyridine Scaffolds in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays.[1] The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials used within its emissive layer.[2] The imidazo[1,5-a]pyridine core has emerged as a promising scaffold for the development of novel OLED materials due to its inherent bipolar nature, which facilitates efficient charge transport.[3] This unique electronic structure, combining an electron-withdrawing sp2 nitrogen in the imidazole ring with the electron-donating character of the fused pyridine ring, allows for the design of molecules with tunable photophysical properties.[4]
Derivatives of imidazo[1,5-a]pyridine have been successfully employed as blue and greenish-yellow emitters in OLED devices.[4][5] Their rigid, planar structure can lead to high photoluminescence quantum yields (PLQYs), a critical parameter for efficient light emission. Furthermore, the ability to functionalize the imidazo[1,5-a]pyridine core at various positions allows for the fine-tuning of emission wavelengths, charge injection/transport capabilities, and thermal stability.[6] The introduction of substituents can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enabling the rational design of materials for specific roles within the OLED architecture.[4]
This guide focuses on the potential application of a specific, yet underexplored derivative, Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS: 1363382-16-4).[7][8][9] While direct literature on its use in OLEDs is nascent, its structural features—the imidazo[1,5-a]pyridine core, an electron-withdrawing carboxylate group at the 1-position, and a bromine atom at the 8-position—suggest its potential as a phosphorescent host or a blue-emitting dopant. The bromine atom, through the heavy-atom effect, could promote intersystem crossing, making it a candidate for phosphorescent applications.
Molecular Structure and Hypothesized Role in OLEDs
This compound possesses a unique combination of functional groups that may dictate its function within an OLED device.
-
Imidazo[1,5-a]pyridine Core: Provides the fundamental electronic and photophysical properties, including a potentially high PLQY and good charge transport characteristics.[3]
-
Ethyl Carboxylate Group (at C1): This electron-withdrawing group can lower the LUMO energy level, potentially facilitating electron injection from the electron transport layer (ETL).[4]
-
Bromine Atom (at C8): The presence of a heavy atom like bromine can enhance spin-orbit coupling, which may promote intersystem crossing from the singlet excited state to the triplet excited state. This is a key characteristic for materials used in phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency.
Based on these structural features, two primary roles for this compound in an OLED can be hypothesized:
-
Blue Phosphorescent Emitter (Dopant): The heavy bromine atom could enable the molecule to exhibit phosphorescence. When doped into a suitable host material, it could function as a blue-light-emitting dopant.
-
Host Material for Phosphorescent Emitters: The potentially wide bandgap of the imidazo[1,5-a]pyridine scaffold could make it a suitable host material for other phosphorescent dopants (e.g., green or red emitters). Its bipolar nature would be advantageous for balanced charge transport to the emissive dopant molecules.[2]
The following protocols are designed to investigate both possibilities.
Experimental Workflows
Diagram of the Overall Experimental Workflow
Caption: Overall experimental workflow from material synthesis to device testing.
Part 1: Synthesis and Characterization of this compound
Protocol 1.1: Photophysical Characterization
Objective: To determine the absorption and emission properties of the compound, which are crucial for designing the OLED device architecture.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, dichloromethane, THF)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., 10⁻⁵ to 10⁻⁶ M).
-
UV-Vis Spectroscopy:
-
Record the absorption spectra of the solutions over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Use the absorption onset to estimate the optical bandgap (Eg).
-
-
Photoluminescence (PL) Spectroscopy:
-
Excite the solutions at their respective λmax.
-
Record the emission spectra.
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (the difference in wavelength between λmax and λem).[10]
-
Measure the photoluminescence quantum yield (PLQY) using a standard reference (e.g., quinine sulfate).
-
-
Solid-State PL:
-
Prepare a thin film of the material by spin-coating or vacuum deposition on a quartz substrate.
-
Measure the PL spectrum of the thin film to assess emission properties in the solid state, which is more relevant for OLED applications.
-
Protocol 1.2: Electrochemical Characterization
Objective: To determine the HOMO and LUMO energy levels of the compound for assessing charge injection barriers.
Materials:
-
This compound
-
Electrochemical workstation (potentiostat)
-
Three-electrode cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)
-
Ferrocene (for internal calibration)
Procedure:
-
Sample Preparation: Dissolve the compound and the supporting electrolyte in the anhydrous solvent.
-
Cyclic Voltammetry (CV):
-
Perform cyclic voltammetry scans to measure the oxidation and reduction potentials.
-
Record the onset of the first oxidation potential (Eox) and the onset of the first reduction potential (Ered).
-
Use ferrocene as an internal standard and reference its redox potential to 4.8 eV below the vacuum level.
-
-
Energy Level Calculation:
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox - Eref(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - Eref(Fc/Fc+) + 4.8]
-
-
| Parameter | Technique | Significance in OLEDs |
| λmax (absorption) | UV-Vis Spectroscopy | Determines the energy required to excite the molecule. |
| λem (emission) | Photoluminescence | Defines the color of the emitted light. |
| Photoluminescence Quantum Yield (PLQY) | Fluorometer | Measures the efficiency of the emissive process. |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry | Dictates the ease of hole and electron injection from adjacent layers. |
| Electrochemical Bandgap | Cyclic Voltammetry | Correlates with the optical bandgap and indicates electrochemical stability. |
Part 2: OLED Device Fabrication and Testing
Based on the characterization data, a suitable device architecture can be proposed. The following protocols describe the fabrication of a multilayer OLED using either solution processing or vacuum thermal evaporation.[11][12]
Hypothetical Device Architecture
A common OLED architecture consists of several layers sandwiched between two electrodes.[12][13]
Caption: A typical multilayer OLED device architecture.
Protocol 2.1: OLED Fabrication by Solution Processing
Objective: To fabricate an OLED device using spin-coating, a cost-effective method for large-area device production.[14][15]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material solution (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material solution (e.g., TPD or NPB in a suitable solvent)
-
Emissive Layer (EML) solution: Host material and this compound (as dopant) co-dissolved in a solvent.
-
Electron Transport Layer (ETL) material solution (e.g., TPBi in a suitable solvent)
-
Low work function metal for cathode (e.g., Ca, Al)
-
Spin-coater
-
Vacuum thermal evaporator
-
Glovebox with an inert atmosphere (N₂ or Ar)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Layer Deposition (inside a glovebox):
-
HIL: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal on a hotplate.
-
HTL: Spin-coat the HTL solution on top of the HIL and anneal.
-
EML: Spin-coat the EML solution (containing the host and our target compound as a dopant) and anneal. The doping concentration should be varied (e.g., 1-10 wt%) to find the optimal performance.
-
ETL: Spin-coat the ETL solution and anneal.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit a thin layer of a low work function metal (e.g., Ca or LiF) followed by a thicker layer of aluminum (Al) to form the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Protocol 2.2: OLED Fabrication by Vacuum Thermal Evaporation
Objective: To fabricate a high-performance OLED device with precise control over layer thickness.[11]
Materials:
-
Same as Protocol 2.1, but all organic materials and metals are in powder/pellet form.
-
High-vacuum thermal evaporation system with multiple sources.
Procedure:
-
Substrate Cleaning: Same as in Protocol 2.1.
-
Layer Deposition:
-
Load the cleaned ITO substrate into the vacuum chamber.
-
Load the organic materials and metals into separate crucibles.
-
Evacuate the chamber to a high vacuum (<10⁻⁶ Torr).
-
Sequentially deposit the HIL, HTL, EML (by co-evaporation of host and dopant), ETL, and cathode layers. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
-
Encapsulation: Same as in Protocol 2.1.
Part 3: Device Characterization
Objective: To evaluate the performance of the fabricated OLED devices.[16][17]
Materials:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Probe station
Procedure:
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Apply a forward bias voltage to the OLED and measure the corresponding current density and luminance.
-
Plot the I-V and L-V curves. Determine the turn-on voltage (the voltage at which light emission is first detected, typically defined at a luminance of 1 cd/m²).
-
-
Electroluminescence (EL) Spectrum Measurement:
-
Measure the EL spectrum at a constant driving voltage.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) coordinates to quantify the color of the emitted light.
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Luminance / Current Density.
-
Power Efficiency (lm/W): π * Luminance / (Current Density * Voltage).
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected. This requires a calibrated integrating sphere for accurate measurement.
-
| Device Parameter | Measurement | Significance |
| Turn-on Voltage | I-V-L Measurement | The minimum voltage required to operate the device. |
| Luminance | I-V-L Measurement | The brightness of the emitted light. |
| Electroluminescence Spectrum | Spectroradiometer | The color and purity of the emitted light. |
| Current Efficiency | Calculated from I-V-L | How efficiently charge carriers are converted to light. |
| Power Efficiency | Calculated from I-V-L | The overall energy efficiency of the device. |
| External Quantum Efficiency (EQE) | Integrating Sphere Measurement | The percentage of injected electrons that result in emitted photons. |
Conclusion and Future Outlook
The imidazo[1,5-a]pyridine scaffold holds significant promise for the development of next-generation OLED materials.[5] this compound, with its unique structural features, presents an exciting opportunity for the creation of novel blue emitters or host materials. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and device fabrication necessary to evaluate its potential. Further research should focus on the systematic modification of the imidazo[1,5-a]pyridine core to optimize its photophysical and electroluminescent properties, paving the way for its integration into commercial OLED applications.
References
- Preparation of an Organic Light Emitting Diode - MRSEC Education Group.
- OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry - HORIBA.
-
Characterization, modeling, and analysis of organic light-emitting diodes with different structures - IEEE Xplore. Available from: [Link]
-
The characterization of an HDR OLED display - IS&T | Library. Available from: [Link]
-
Optical characterization of OLED displays with touch screens - SPIE Digital Library. Available from: [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS) - IIP Series. Available from: [Link]
-
OLED CHARACTERIZATION SYSTEM - FYTRONIX. Available from: [Link]
-
Novel Materials for OLEDs — Organische Chemie - Justus-Liebig-Universität Gießen. Available from: [Link]
-
Full article: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED - Taylor & Francis Online. Available from: [Link]
-
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS) FOR FLAT PANEL DISPLAYS - Muhamad Mat Salleh. Available from: [Link]
-
Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines - PMC - NIH. Available from: [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Available from: [Link]
-
Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method - MDPI. Available from: [Link]
-
This compound. Available from: [Link]
-
The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED - Taylor & Francis Online. Available from: [Link]
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - RSC Publishing. Available from: [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - MDPI. Available from: [Link]
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability - MDPI. Available from: [Link]
-
Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Full article: Imidazole derivatives for efficient organic light-emitting diodes. Available from: [Link]
-
Device architecture (A) and energy diagram (B) for OLED prototype using... - ResearchGate. Available from: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. Available from: [Link]
-
In silico studies of OLED device architectures regarding their efficiency - Frontiers. Available from: [Link]
-
The OLED device architecture (a) as well as the chemical structures (b) and absorption spectra (c) of the materials in the EML. - ResearchGate. Available from: [Link]
-
8-BroMo-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-53-3 • ChemWhat | Database of Chemicals & Biologicals. Available from: [Link]
- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.
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Application Notes and Protocols: Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and inherent fluorescence have made it an attractive framework for the development of novel emissive materials.[1][2][3] Probes built upon this scaffold often exhibit desirable photophysical properties, including large Stokes shifts, high quantum yields, and sensitivity to their microenvironment, making them powerful tools for biological imaging and sensing applications.[1][2][3][4]
This guide provides a comprehensive overview of the application of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate as a key building block in the synthesis of advanced fluorescent probes. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline a specific application in the detection of intracellular viscosity.
Part 1: The Precursor - this compound
This compound is a strategically important starting material for the synthesis of fluorescent probes. The bromine atom at the 8-position serves as a versatile handle for post-synthetic modification via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of functional groups to tune the photophysical properties of the final probe and to install a recognition moiety for a specific analyte. The ethyl carboxylate at the 1-position can also be further modified, for example, by hydrolysis to the corresponding carboxylic acid, enabling conjugation to biomolecules.
Synthesis of this compound
Proposed Synthetic Protocol: this compound
This proposed protocol is based on analogous syntheses of related imidazo[1,2-a]pyridine derivatives.[5]
Materials:
-
3-Bromo-2-aminopyridine
-
Ethyl glyoxalate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-2-aminopyridine (1.0 eq) and ethyl glyoxalate (1.2 eq) in dichloromethane (DCM, 10 mL/mmol of aminopyridine).
-
Cyclization: To the stirred solution, add polyphosphoric acid (PPA, 5 eq by weight) in portions. The reaction mixture will become viscous.
-
Heating: Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Development of a Viscosity-Sensitive Fluorescent Probe
A key application of fluorophores with rotatable bonds is the development of "molecular rotors" for sensing viscosity. In a low-viscosity environment, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in weak fluorescence. In a high-viscosity environment, this rotation is hindered, leading to a significant increase in fluorescence intensity.
Here, we propose the synthesis of a viscosity-sensitive probe, IMP-1 (Imidazo[1,5-a]Pyridine-based Viscosity Probe 1) , from this compound via a Suzuki-Miyaura cross-coupling reaction.
Design Rationale for IMP-1
The design of IMP-1 incorporates the imidazo[1,5-a]pyridine core as the fluorophore and a rotatable p-(N,N-dimethylamino)phenyl group introduced at the 8-position. The bond between the imidazo[1,5-a]pyridine core and the phenyl ring will act as the rotational axis.
Proposed Synthesis of IMP-1
This protocol is based on standard Suzuki-Miyaura cross-coupling conditions.[6][7]
Materials:
-
This compound
-
4-(N,N-Dimethylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-(N,N-dimethylamino)phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (10 mL/mmol of the bromo-precursor). Then, add potassium carbonate (3.0 eq).
-
Heating: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent to yield the pure IMP-1 probe.
Characterization: Confirm the structure of IMP-1 using ¹H NMR, ¹³C NMR, and HRMS.
Part 3: Application Protocol - Monitoring Intracellular Viscosity with IMP-1
This protocol outlines the use of the proposed IMP-1 probe for imaging viscosity changes in living cells using fluorescence microscopy.
Principle of Viscosity Sensing
The fluorescence of IMP-1 is expected to be highly sensitive to the viscosity of its environment. In aqueous, low-viscosity media like the cytoplasm, the probe will exhibit weak fluorescence. However, upon localization to more viscous intracellular compartments, such as lipid droplets or the endoplasmic reticulum, its fluorescence intensity is expected to increase significantly.
Materials and Reagents:
-
IMP-1 stock solution (1 mM in DMSO)
-
Live cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nystatin (optional, for inducing viscosity changes)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for near-UV excitation and blue/green emission)
Protocol for Cell Staining and Imaging:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture them in a 37 °C, 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: Prepare a working solution of IMP-1 by diluting the 1 mM DMSO stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Incubation: Remove the culture medium from the cells and wash them once with PBS. Add the IMP-1 working solution to the cells and incubate for 15-30 minutes at 37 °C.
-
Washing: After incubation, remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Add fresh cell culture medium or PBS to the cells and immediately proceed with fluorescence imaging.
-
Excitation: Excite the cells at approximately 380-420 nm.
-
Emission: Collect the fluorescence emission at approximately 450-550 nm.
-
-
(Optional) Inducing Viscosity Changes: To validate the viscosity-sensing capability of IMP-1, treat the cells with a viscosity-inducing agent like nystatin (e.g., 25 µM for 30 minutes) after probe loading and observe the change in fluorescence intensity.
Data Analysis and Interpretation:
-
Acquire fluorescence images before and after any treatment.
-
Quantify the mean fluorescence intensity of specific cellular regions or entire cells using image analysis software (e.g., ImageJ).
-
An increase in fluorescence intensity is indicative of an increase in the micro-viscosity of the probe's environment.
Data Presentation
Table 1: Predicted Photophysical Properties of IMP-1
| Property | Predicted Value in Low Viscosity (e.g., Water) | Predicted Value in High Viscosity (e.g., Glycerol) | Rationale |
| Excitation Max (λ_ex) | ~390 nm | ~395 nm | Minimal change expected with viscosity. |
| Emission Max (λ_em) | ~480 nm | ~470 nm | Slight blue shift may be observed in more rigid environments. |
| Quantum Yield (Φ) | Low (< 0.1) | High (> 0.5) | Hindered rotation in viscous media reduces non-radiative decay. |
| Fluorescence Lifetime (τ) | Short (~1-2 ns) | Long (~5-10 ns) | Increased lifetime due to the suppression of non-radiative pathways. |
Note: These are predicted values based on the properties of similar imidazo[1,5-a]pyridine-based molecular rotors. Experimental validation is required.
Visualizations
Diagram 1: Proposed Synthetic Pathway for IMP-1
Caption: Simplified Jablonski diagram illustrating the principle of viscosity sensing.
References
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. AIR Unimi. [Link]
-
Ma, C., et al. (2020). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B, 8(42), 9642-9651. [Link]
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]
-
Yu, Z., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 27(19), 6539. [Link]
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. ResearchGate. [Link]
-
Volpi, G., et al. (2021). Fluorescent trifluoromethylated imidazo [1,5-a]pyridines and their application in luminescent down-shifting conversion. Journal of Luminescence, 238, 118258. [Link]
-
Dahmani, S., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1390. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
Sources
- 1. DSpace [repository.tcu.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate. As a senior application scientist, this document synthesizes technical expertise and field-proven insights to address the common challenge of low yields in this specific synthesis. The guide is structured to provide a logical workflow for troubleshooting and process optimization, grounded in established chemical principles and supported by authoritative literature.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 8-position and an ethyl carboxylate group at the 1-position provides valuable handles for further functionalization in drug discovery programs.
However, the synthesis is often plagued by low yields, which can be attributed to a variety of factors including the reactivity of the starting materials, the formation of side products, and challenges in purification. This guide will provide a systematic approach to identifying and resolving these issues.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with an appropriate reagent to form the imidazole ring. A plausible pathway is outlined below:
Troubleshooting Guide: Addressing Low Yields
This section is organized in a question-and-answer format to directly address specific issues you may be encountering.
Question 1: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion is a common issue and can often be traced back to several key factors related to the activation of the starting materials and the reaction conditions.
Pillar of Causality: Insufficient Reagent Reactivity or Inadequate Reaction Conditions
-
Poor Quality of Starting Materials: The starting materials, particularly 3-bromo-2-(chloromethyl)pyridine and ethyl isocyanoacetate, must be of high purity. The chloromethylpyridine is susceptible to decomposition and should be used fresh or properly stored. Ethyl isocyanoacetate can hydrolyze or polymerize if not handled correctly.
-
Sub-optimal Base Selection: The choice of base is critical for the deprotonation of ethyl isocyanoacetate to form the nucleophilic isocyanide anion. A base that is too weak may not generate a sufficient concentration of the anion, while a base that is too strong can lead to side reactions.
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A solvent that does not adequately dissolve the starting materials or the base can hinder the reaction.
-
Low Reaction Temperature: Cyclocondensation reactions often require a specific temperature to overcome the activation energy barrier. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
Troubleshooting Workflow:
Experimental Protocol: Screening of Bases and Solvents
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | DBU | NaH |
| Solvent | Acetonitrile | DMF | THF |
| Temperature | Reflux | 80 °C | 60 °C |
Step-by-Step Protocol:
-
To a solution of 3-bromo-2-(chloromethyl)pyridine (1.0 eq) in the chosen solvent (see table), add ethyl isocyanoacetate (1.1 eq).
-
Add the selected base (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by ¹H NMR to determine the conversion rate.
Question 2: The reaction seems to be working, but the final isolated yield is still low after purification. What are the potential side reactions and how can I minimize them?
Answer:
The formation of side products is a significant contributor to low isolated yields. Understanding the potential side reactions is key to mitigating them.
Pillar of Causality: Competing Reaction Pathways and Product Instability
-
Polymerization of Ethyl Isocyanoacetate: In the presence of a strong base, ethyl isocyanoacetate can polymerize, reducing the amount available for the desired reaction.
-
Dimerization of the Imidazo[1,5-a]pyridine Product: The product itself can be susceptible to self-condensation or other degradation pathways under the reaction conditions, especially with prolonged heating.
-
Formation of Isomeric Products: Depending on the precise reaction mechanism and conditions, there might be a possibility of forming other isomeric fused heterocyclic systems, although the imidazo[1,5-a]pyridine is generally the favored product in this type of reaction.[1]
-
Hydrolysis of the Ester Group: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can complicate purification and reduce the yield of the desired product.
Troubleshooting Workflow:
Experimental Protocol: Optimization of Reaction Conditions to Minimize Side Products
| Parameter | Condition A (Milder) | Condition B (More Vigorous) |
| Base | K₂CO₃ (milled) | DBU |
| Solvent | Anhydrous Acetonitrile | Anhydrous DMF |
| Temperature | 50 °C | 80 °C |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon |
Step-by-Step Protocol:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
Use freshly distilled or anhydrous solvents.
-
Slowly add the base to the solution of the starting materials to control any exothermic reaction.
-
Maintain the reaction at the lower temperature first (Condition A) and monitor closely. If the reaction is too slow, cautiously increase the temperature.
-
Once the reaction is complete, perform a work-up with minimal exposure to water.
-
For purification, a gradient elution on a silica gel column is recommended, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the bromine atom at the 8-position in the synthesis?
The bromine atom at the 8-position is an electron-withdrawing group, which can influence the electron density of the pyridine ring. This can affect the rate of the cyclization step. While it may slightly deactivate the ring towards certain reactions, it is not expected to fundamentally change the course of the cyclocondensation. Its primary purpose is often to serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.[2]
Q2: Can I use a different ester group instead of ethyl?
Yes, it is generally possible to use other alkyl esters of isocyanoacetic acid (e.g., methyl, tert-butyl). The choice of the ester group may have a minor impact on the reaction kinetics and solubility of the product. The tert-butyl ester can be advantageous if a subsequent hydrolysis to the carboxylic acid is desired under mild acidic conditions.
Q3: My purified product is a colored oil or an off-white solid. Is this normal?
The final product, this compound, is expected to be a solid at room temperature. If you obtain a colored oil, it is likely that impurities are present. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can help in obtaining a pure, crystalline solid. The color can be due to trace impurities, and treatment with activated carbon during recrystallization may help to decolorize the product.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the product and identify any major side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product's identity and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available from: [Link]
- Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232–6235.
- Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Copper/Iodine-Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines or 2-Benzoylquinolines. The Journal of Organic Chemistry, 81(9), 3681–3687.
- Adimurthy, S., et al. (2016). A denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as catalyst provides imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(19), 9461-9469.
- Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic Letters, 13(19), 5256–5259.
- Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013). A metal-free sequential dual oxidative amination of C(sp3)–H bonds under ambient conditions affords imidazo[1,5-a]pyridines in very good yields. Organic Letters, 15(9), 2274–2277.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, Volume 143, 2018, Pages 158-173.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 2021, 26(16), 4983.
Sources
Technical Support Center: Purification of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Welcome to the technical support guide for the purification of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic compounds. The unique structure of this imidazopyridine derivative presents specific challenges in achieving high purity, which is critical for subsequent synthetic steps and biological assays. This guide provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Section 1: Understanding the Molecule: Properties and Impurity Profile
Before addressing purification challenges, it is crucial to understand the physicochemical properties of this compound.
-
Structure and Polarity : The molecule contains a fused bicyclic aromatic system (the imidazo[1,5-a]pyridine core), a bromine substituent, and an ethyl carboxylate group. The imidazopyridine core possesses basic nitrogen atoms, making the molecule susceptible to interactions with acidic media, including standard silica gel. The ethyl ester group contributes to its moderate polarity, making it soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.
-
Potential for Degradation : Imidazopyridine derivatives can be sensitive to strong acids and prolonged exposure to silica gel, which is Lewis acidic.[1] This can lead to streaking on TLC plates, poor peak shape during column chromatography, and ultimately, degradation of the product.
-
Common Impurities : Synthesis of the imidazo[1,5-a]pyridine core often involves the cyclization of a substituted pyridine with a reagent that provides the five-membered ring.[2] Common impurities may include:
-
Unreacted starting materials (e.g., a substituted 2-aminomethylpyridine).
-
Partially reacted intermediates.
-
Positional isomers, which can be particularly challenging to separate due to similar polarities.
-
Byproducts from side reactions, which can be more or less polar than the desired product.
-
Section 2: Troubleshooting Guide for Purification
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
I. Column Chromatography Issues
Question: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What is the cause and how can I fix it?
Answer: Streaking is a classic sign that your compound is interacting too strongly or irreversibly with the stationary phase, which for heterocyclic amines like imidazopyridines is often due to the acidity of standard silica gel.[1] The basic nitrogen in the imidazole ring can be protonated by the acidic silanol groups on the silica surface, causing strong adsorption and slow, uneven elution.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in the starting eluent containing a small amount of a basic modifier. A common choice is 0.5-1% triethylamine (TEA) or ammonia in the mobile phase.[3] This neutralizes the acidic sites on the silica, preventing protonation of your compound and leading to sharper bands and better separation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1] You will need to re-screen TLC plates with these adsorbents to develop a suitable solvent system.
-
Solvent System Optimization: Ensure your chosen solvent system provides an optimal Rf value for your product, typically between 0.25 and 0.40 on the TLC plate.[4] If the Rf is too low, the compound spends too much time on the column, increasing the chance of degradation and band broadening.
Question: I can't find a solvent system that separates my product from a persistent impurity. What should I try next?
Answer: This is a common challenge, especially when dealing with isomeric impurities. The solution lies in systematically exploring different solvent properties beyond just polarity.
Troubleshooting Workflow for Poor Separation
Caption: Troubleshooting flowchart for poor chromatographic separation.
II. Recrystallization Issues
Question: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[5] This is often caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.
Solutions:
-
Add More Solvent: Return the flask to the heat source and add a small amount of the hot solvent to dissolve the oil completely. You may have used too little solvent initially. The goal is to find the point where the solution is saturated at the boiling point of the solvent, but not supersaturated.[5]
-
Slow Down Cooling: After dissolving, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Question: I have very low recovery after recrystallization. What went wrong?
Answer: Low recovery is a common issue and can usually be attributed to one of two main causes.[5]
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Using too much solvent | The most common reason for low yield. Your compound, while less soluble in the cold solvent, still has some solubility. Using a large excess of solvent means a significant amount of product will remain in the mother liquor. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After filtering your crystals, you can try to concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals (which may require re-purification).[6] |
| Premature crystallization | If crystals form during a hot filtration step (used to remove insoluble impurities), significant product loss can occur on the filter paper. Solution: Ensure your glassware (funnel, receiving flask) is pre-heated. Use a slight excess of solvent to prevent saturation before filtration is complete. You can wash the filter paper with a small amount of hot solvent to recover any product that crystallized prematurely. |
| Incorrect solvent choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, recovery will be poor. Solution: Re-evaluate your solvent choice. A mixed-solvent system (e.g., Ethanol/Water, DCM/Hexane) can often provide the ideal solubility profile.[6] |
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude material in DCM or EtOAc.
-
Spot on a silica gel TLC plate and elute with various solvent systems. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., 20% EtOAc, 30% EtOAc, 40% EtOAc).
-
Aim for an Rf of ~0.3 for the product. Add 0.5% Triethylamine (TEA) to the chosen eluent to prevent streaking.
-
-
Column Packing (Slurry Method):
-
For 1g of crude material, use approximately 40-50g of silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1g of crude material in a minimal amount of a low-boiling solvent like DCM.
-
Add ~2-3g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample onto the sand layer in the column. Add another thin layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin elution using gentle air pressure. Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 30%, then 50% EtOAc/Hexane). Always include 0.5% TEA in your eluent.
-
Collect fractions (e.g., 10-15 mL per fraction) and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent and triethylamine.
-
Protocol 2: Recrystallization
This protocol assumes you have identified a suitable single or mixed solvent system.
-
Dissolution:
-
Place the impure solid from the column in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., isopropanol) dropwise while heating the flask with stirring (e.g., on a hot plate).
-
Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply vacuum filtration to collect the crystals.[6]
-
-
Washing and Drying:
-
While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold solvent to remove any remaining soluble impurities.
-
Allow air to be pulled through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How should I store pure this compound? A1: Due to the heterocyclic nature, the compound should be stored in a cool, dry place, protected from light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen.[7]
Q2: What is the best way to confirm the purity of my final product? A2: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any remaining impurities. A sharp melting point is also a good indicator of high purity.
Q3: Are there alternatives to silica gel chromatography if my compound is extremely sensitive? A3: Yes. If your compound is very base-sensitive, reverse-phase chromatography (using a C18 stationary phase and eluting with polar solvents like water/acetonitrile or water/methanol) can be an excellent alternative. For nonpolar impurities, simple precipitation or trituration might be effective.[6] In trituration, the crude solid is washed with a solvent in which the desired product is insoluble, but the impurities are soluble.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2019).
- Al-Horani, R. A., & Desai, U. R. (2014). Recent advances on imidazo[1,2-a]pyridine derivatives and their pharmacological activities. Current medicinal chemistry, 21(12), 1408–1427.
-
Volpi, G., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(15), 4936. [Link]
- Lead Sciences. (n.d.).
- Moraski, G. A., et al. (2011). Imidazo[1,2-a]pyridine-3-carboxamides as a new class of drug-like antitubercular agents. ACS medicinal chemistry letters, 2(6), 462–466.
-
Sharma, V., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
- BenchChem. (n.d.).
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
An overview of various heterocyclic imidazopyridine, triazolopyridine and quinoline derivatives and their biological applications. (2017). Moroccan Journal of Chemistry, 5(2), 324-334. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Bromo-imidazopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-imidazopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful C-C bond-forming reaction for a pharmaceutically relevant heterocyclic core. Imidazopyridines present unique challenges due to their electronic properties and potential for catalyst inhibition. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: Why can the Suzuki-Miyaura coupling of bromo-imidazopyridines be challenging?
The imidazopyridine core is an electron-rich heteroaromatic system. This inherent electron density can pose two primary challenges. Firstly, it can slow down the rate-determining oxidative addition step of the palladium catalyst into the C-Br bond.[1] Secondly, the nitrogen atoms in the ring system can act as ligands, coordinating to the palladium center and potentially leading to catalyst inhibition or deactivation. Careful selection of ligands that favor the desired catalytic cycle over off-cycle coordination is therefore crucial.
Q2: What are the essential components of the reaction, and what are their primary roles?
The Suzuki-Miyaura reaction has four key components that work in concert:
-
Palladium Catalyst: The engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[2]
-
Ligand: A crucial modulator of the catalyst's reactivity and stability. It stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can prevent catalyst decomposition. For electron-rich systems like imidazopyridines, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required.[3][4]
-
Base: The activator of the organoboron species. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to occur.[5][6] The choice of base is critical and can dramatically affect yield and side-product formation.[7]
-
Solvent: The medium for the reaction. It must solubilize the reagents and facilitate the interaction between the organic and inorganic components. Often, a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is used to dissolve the base.[8][9]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are the classic coupling partners, they are susceptible to a major side reaction called protodeboronation , especially under basic conditions at elevated temperatures.[10] Boronic esters, such as MIDA boronates or pinacol esters, are generally more stable and less prone to this decomposition pathway.[11][12] They act as a "slow-release" source of the active boronic acid, keeping its concentration low in the reaction mixture and minimizing decomposition.[11] For challenging or sensitive substrates, using a boronic ester is a highly recommended strategy to improve yield and reproducibility.[13]
Q4: What are the most common side reactions I should be aware of?
Beyond a failed reaction, there are three primary side reactions to monitor:
-
Protodeboronation: The boronic acid reacts with a proton source (often water) to yield an arene, effectively destroying your nucleophile.[8][10]
-
Debromination: The bromo-imidazopyridine starting material is reduced to the parent imidazopyridine. This can be a significant issue with some catalyst systems and reaction conditions.[14]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species, highlighting the importance of thorough degassing and using an active Pd(0) source.[15]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures in a question-and-answer format, providing a logical sequence of steps to diagnose and solve the problem.
Issue 1: Low to No Product Formation
Q: My TLC/LCMS analysis shows only starting materials, even after prolonged heating. What should I check first?
A complete lack of conversion points to a fundamental failure in the catalytic cycle, most often the initial oxidative addition step or a dead catalyst.
Causality & Recommended Actions:
-
Check for Catalyst Inactivity: The most common culprit is oxygen deactivating the Pd(0) catalyst. Ensure your degassing procedure is robust. Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes, and maintain a positive inert atmosphere throughout the reaction setup and duration.
-
Evaluate Your Ligand: Standard ligands like triphenylphosphine may not be electron-donating enough to facilitate oxidative addition into the electron-rich C-Br bond of the imidazopyridine.[1]
-
Re-evaluate the Base: If the base is not sufficiently strong or soluble to form the boronate "ate" complex, transmetalation will not occur.
Q: I'm getting a very low yield (<20%) of my desired product. What are the most likely causes and how can I improve it?
Low yield suggests your catalytic system is active but is either inefficient or being outcompeted by side reactions.
Causality & Recommended Actions:
-
Suspect Protodeboronation: This is the most frequent cause of low yields in Suzuki couplings.[10] Your boronic acid is likely decomposing faster than it is coupling.
-
Solution 1 (Reagent): Switch from the boronic acid to its corresponding pinacol ester. This is often the most effective single change you can make.[12]
-
Solution 2 (Conditions): Lower the reaction temperature. While this may slow the reaction, it will disproportionately slow the rate of decomposition. Also, minimize the amount of water in the reaction; use just enough to aid in dissolving the base.
-
-
Consider Catalyst Deactivation: The reaction may start but then stall because the catalyst is dying over the course of the reaction.
-
Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). Alternatively, using a more robust pre-catalyst (e.g., a PEPPSI-type Pd-NHC catalyst) can improve catalyst longevity.[4]
-
-
Check Solubility: If your imidazopyridine or coupled product has poor solubility in the chosen solvent, it may precipitate out, effectively stopping the reaction.[18][19]
-
Solution: Switch to a higher-boiling point solvent that offers better solubility, such as dioxane or DMF, and ensure the reaction temperature is high enough to maintain a homogeneous solution.
-
Issue 2: Significant Side Product Formation
Q: My main byproduct is the debrominated imidazopyridine. How do I prevent this?
Debromination (or proto-dehalogenation) can occur via several pathways. It often indicates that the oxidative addition is reversible or that a competing reductive pathway is active.
Causality & Recommended Actions:
-
Optimize the Base/Solvent System: Certain bases, particularly strong hydroxides or alkoxides in protic solvents, can promote this side reaction.
-
Solution: Switch to a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in an aprotic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).[14]
-
-
Choose a "Faster" Catalyst: If the oxidative addition complex has a long lifetime before transmetalation, side reactions can occur.
-
Solution: Use a catalyst system known for rapid transmetalation. Often, this again points towards bulky biarylphosphine ligands which accelerate the overall catalytic turnover.
-
Q: My boronic acid is clearly decomposing, confirmed by the presence of the corresponding arene byproduct. What are the best conditions to minimize this?
As discussed, this is protodeboronation. The key is to make the productive coupling reaction kinetically more favorable than the decomposition pathway.
Causality & Recommended Actions:
-
Use a Boronic Ester: This is the primary solution. The slow hydrolysis of the ester keeps the boronic acid concentration low, favoring transmetalation over decomposition.[11]
-
Use a Fluoride Source as the Base: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective bases that often minimize protodeboronation compared to carbonates or phosphates, especially in alcoholic solvents like isopropanol.[6][16]
-
Minimize Water and Temperature: Reduce the water content to the minimum required for the base and run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[20]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for a Failed Reaction
Caption: A decision-making workflow for troubleshooting failed couplings.
Optimized Protocols & Data
General Protocol for Initial Reaction Screening
This protocol provides a robust starting point for an unknown bromo-imidazopyridine and arylboronic acid coupling pair.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-imidazopyridine (1.0 equiv), arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2 mol %) and SPhos (4.5 mol %) and add them to the main reaction vial.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water (10:1 v/v, to make a 0.1 M solution based on the limiting reagent). Seal the vial with a septum cap. Sparge the mixture with argon gas for 20-30 minutes while stirring.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS after 2 hours and then periodically until the starting material is consumed or the reaction stalls.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[14]
Data Tables for Condition Selection
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst System | Bromo-imidazopyridine Type | Boronic Acid Type | Notes |
| Pd(dppf)Cl₂ | Electronically neutral | Simple aryl | A good first-pass system for simple couplings.[21] |
| Pd₂(dba)₃ / SPhos | Electron-rich or -poor | Sterically hindered | Excellent for challenging substrates; promotes fast oxidative addition.[4][16] |
| PEPPSI-IPr | General purpose | Sensitive/unstable | Air- and moisture-stable precatalyst; often shows high activity.[4] |
| Pd(PPh₃)₄ | Electronically neutral | Simple aryl | Classic catalyst, but can be sluggish with heteroaromatics.[8] |
Table 2: Guide to Selecting Bases and Solvents
| Base | Solvent System | Strengths | Potential Issues |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, DME/H₂O | Inexpensive, widely used.[7] | Can be slow; may not be strong enough for difficult couplings. |
| K₃PO₄ | Toluene/H₂O, Dioxane | Strong, non-nucleophilic base. | Can be very hygroscopic; ensure it is dry and finely powdered. |
| Cs₂CO₃ | Dioxane, THF | Highly soluble, very effective for difficult couplings.[22] | More expensive. |
| CsF / KF | Isopropanol, THF | Minimizes protodeboronation.[6][16] | Can be less effective for activating some boronic esters. |
References
- Time in Pasuruan, ID. Google Search.
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Synlett. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Optimization table for the Suzuki-Miyaura cross-coupling reactions. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health (NIH). [Link]
-
Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. [Link]
-
Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]
-
Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. Scientific Research Publishing. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions [file.scirp.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Sci-Hub [sci-hub.kr]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
Identification of side products in imidazo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes and efficiently identify and mitigate the formation of unwanted side products.
Troubleshooting Guide: Navigating the Synthesis of Imidazo[1,5-a]pyridines
The synthesis of the imidazo[1,5-a]pyridine core, while achievable through various methodologies, is often accompanied by the formation of side products that can complicate purification and reduce yields.[1] This section is dedicated to identifying and resolving these common issues.
Problem 1: Low or No Yield of the Desired Imidazo[1,5-a]pyridine
Question: I am performing a condensation reaction between a 2-aminomethylpyridine derivative and an aldehyde, but I am observing a very low yield of my target imidazo[1,5-a]pyridine. What could be the issue?
Answer:
Low yields in this type of reaction often point to an incomplete cyclization or suboptimal reaction conditions. Here are several factors to consider:
-
Incomplete Cyclization and Stable Intermediates: The reaction between a 2-aminomethylpyridine and an aldehyde proceeds through the formation of a Schiff base intermediate, which then needs to cyclize and subsequently aromatize to form the final product. If the cyclization or aromatization step is not favored under your reaction conditions, you may be isolating the Schiff base or another stable intermediate.
-
Troubleshooting:
-
Increase Reaction Temperature: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier. Consider increasing the reaction temperature or switching to a higher-boiling solvent.
-
Water Removal: The condensation and cyclization steps release water. If not effectively removed, water can inhibit the reaction equilibrium. For reactions run at high temperatures, a Dean-Stark trap is effective. In other cases, the use of a chemical drying agent compatible with your reaction conditions can be beneficial.
-
Acid/Base Catalysis: The cyclization step can often be facilitated by the addition of a catalytic amount of a Brønsted or Lewis acid. Conversely, if your starting materials are in a salt form, the addition of a base might be necessary to liberate the free amine for the initial condensation.
-
-
-
Oxidative Aromatization: The final step to form the aromatic imidazo[1,5-a]pyridine ring is an oxidation. While atmospheric oxygen can sometimes be sufficient, it is often a slow process.
-
Troubleshooting:
-
Introduce a Mild Oxidant: To facilitate the aromatization, consider using a mild oxidizing agent. Common choices include copper(II) salts or simply bubbling air or oxygen through the reaction mixture.[2]
-
-
Problem 2: Presence of an Unexpected Side Product with a Higher Molecular Weight
Question: My mass spectrometry analysis shows a significant peak with a molecular weight corresponding to my desired product plus a solvent molecule (e.g., + H₂O, + ROH). What is this species?
Answer:
This is a common issue, particularly in Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridines. This side product is often the result of the nucleophilic attack of a solvent molecule on a reactive intermediate.
-
Mechanism of Formation: In a Ritter-type reaction, a key intermediate is a nitrilium ion. If an alcohol is present as a solvent or co-solvent, it can act as a nucleophile and attack the nitrilium ion. Subsequent hydrolysis of the resulting intermediate leads to the formation of an amide side product.[3]
-
Proposed Reaction Mechanism for Side Product Formation in a Ritter-Type Synthesis:
Caption: Formation of an amide side product via nucleophilic attack of an alcohol on the nitrilium ion intermediate.
-
Troubleshooting:
-
Use an Aprotic Solvent: To prevent this side reaction, switch to an aprotic solvent that will not act as a nucleophile.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize hydrolysis.
-
Optimize Catalyst Loading: In some cases, the Lewis acid catalyst can be optimized to favor the desired intramolecular cyclization over the intermolecular reaction with the solvent.[3]
-
-
Problem 3: Formation of Isomeric Products
Question: I am getting a mixture of products with the same mass, suggesting the formation of isomers. How can I control the regioselectivity?
Answer:
The formation of constitutional isomers can be a challenge, especially when using unsymmetrical starting materials.
-
Regioisomers from Unsymmetrical Reagents: For instance, in syntheses involving the reaction of a substituted 2-aminomethylpyridine with an unsymmetrical dicarbonyl compound, two different regioisomers of the imidazo[1,5-a]pyridine can be formed.
-
Troubleshooting:
-
Choice of Starting Materials: If possible, choose symmetrical starting materials to avoid the formation of regioisomers.
-
Steric and Electronic Control: The regioselectivity of the cyclization can sometimes be influenced by the steric bulk and electronic properties of the substituents on your starting materials. Careful consideration of these factors during the design of your synthesis can favor the formation of one isomer over the other.
-
Chromatographic Separation: If the formation of regioisomers is unavoidable, you will need to rely on careful chromatographic separation to isolate the desired product. Developing an effective purification protocol will be crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the structure of my synthesized imidazo[1,5-a]pyridine and distinguish it from potential side products?
A1: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
| Technique | Expected Observations for Imidazo[1,5-a]pyridine | Potential Side Product Signatures |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The chemical shifts and coupling constants are characteristic of the bicyclic ring system. | Schiff Base Intermediate: Presence of an imine proton (-CH=N-) signal. Amide Side Product: Presence of an N-H proton signal. |
| ¹³C NMR | Characteristic chemical shifts for the carbon atoms of the fused ring system.[4] | Schiff Base Intermediate: Presence of a carbon signal for the imine group (C=N). Amide Side Product: Presence of a carbonyl carbon signal (C=O). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the desired product. Fragmentation patterns can also be informative. | Peaks corresponding to the molecular weight of intermediates or side products. |
| FTIR Spectroscopy | Characteristic peaks for C=N and C=C stretching in the aromatic region. | Schiff Base Intermediate: A strong C=N stretching band. Amide Side Product: A strong C=O stretching band and N-H stretching bands. |
Q2: What are some general purification strategies for imidazo[1,5-a]pyridines?
A2: Purification is critical for obtaining a high-purity final product.
-
Extraction: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying imidazo[1,5-a]pyridines. Silica gel is a suitable stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution may be necessary to separate the desired product from closely related side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Automated Purification: For library synthesis, automated flash chromatography systems can streamline the purification process.
Q3: Can over-oxidation be an issue in syntheses that require an oxidative step?
A3: Yes, particularly if the pyridine ring is susceptible to N-oxidation. While less common for the imidazo[1,5-a]pyridine system compared to other nitrogen-containing heterocycles, it is a possibility, especially with strong oxidizing agents.
-
Prevention:
-
Use Mild Oxidants: Employ mild and controlled oxidizing conditions.
-
Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent.
-
-
Troubleshooting:
-
Reduction of N-oxide: If an N-oxide has formed, it can often be reduced back to the parent heterocycle using reagents like phosphorus trichloride (PCl₃) or through catalytic hydrogenation.[5]
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress and Identifying Side Products by TLC and LC-MS
-
Sample Preparation: At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Analysis: Spot the diluted aliquot, along with your starting materials, on a TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light. The formation of new spots indicates the progress of the reaction and the potential formation of side products.
-
LC-MS Analysis: Inject the diluted aliquot into an LC-MS system. The liquid chromatography will separate the components of the mixture, and the mass spectrometer will provide the molecular weight of each component. This is a powerful tool for identifying the desired product and any side products.
Protocol 2: Purification of Imidazo[1,5-a]pyridines by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dry silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a nonpolar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified imidazo[1,5-a]pyridine.
Visualizing Reaction Pathways
The following diagram illustrates a general synthetic pathway for imidazo[1,5-a]pyridines from 2-aminomethylpyridines and aldehydes, highlighting the key intermediates and the potential for incomplete reaction.
Caption: Synthetic pathway to imidazo[1,5-a]pyridines highlighting potential points for side product formation.
References
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2021). PubMed Central.
- Synthesis of Novel Imidazo[1,5-a]pyridine Deriv
- imidazo[1,5-a]pyridine. SpectraBase.
- Tanomsiri, G., Boonmee, S., Chaisan, N., Tummatorn, J., Thongsornkleeb, C., & Ruchirawat, S. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Reddy, M. R., Darapaneni, C. M., Patil, R. D., & Kumari, H. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(18), 3440-3468.
- Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthetic methods for the formation of imidazo[1,5-a]pyridine.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). MDPI.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2023). MDPI.
- Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo [1,2-a] Pyridine. (2014). TSI Journals.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023).
- Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) -.... (2023).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journals.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
- 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2001).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Mass Spectrometry Fragment
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]Pyridines. (2021). PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amin
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate in Biological Assays
Welcome to the technical support center for Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower you to make informed decisions in your experimental design. Low solubility can lead to underestimated activity, reduced hit rates, and inconsistent data, so a robust solubilization strategy is paramount for reliable results.[1][2]
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I prevent it?
A: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution.[3] Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many nonpolar compounds.[2][4] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the organic solvent rapidly decreases. This polarity shift can cause your compound, which is poorly soluble in water, to crash out of solution.
To prevent this, you can try several strategies:
-
Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤0.5% for cell-based assays) by preparing a more concentrated initial stock if possible.[5][6]
-
Serial dilution in aqueous buffer: Instead of a single large dilution, perform a stepwise serial dilution, allowing the compound to equilibrate at each step.
-
Use of co-solvents or excipients: Incorporating solubility enhancers into your workflow can help maintain the compound in solution.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v).[6] Concentrations above 1-2% can lead to cytotoxicity, altered gene expression, and other off-target effects, compromising the integrity of your results.[6] It is always best practice to run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.
Q3: Can I use heat to dissolve my compound in DMSO?
A: Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.[5] However, be cautious, as excessive heat can degrade some compounds. It is crucial to know the thermal stability of this compound before applying heat. If stability data is unavailable, a small-scale pilot experiment to assess degradation post-heating (e.g., by HPLC) is advisable.
Q4: Are there alternatives to DMSO for creating stock solutions?
A: Yes, other organic solvents like ethanol, methanol, acetonitrile, and dimethylformamide (DMF) can be used.[1][7] The choice of solvent depends on the compound's specific solubility and the tolerance of the biological assay system. For instance, ethanol is often better tolerated in cell cultures than DMSO at slightly higher concentrations. However, like DMSO, these solvents can also cause precipitation upon aqueous dilution.
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | High final concentration of the compound exceeds its aqueous solubility. Rapid change in solvent polarity. | 1. Lower the final test concentration of the compound.[1] 2. Decrease the percentage of DMSO in the final solution. 3. Add the DMSO stock to the buffer with vigorous vortexing or stirring to ensure rapid mixing. 4. Consider using a co-solvent system or excipients like cyclodextrins.[1][8] |
| Stock solution in DMSO appears cloudy or contains visible particles. | The compound's solubility limit in DMSO has been exceeded. The compound may have low solubility even in 100% DMSO. Water may have been absorbed into the DMSO, reducing its solvating power. | 1. Try gentle warming or sonication to aid dissolution.[5] 2. If particles remain, centrifuge the stock solution and use the supernatant, but be aware that the actual concentration will be lower than intended. Quantify the concentration if possible. 3. Store DMSO stocks in desiccated conditions to prevent water absorption.[2] |
| Inconsistent results or poor dose-response curves. | Precipitation of the compound at higher concentrations leads to inaccurate dosing in serial dilutions. Compound aggregation at high concentrations can lead to non-specific activity. | 1. Visually inspect your dilution series for any signs of precipitation. 2. Start your dose-response curve at a lower, fully soluble concentration.[1] 3. Incorporate a solubility-enhancing excipient to prevent aggregation.[1] |
| Cell death or stress observed in vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | 1. Reduce the final solvent concentration to a non-toxic level (e.g., <0.5% DMSO).[6] 2. If a higher concentration is unavoidable, switch to a more tolerated solvent like ethanol or consider a formulation with cyclodextrins to reduce the required amount of organic solvent. |
In-Depth Technical Protocols
Protocol 1: Systematic Solubility Assessment
This protocol outlines a systematic approach to identify an optimal solvent system for this compound.
Objective: To determine a suitable solvent or co-solvent system that maintains the compound in solution at the desired concentration in the final assay buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, 200 proof
-
Polyethylene glycol 400 (PEG400)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your final aqueous assay buffer (e.g., PBS, cell culture medium)
Methodology:
-
Prepare Primary Stocks: Prepare high-concentration stock solutions of your compound in DMSO, Ethanol, and a 1:1 mixture of DMSO:PEG400 (e.g., 20 mM). Use gentle warming or sonication if necessary to fully dissolve the compound.
-
Test Dilutions: In microcentrifuge tubes, add 98 µL of your aqueous assay buffer.
-
Spike with Stock: Add 2 µL of each primary stock solution to the corresponding tubes of assay buffer to achieve a 1:50 dilution (e.g., a final concentration of 400 µM with 2% organic solvent).
-
Observe for Precipitation: Vortex each tube immediately after adding the stock. Let the tubes sit at room temperature for at least 30 minutes and visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination (Optional): For a more sensitive assessment, place a small drop of the solution on a microscope slide and look for crystalline structures.
-
Select the Best System: The solvent system that results in a clear solution at the highest concentration is the most promising for your assay.
Protocol 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[8][9][]
Objective: To prepare a stock solution of this compound using HP-β-CD to improve its solubility in aqueous media.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require some gentle warming and stirring to fully dissolve.
-
Direct Solubilization: Add the powdered this compound directly to the HP-β-CD solution to achieve your desired final concentration.
-
Incubate and Mix: Vortex the mixture and let it shake or stir at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Centrifuge: Spin the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Use the Supernatant: Carefully collect the supernatant. This is your working stock solution. It is advisable to determine the actual concentration of the solubilized compound using a method like UV-Vis spectroscopy or HPLC.
Visualizing the Workflow
A logical approach to troubleshooting solubility is crucial. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for troubleshooting compound solubility.
The Role of pH in Solubility
For compounds containing a pyridine ring, such as this compound, the pH of the aqueous buffer can significantly influence solubility.[11][12] The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which generally increases the compound's affinity for water and can enhance solubility.[13]
Experimental Consideration: If your assay allows, consider testing the solubility of your compound in a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0). You may find that a slight acidification of your assay buffer dramatically improves solubility without adversely affecting your biological system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate under different reaction conditions
An in-depth guide to the stability of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
This guide provides in-depth technical support for researchers working with this compound (CAS 1363382-16-4). We will explore its anticipated stability under various chemical and physical stress conditions, offer troubleshooting advice for common experimental issues, and provide validated protocols for conducting forced degradation studies. The insights herein are synthesized from foundational chemical principles and data from structurally related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
This compound is a heterocyclic organic compound.[1] Its core, the imidazo[1,5-a]pyridine scaffold, is recognized for its high thermal and photostability and is a versatile building block in medicinal chemistry and materials science.[2] The presence of an ethyl ester, a bromo substituent, and a fused bicyclic aromatic system provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
Q2: Why is understanding the stability of this specific molecule crucial?
For drug development professionals, understanding a molecule's intrinsic stability is a regulatory requirement and a fundamental aspect of its developability.[3][4] Stability data informs critical decisions regarding:
-
Formulation Development: Identifying potential degradation pathways helps in selecting appropriate excipients and formulation strategies to ensure the drug remains stable.
-
Storage and Shelf-Life: Defining the conditions under which the compound remains intact is essential for determining its shelf-life and recommended storage conditions (e.g., temperature, humidity, protection from light).[3]
-
Analytical Method Development: Forced degradation studies are essential for developing and validating stability-indicating analytical methods, such as HPLC, that can accurately separate the intact molecule from all its potential degradation products.[5]
Q3: What are the most probable degradation pathways for this molecule?
Based on its structure, two primary degradation pathways are anticipated:
-
Hydrolysis of the Ethyl Ester: The ethyl carboxylate group is the most likely site of hydrolytic degradation. Under acidic or basic conditions, it can be cleaved to form the corresponding carboxylic acid (8-bromoimidazo[1,5-a]pyridine-1-carboxylic acid).[6] This is often the primary degradation route in aqueous environments.
-
Oxidation of the Imidazo[1,5-a]pyridine Ring: The electron-rich imidazole portion of the fused ring system can be susceptible to oxidation.[7] Studies on other imidazole-containing active pharmaceutical ingredients (APIs), such as Daclatasvir, have shown that this moiety is liable to degradation in the presence of oxidizing agents or through base-mediated autoxidation.[8] This can lead to the formation of various oxygenated derivatives or ring-opened products.
Q4: What are the standard conditions for a forced degradation study?
Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing.[4] The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradants. According to International Council for Harmonisation (ICH) guidelines, standard stress conditions include:[3]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl
-
Basic Hydrolysis: 0.1 M to 1 M NaOH
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂)
-
Thermal Stress: Elevated temperatures (e.g., 60-80°C) in both solid and solution states.
-
Photolytic Stress: Exposure to a combination of visible and UV light as specified in ICH guideline Q1B.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during your experiments and provides detailed protocols for assessing the stability of this compound.
Q: My compound is degrading rapidly in a basic aqueous solution. What is the likely cause and how can I mitigate it?
A: Causality and Troubleshooting
Rapid degradation in basic conditions strongly suggests base-catalyzed hydrolysis of the ethyl ester . This is a common and fast reaction for esters. A secondary, though possible, pathway is the base-mediated oxidation of the imidazole ring, especially if oxygen is not excluded from the reaction.[8]
Mitigation Strategies:
-
pH Control: If your application allows, maintain the pH of the solution in the neutral to slightly acidic range (pH 4-6) where ester stability is generally maximal.
-
Solvent Choice: For reactions or formulations, consider using aprotic solvents or minimizing the water content to slow down hydrolysis.
-
Temperature: Perform experiments at the lowest practical temperature, as hydrolysis rates are temperature-dependent.
Q: I observe a new, more polar peak in my HPLC analysis after acidic treatment. What is it?
A: Causality and Identification
The appearance of a single, more polar degradation product under acidic stress is the classic signature of acid-catalyzed ester hydrolysis . The product is 8-bromoimidazo[1,5-a]pyridine-1-carboxylic acid. Carboxylic acids are significantly more polar than their corresponding ethyl esters, resulting in shorter retention times on a typical reversed-phase HPLC column.
Confirmation:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to confirm the mass of the degradant. The expected mass would correspond to the loss of the ethyl group (-28 Da) and the addition of a proton (+1 Da).
-
Co-elution: If available, inject a synthesized standard of the carboxylic acid and confirm that it co-elutes with the degradation peak.
Q: My sample is developing a yellow or brown discoloration when stored in solution or exposed to light. What is causing this?
A: Causality and Prevention
Discoloration is often indicative of oxidative or photolytic degradation . The extended π-system of the imidazo[1,5-a]pyridine core can absorb UV or visible light, leading to the formation of reactive species that degrade the molecule.[2] Similarly, the imidazole ring can be susceptible to autoxidation.[8]
Prevention:
-
Protect from Light: Store the compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to prevent photolytic degradation.
-
Inert Atmosphere: When working with solutions for extended periods, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen and minimize oxidative degradation.
-
Antioxidants: In a formulation context, the inclusion of antioxidants could be explored to quench radical species that may initiate degradation.
General Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to evaluating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Workflow for Forced Degradation Analysis
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition Application:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Store at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Store at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store a sealed vial of the stock solution at 80°C.
-
Control Sample: Store a sealed vial of the stock solution at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, and 48 hours).
-
Sample Quenching:
-
For acidic samples, neutralize with an equivalent amount of NaOH.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A typical starting method would be:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Detection: UV at 254 nm and 280 nm (or PDA detector)
-
-
Data Evaluation: Calculate the percentage of degradation and perform a mass balance assessment to ensure all major degradants are accounted for.
Predicted Degradation Pathways & Data Summary
The following diagram illustrates the most likely degradation products formed under hydrolytic and oxidative stress.
Caption: Postulated degradation pathways.
Example Data Summary Table
The following table presents hypothetical data from a forced degradation study to serve as a benchmark for your own experiments.
| Stress Condition | Time (h) | % Degradation of Parent Compound | Observations |
| 0.1 M HCl, 60°C | 24 | 12.5% | One major, more polar degradant observed. |
| 0.1 M NaOH, RT | 8 | 18.2% | One major, more polar degradant observed. |
| 3% H₂O₂, RT | 24 | 8.9% | Two minor, less polar degradants observed. |
| 80°C in Solution | 48 | 4.1% | Minor degradation to the hydrolytic product. |
| Photolytic (ICH) | 24 | 6.5% | Multiple small degradation peaks; slight yellowing. |
References
-
Pérez-González, A., et al. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Organic Letters, 13(5), 1152–1155. Available at: [Link]
-
Ben-Ayad, T., et al. (2016). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 1(6), x160893. Available at: [Link]
-
Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(11), 3505. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
Panda, S.S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). Available at: [Link]
-
Gazzina, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Chemosensors, 10(6), 232. Available at: [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049. Available at: [Link]
-
Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45, 9302-9314. Available at: [Link]
-
Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Buy Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Debromination in Functionalization Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of debromination during functionalization reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve these issues effectively in your own laboratory settings.
Introduction: Understanding Unwanted Debromination
Debromination, often observed as hydrodebromination (replacement of a bromine atom with hydrogen), is a frequent and frustrating side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This unwanted reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired functionalized product. Understanding the mechanistic origins of debromination is the first step toward rationally designing experiments to suppress it.
The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can intercept the aryl bromide starting material, leading to the undesired protonolysis product instead of the intended cross-coupled molecule.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding debromination.
Q1: I'm seeing a significant amount of my starting aryl bromide being converted to the corresponding simple arene. What's the most likely cause?
A: The most common cause is the generation of a palladium-hydride (Pd-H) species.[2] This can originate from several sources in your reaction mixture, including impurities in solvents or reagents, the base you are using (especially alkoxides or amines), or even from the solvent itself (e.g., alcohols).[1][3] This Pd-H species can then react with your aryl bromide in a reductive process to replace the bromine with a hydrogen atom.[4]
Q2: Why does debromination seem to be a bigger problem with electron-rich aryl bromides?
A: The electronic properties of your substrate play a crucial role. Electron-donating groups on the aromatic ring increase the electron density, which can affect the stability of the carbon-bromine (C-Br) bond.[1] For some substrates, like unprotected indoles, the deprotonation of an acidic proton (e.g., the N-H) can dramatically increase the ring's electron density, making the C-Br bond more susceptible to cleavage and subsequent debromination.[1]
Q3: Can my choice of palladium catalyst influence the extent of debromination?
A: Absolutely. The ligand sphere around the palladium center is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can influence the rates of the desired oxidative addition versus the undesired side reactions.[5][6][7] These ligands can promote the formation of highly active, monoligated palladium species that are very effective for oxidative addition, which is a key step in the desired coupling reaction.[6] A well-chosen ligand can accelerate the desired catalytic cycle, minimizing the time the catalyst spends in states that could lead to debromination.
Q4: Is there a "go-to" first step to try and fix a debromination problem?
A: Yes. The first parameters to investigate are typically the base and the temperature.[2] If you are using a strong base like an alkoxide (e.g., NaOt-Bu), switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] Concurrently, try lowering the reaction temperature. Debromination pathways can have a higher activation energy, so reducing the temperature can often selectively slow down the undesired reaction more than the desired coupling.[2]
In-Depth Troubleshooting Guides
When the initial fixes aren't enough, a more systematic approach is required. This section provides detailed troubleshooting strategies based on the core components of a typical cross-coupling reaction.
Issue 1: Persistent Debromination Despite Mild Base and Lower Temperature
If you've already switched to a milder base and lowered the reaction temperature without success, the source of the hydride for the debromination is likely more subtle.
Root Cause Analysis:
-
Solvent and Reagent Purity: Trace amounts of water or other protic impurities in your solvents (like THF, dioxane, or toluene) can be a source of protons.[8] Similarly, reagents like boronic acids can contain residual water. Alcohols, sometimes used as co-solvents, are well-known hydride sources.[1][3]
-
Substrate-Specific Issues: For certain substrates, such as heterocycles like indoles, the molecule itself can be problematic. An unprotected N-H group is acidic and can be deprotonated by the base, leading to increased electron density on the ring and promoting C-Br bond cleavage.[1]
Proposed Solutions & Experimental Protocols:
-
Rigorous Control of Reaction Atmosphere:
-
Protocol: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use high-purity, anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Degas all solvents thoroughly by sparging with an inert gas for 15-20 minutes before use.[1][2]
-
Causality: This minimizes the introduction of water and oxygen. Oxygen can lead to the degradation of phosphine ligands and the formation of palladium(II) species that can participate in unwanted side reactions, including homocoupling.[3]
-
-
Substrate Protection Strategy (for applicable substrates):
-
Protocol for N-H Containing Heterocycles: Protect the acidic N-H proton. For indoles, for example, protection with a tert-Butoxycarbonyl (Boc) group is a highly effective strategy to prevent debromination.[1]
-
To a solution of your 5-bromoindole in a suitable solvent (e.g., THF), add Di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the N-Boc protected substrate before proceeding to the cross-coupling step.
-
-
Causality: N-protection prevents deprotonation under basic conditions, maintaining the electronic properties of the aromatic ring and stabilizing the C-Br bond.[1]
-
Troubleshooting Flowchart:
Caption: Logic for addressing persistent debromination.
Issue 2: Debromination vs. Desired Coupling - A Rate Competition
Sometimes, debromination occurs because the rate of the desired catalytic cycle is too slow, allowing the competing reductive pathway to dominate. The key here is to accelerate the desired reaction.
Root Cause Analysis:
-
Inefficient Oxidative Addition: The first step of most cross-coupling cycles is the oxidative addition of the aryl bromide to the Pd(0) center.[9][10] If this step is slow, the active catalyst may engage in side reactions. The reactivity order for halides is generally I > Br > Cl, but even bromides can be sluggish, especially if they are electron-rich or sterically hindered.[3][9]
-
Suboptimal Ligand Choice: The ligand dictates the reactivity of the palladium center. A ligand that is not sufficiently electron-rich may not promote oxidative addition effectively.[6] Conversely, a ligand that is too bulky might hinder the approach of the substrate.[6]
Proposed Solutions & Experimental Protocols:
-
Ligand Screening:
-
Rationale: The goal is to find a ligand that accelerates the oxidative addition and subsequent steps of the desired coupling cycle faster than the rate of Pd-H formation and reaction. Bulky, electron-rich phosphine ligands are often a good choice for challenging substrates.[5][11]
-
Protocol: Set up a parallel screen of several ligands. Keep the palladium source, base, solvent, and temperature constant.
-
Standard Ligands: PPh₃, P(o-tol)₃
-
Bulky/Electron-Rich Ligands: P(t-Bu)₃, XPhos, SPhos, RuPhos
-
Bidentate Ligands: dppf, BINAP
-
-
Causality: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Br bond.[6] Bulky ligands can favor the formation of highly reactive 14-electron or even 12-electron Pd(0) species, which are very active in oxidative addition.[6][12][13]
-
-
Choice of Palladium Precatalyst:
-
Rationale: While many Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst, this activation step can sometimes be inefficient or lead to side reactions.[14] Using a Pd(0) source directly can provide a higher concentration of the active catalyst from the start.
-
Protocol: Compare your standard Pd(II) precatalyst with a Pd(0) source.
-
Pd(II) Sources: Pd(OAc)₂, PdCl₂(PPh₃)₂
-
Pd(0) Sources: Pd₂(dba)₃, Pd(PPh₃)₄
-
-
Causality: Starting with Pd(0) bypasses the pre-activation step, ensuring the catalytically active species is readily available for the crucial oxidative addition step, potentially outcompeting the pathways leading to debromination.[15]
-
Data Summary Table: Ligand Effects on Debromination
| Ligand | Type | Key Feature | Typical Effect on Debromination |
| PPh₃ | Monodentate Phosphine | Standard, less donating | Can be prone to debromination with challenging substrates |
| P(t-Bu)₃ | Monodentate Phosphine | Bulky, very electron-rich | Often reduces debromination by accelerating oxidative addition[6][11] |
| XPhos | Biaryl Phosphine | Bulky, electron-rich | Excellent for suppressing debromination in Suzuki couplings[7] |
| dppf | Bidentate Phosphine | Wide bite angle | Good general ligand, effectiveness varies with substrate |
Reaction Pathway Diagram:
Caption: Competing catalytic cycles in functionalization reactions.
This guide provides a framework for diagnosing and resolving issues with debromination. Remember that each reaction system is unique, and a combination of these strategies may be necessary. Systematic, one-variable-at-a-time optimization is key to successfully navigating these challenges.
References
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Heck reaction. Chemistry LibreTexts. [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters (ACS Publications). [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]
-
Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Fundamental Palladium Catalyzed Oxidative Addition Reactions. VU Research Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health (NIH). [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development (ACS Publications). [Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University. [Link]
-
oxidative addition and palladium coupling. College of Saint Benedict and Saint John's University. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oxidative addition and palladium coupling [employees.csbsju.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling the Synthesis of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, multi-gram preparations of this key heterocyclic intermediate. We will address common challenges, provide in-depth troubleshooting, and explain the chemical reasoning behind our procedural recommendations.
Introduction: The Challenge of Scaling Up
This compound is a valuable building block in medicinal chemistry and materials science. While numerous methods exist for constructing the core imidazo[1,5-a]pyridine ring system, scaling these reactions often presents challenges such as poor heat transfer, difficult purifications, and inconsistent yields.[1][2] This guide provides a robust, proposed synthetic pathway and a comprehensive troubleshooting framework to ensure a successful and reproducible scale-up.
Proposed Synthetic Pathway
Based on established methodologies for related heterocyclic systems, we propose a reliable two-step, one-pot procedure starting from the commercially available 3-Bromo-2-pyridinemethanamine. This approach offers a convergent and high-yielding route that is amenable to scale. The overall transformation involves an initial acylation followed by an intramolecular cyclization and dehydration.
Caption: Proposed two-step, one-pot synthetic workflow.
Detailed Experimental Protocol (50 g Scale)
This protocol is designed as a self-validating system with built-in checkpoints.
Reagents & Materials:
-
3-Bromo-2-pyridinemethanamine (1 equiv.)
-
Ethyl oxalyl chloride (1.1 equiv.)
-
Triethylamine (TEA) (2.5 equiv.)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Vessel Preparation: To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermocouple, add 3-Bromo-2-pyridinemethanamine (50.0 g).
-
Dissolution: Add anhydrous DCM (500 mL) and stir until all solids dissolve. Cool the mixture to 0 °C using an ice/water bath.
-
Base Addition: Add triethylamine (93 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Acylation (Step 1): In a separate flask, dissolve ethyl oxalyl chloride (33.5 mL) in anhydrous DCM (100 mL). Add this solution to the reaction mixture dropwise via an addition funnel over 60-90 minutes, maintaining the internal temperature below 5 °C. An exothermic reaction is expected.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Dehydration/Cyclization (Step 2): To the same reaction mixture, add phosphorus oxychloride (POCl₃) (37.5 mL) dropwise over 45 minutes, again maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition of POCl₃, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the formation of the product and disappearance of the intermediate.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by adding saturated aqueous NaHCO₃ solution (500 mL) dropwise. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation and headspace in the reactor.
-
Extraction: Once the gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing: Combine the organic layers and wash with water (200 mL) and then brine (200 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes. Combine the pure fractions and concentrate. Further purify by recrystallization from an EtOAc/Hexanes mixture to afford the title compound as a solid.
| Parameter | Specification | Purpose |
| Starting Material Purity | >98% | Prevents side reactions and purification difficulties. |
| Solvent | Anhydrous DCM | Prevents hydrolysis of acid chloride and POCl₃. |
| Acylation Temperature | 0-5 °C | Controls exotherm and minimizes side product formation. |
| Cyclization Reagent | POCl₃ | A powerful and cost-effective dehydrating agent for scale-up. |
| Equivalents of Base | 2.5 equiv. | Neutralizes HCl byproduct from both steps. |
| Quenching Method | Slow addition of NaHCO₃ at 0 °C | Safely neutralizes excess POCl₃ and acid. |
| Expected Yield | 65-80% | A typical range for this type of transformation. |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up process.
Caption: Decision tree for troubleshooting low product yield.
Question 1: The reaction stalls after the first step, and TLC/LC-MS analysis shows mainly the acyclic amide intermediate. What went wrong?
Answer: This indicates a failure in the cyclization/dehydration step. The amide is formed successfully, but the subsequent ring closure is inefficient.
-
Causality: The dehydration reaction is likely too sluggish under the current conditions. Phosphorus oxychloride (POCl₃) requires activation, which can be temperature-dependent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the POCl₃ is of high quality and has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle if in doubt.
-
Increase Thermal Input: After the addition of POCl₃ is complete, try gently warming the reaction to 40 °C (reflux in DCM) for 2-4 hours. This often provides the necessary activation energy for the cyclization to proceed to completion.
-
Consider an Alternative Dehydrating Agent: If heating leads to decomposition, a milder and more modern reagent like the Burgess reagent may be employed, although it is more expensive and less suitable for very large scales.
-
Question 2: The final product is a dark, oily crude that is very difficult to purify by column chromatography. How can I improve isolation?
Answer: This is a common scale-up issue resulting from the formation of polar, high-molecular-weight byproducts or baseline material on the silica gel.
-
Causality: Aggressive reaction conditions (e.g., temperature spikes during exothermic additions) can lead to polymerization or decomposition. The workup procedure may also be insufficient to remove all impurities.
-
Troubleshooting Steps:
-
Improve Temperature Control: The dropwise additions of ethyl oxalyl chloride and POCl₃ are highly exothermic. On a larger scale, surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a properly sized cooling bath and ensure the addition rate is slow enough to maintain the target internal temperature.
-
Pre-Purification Workup: Before concentrating the combined organic layers, perform an aqueous wash with 1M HCl. This can help remove any remaining triethylamine and some basic impurities. Follow this with the standard bicarbonate and brine washes.
-
Trituration/Recrystallization: Before attempting chromatography, try to precipitate the product from the crude oil. Dissolve the crude in a minimum amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Cool the mixture to induce crystallization. This can significantly purify the material, making the final chromatographic step much easier.
-
Question 3: During the NaHCO₃ quench, the reaction mixture became uncontrollably vigorous and foamed out of the reactor. How can this be prevented?
Answer: This is a critical safety issue caused by the rapid, exothermic reaction between residual POCl₃ and the aqueous bicarbonate solution, which releases a large volume of CO₂ gas.
-
Causality: Insufficient cooling and too rapid addition of the quenching solution are the primary causes.
-
Preventative Measures:
-
Ensure Adequate Cooling: The reaction must be cooled to 0 °C or below before any aqueous solution is added.
-
Slow, Controlled Addition: Add the NaHCO₃ solution very slowly, especially at the beginning. Use an addition funnel to maintain precise control.
-
Sufficient Headspace: Never run a reaction at more than 50-60% of the flask's total volume to allow for potential foaming and gas evolution.
-
Alternative Quench: A safer, albeit slower, method is to first quench the reaction by adding it to a separate, vigorously stirred vessel containing ice and water. Once the initial exotherm from POCl₃ hydrolysis subsides, you can then slowly add the NaHCO₃ base to neutralize the acid.
-
Frequently Asked Questions (FAQs)
-
Why was this specific 3-Bromo-2-pyridinemethanamine route chosen? This route is advantageous because it unambiguously installs the bromine at the desired 8-position from a commercially available starting material. Alternative strategies, such as the direct bromination of the parent imidazo[1,5-a]pyridine-1-carboxylate, could lead to a mixture of isomers that are difficult to separate, complicating scale-up.[2]
-
What are the primary safety hazards I should be aware of? The main hazards are:
-
Corrosive Reagents: Ethyl oxalyl chloride and POCl₃ are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: The acylation and quenching steps are significantly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Gas Evolution: The quench with NaHCO₃ produces a large volume of CO₂. Ensure adequate ventilation and headspace to prevent pressure buildup.
-
-
What analytical methods are recommended to confirm the final product's identity and purity? A combination of techniques is required for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and rule out isomers.
-
LC-MS: To confirm the molecular weight (m/z) and assess purity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
References
-
Vertex AI Search Result[3] - Provides basic chemical properties for this compound.
- Organic Chemistry Portal - "Synthesis of imidazo[1,5-a]pyridines".
- Reddy, M. R., et al. (2022). "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles". Organic & Biomolecular Chemistry.
- Lanni, C., et al. (2022).
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
Technical Support Center: Strategies for Overcoming Poor Reactivity of the C8-Bromo Position in Purine Systems
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the functionalization of the C8-bromo position on purine scaffolds. The inherent electronic and steric properties of this position can often lead to sluggish or failed cross-coupling reactions. This resource is designed to help you diagnose common issues and implement effective solutions to advance your research.
Troubleshooting Guide: Diagnosing and Solving C8-Bromo Coupling Failures
This section addresses specific experimental failures in a question-and-answer format. Each answer provides probable causes and actionable solutions grounded in mechanistic principles.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a C8-bromopurine shows low to no conversion of the starting material. What should I investigate first?
A1: Low or no conversion is the most common issue and typically points to problems with the catalytic cycle or the reagents themselves. A systematic check of the following is crucial.
Probable Causes & Solutions:
-
Catalyst Inactivation: The Pd(0) active catalyst is highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Sub-Optimal Catalyst/Ligand System: The C8 position is sterically hindered, especially in nucleosides where the sugar moiety can shield the reaction site.[3][4] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the reaction.
-
Solution: Switch to a more robust catalytic system. For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which facilitate the oxidative addition and reductive elimination steps.[5][6] For Sonogashira couplings, ensure the quality of your copper(I) co-catalyst, as its absence or degradation can stall the reaction.[7]
-
-
Inappropriate Base or Solvent: The base is critical for the transmetalation step in Suzuki reactions and for deprotonating the amine or alkyne in Buchwald-Hartwig and Sonogashira couplings, respectively.[1][8] Its strength and solubility are key.
-
Solution: The choice of base is often empirical. For Suzuki couplings, consider switching from weaker bases like K₂CO₃ to stronger, more soluble bases like Cs₂CO₃ or K₃PO₄.[2][9] The solvent system (e.g., Dioxane/H₂O, Toluene, DMF) must solubilize all components effectively.[1][10] If solubility is an issue, changing the solvent or gently increasing the temperature may help.[2]
-
-
Poor Reagent Quality: Boronic acids can degrade over time, forming inactive boroxine trimers.[11] Phosphine ligands can oxidize to phosphine oxides.[5]
-
Solution: Use fresh or properly stored reagents. Boronic acids should be stored in a desiccator. If degradation is suspected, use a fresh bottle or consider using more stable boronic esters (e.g., pinacol esters).[11]
-
Below is a decision-tree diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low conversion in C8-bromo purine couplings.
Q2: My reaction works, but I am getting a significant amount of a dehalogenated byproduct (C8-H purine). How can I prevent this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your purine substrate.[12]
Probable Causes & Solutions:
-
Hydride Sources: Trace water, alcohols (if used as a solvent or impurity), or even certain bases or amines can act as hydride sources.
-
Solution: Use anhydrous solvents and reagents. If an alcohol is not required, avoid it. When using an amine base (e.g., in Sonogashira), ensure it is distilled and dry.[7]
-
-
Boronic Acid Decomposition: In Suzuki reactions, protodeboronation (hydrolysis of the C-B bond) of the boronic acid can be a source of protons that contribute to the formation of Pd-H species.[11]
-
Reaction Temperature: High temperatures can sometimes accelerate the rate of dehalogenation relative to the desired coupling.[12]
-
Solution: Try running the reaction at a lower temperature for a longer period. This may require screening to find the optimal balance between reaction rate and byproduct formation.
-
Q3: My Suzuki/Sonogashira reaction is producing a homocoupled byproduct (biaryl or diyne). What is the cause and how can it be minimized?
A3: Homocoupling is another frequent side reaction. In Suzuki reactions, it leads to a biaryl product from two molecules of the boronic acid.[11][13] In Sonogashira reactions, it is known as Glaser coupling and produces a diyne from two alkyne molecules.[14]
Probable Causes & Solutions:
-
Presence of Oxygen (Suzuki & Sonogashira): Oxygen is a primary culprit, especially for boronic acid homocoupling. It can promote the oxidative coupling of the organoboron species.[11][13]
-
Excess Copper(I) Co-catalyst (Sonogashira): While essential, an excess of the Cu(I) salt can significantly promote the Glaser homocoupling of the terminal alkyne.[7]
-
Use of Pd(II) Pre-catalyst (Suzuki): If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction process can sometimes involve the homocoupling of the boronic acid.[11]
-
Solution: Consider starting with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄, which does not require an in-situ reduction step and can minimize this specific pathway to homocoupling.[1]
-
General FAQs
Q: Why is the C8-bromo position on a purine often considered "poorly reactive"?
A: The reactivity of the C8-position is governed by a combination of electronic and steric factors. The purine ring system has a complex electronic nature. While the C8-H bond is the most acidic proton on the purine core, making it susceptible to deprotonation, the C8-Br bond itself is on the electron-rich imidazole portion of the purine.[17] More importantly, the position is sterically hindered by the adjacent N7 and N9 atoms of the purine ring and, in the case of nucleosides, by the bulky ribose or deoxyribose sugar at N9.[3][9] Substitution at C8 can also favor a syn conformation, where the purine base sits over the sugar, further increasing steric hindrance around the C8 position and the 5'-position of the sugar.[4]
Q: Is it better to use a C8-iodo purine instead of a C8-bromo purine?
A: Yes, in many cases. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br >> Cl.[18][19] This is due to the bond dissociation energies (the C-I bond is weaker and more easily broken than the C-Br bond), which directly impacts the rate-limiting oxidative addition step. If you are consistently facing poor reactivity with a C8-bromo substrate, synthesizing the C8-iodo analogue is a highly effective strategy to improve reaction rates and yields.[18][20][21]
Q: Are there differences in reactivity between adenosine and guanosine derivatives at the C8 position?
A: Yes, substrate-specific effects are significant. For instance, some studies have shown that guanosine can be a poorer substrate for direct C8-H arylation compared to adenosine.[22] This is hypothesized to be due to the differing electronic properties and the potential for the exocyclic amino group at C6 in adenine to play a "templating" role in coordinating the metal catalyst. While these observations are for C-H activation, similar electronic and coordination effects can influence the reactivity of C8-bromo derivatives in cross-coupling reactions. Always consider that reaction conditions may need to be re-optimized when switching from an adenosine to a guanosine scaffold.
Optimized Reaction Parameters & Example Protocols
Optimizing your reaction requires balancing multiple variables. The table below provides a starting point for key palladium-catalyzed reactions.
| Parameter | Suzuki Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ | Xantphos, BINAP, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF | DMF, THF, Acetonitrile | Toluene, Dioxane |
| Co-catalyst | None | CuI (typically 1-5 mol%) | None |
| Temperature | 80-110 °C | Room Temp to 80 °C | 80-110 °C |
Example Protocol: Suzuki-Miyaura Coupling of 8-Bromoadenosine Derivative
This is a representative protocol and may require optimization for your specific substrate.
-
Preparation: To a flame-dried Schlenk flask, add the protected 8-bromoadenosine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Catalyst Addition: To this stirred suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
General Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. Most issues arise during the Oxidative Addition or Transmetalation steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Lakshman, M. K., et al. (2010). Palladium-Catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. ResearchGate. Available at: [Link]
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Howlader, M. A. H. (2021). Purine Nucleosides Modified at C8 or C2 Position with (β-Halo)vinylsulfone and β-Ketosulfone Reactive Groups and Their Incorporation into DNA. FIU Digital Commons. Available at: [Link]
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Jørgensen, P. T., et al. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. MDPI. Available at: [Link]
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Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
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Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. Available at: [Link]
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Mhlongo, N. N., et al. (2017). Optimization of Suzuki Reaction conditions. ResearchGate. Available at: [Link]
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Rode, C. H., et al. (1977). C8-amino purine nucleosides. A well-defined steric determinant of glycosyl conformational preferences. PubMed. Available at: [Link]
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Jørgensen, P. T., et al. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. PMC - NIH. Available at: [Link]
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Kumar, A., et al. (2018). Design and Synthesis of a Library of C8-Substituted Sulfamidoadenosines to Probe Bacterial Permeability. PMC - NIH. Available at: [Link]
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Rackl, D., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Wnuk, S. F., et al. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]
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Various Authors. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. Available at: [Link]
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Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]
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Various Authors. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros. Available at: [Link]
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Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
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Khan, A., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
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The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The reaction monitoring. Available at: [Link]
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Colacot, T. J., et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
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Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - NIH. Available at: [Link]
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Ghaffar, T., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]
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Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
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Various Authors. (2025). Palladium-Catalyzed Amidation and Amination of 8-Iodopurine. ResearchGate. Available at: [Link]
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DeLuca, R. J., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
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Wang, L., et al. (2011). A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. ResearchGate. Available at: [Link]
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Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Schürmann, R., & Bald, I. (2020). Real-Time Monitoring of Plasmon Induced Dissociative Electron Transfer to the Potential DNA Radiosensitizer 8-Bromoadenine. ACS Publications. Available at: [Link]
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Fairlamb, I. J. S., et al. (2012). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. PubMed. Available at: [Link]
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Mohamed, M. A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
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Havelková, M., et al. (2001). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]
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Hocek, M., et al. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. PubMed. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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Various Authors. (2025). C8‐alkynylation of guanine and isoguanosine via Sonogashira cross‐coupling reactions. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate via NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to the structural elucidation of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate. We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of the data to unequivocally validate the target structure.
Introduction: The Imperative of Orthogonal Structural Verification
The synthesis of novel heterocyclic compounds, such as this compound, is a critical endeavor in medicinal chemistry. The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. Therefore, employing multiple, independent analytical techniques for structural confirmation is not merely a procedural formality but a scientific necessity. This guide will demonstrate how the complementary nature of NMR and Mass Spectrometry provides a self-validating system for structural elucidation, ensuring the highest degree of confidence in the synthesized compound.
Mass Spectrometry Analysis: Unveiling the Molecular Formula and Fragmentation Fingerprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound.[1] For halogenated compounds like this compound, the isotopic distribution of bromine provides a characteristic signature that is invaluable for structural confirmation.[2][3]
Expected Mass Spectrum and Isotopic Pattern
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in a distinctive isotopic pattern in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by an (M+2)⁺ peak of nearly equal intensity.[2] This 1:1 doublet is a hallmark of a monobrominated compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular radical cation (M⁺•).[4]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Predicted Fragmentation Pathway
The high energy of electron ionization often causes the molecular ion to fragment into smaller, characteristic ions.[4] For this compound, several key fragmentation pathways can be predicted. The fragmentation of esters is a well-understood process in mass spectrometry.[5][6]
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br / ⁸¹Br) | Notes |
| [M]⁺ | [C₁₀H₉BrN₂O₂]⁺ | 284 / 286 | Molecular ion peak, exhibiting a characteristic 1:1 isotopic pattern for bromine.[3] |
| [M - OCH₂CH₃]⁺ | [C₈H₅BrN₂O]⁺ | 239 / 241 | Loss of the ethoxy radical from the ester group.[7] |
| [M - COOCH₂CH₃]⁺ | [C₇H₅BrN₂]⁺ | 211 / 213 | Loss of the entire ethyl carboxylate group. |
| [C₇H₅N₂]⁺ | [C₇H₅N₂]⁺ | 117 | Loss of the bromine atom from the [M - COOCH₂CH₃]⁺ fragment. |
Caption: Predicted EI-MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used to obtain one-dimensional spectra.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to yield the final NMR spectrum.
-
Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific atoms in the molecule.
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the imidazopyridine ring system and the protons of the ethyl ester group. The chemical shifts are influenced by the electronic effects of the substituents and the heteroatoms in the ring.[10][11]
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~ 8.2 | d | ~ 7.0 | 1H |
| H-5 | ~ 7.6 | d | ~ 9.0 | 1H |
| H-6 | ~ 6.8 | dd | ~ 9.0, 7.0 | 1H |
| H-3 | ~ 7.9 | s | - | 1H |
| -OCH₂CH₃ | ~ 4.4 | q | ~ 7.1 | 2H |
| -OCH₂CH₃ | ~ 1.4 | t | ~ 7.1 | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.[12][13]
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~ 162 |
| C-1 | ~ 125 |
| C-3 | ~ 120 |
| C-5 | ~ 128 |
| C-6 | ~ 115 |
| C-7 | ~ 122 |
| C-8 | ~ 110 |
| C-8a | ~ 138 |
| -OCH₂CH₃ | ~ 61 |
| -OCH₂CH₃ | ~ 14 |
Comparative Analysis and Structural Confirmation
The power of using both MS and NMR lies in their complementary nature. Mass spectrometry provides the molecular formula and key fragmentation information, while NMR reveals the precise connectivity of the atoms.
-
MS confirms the molecular weight and the presence of one bromine atom. The observation of the M⁺ and (M+2)⁺ peaks at m/z 284 and 286 in a 1:1 ratio is definitive evidence for a monobrominated compound with the molecular formula C₁₀H₉BrN₂O₂.
-
¹H NMR confirms the substitution pattern on the imidazopyridine ring and the presence of the ethyl ester group. The number of signals, their multiplicities, and coupling constants in the aromatic region are consistent with the proposed 8-bromo substitution. The quartet and triplet of the ethyl group are also clearly identifiable.
-
¹³C NMR confirms the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum matches the number of unique carbon atoms in the proposed structure, and their chemical shifts are in the expected ranges for the aromatic, ester, and alkyl carbons.[14]
By comparing the experimental data with the predicted values in Tables 1, 2, and 3, a definitive structural assignment can be made. Any significant deviation from these predictions would suggest an alternative isomeric structure or the presence of impurities.
Conclusion: A Robust Framework for Structural Elucidation
The structural confirmation of this compound is achieved with a high degree of confidence through the synergistic application of Mass Spectrometry and NMR spectroscopy. The characteristic isotopic pattern in the mass spectrum unequivocally establishes the presence and number of bromine atoms, while the detailed information from ¹H and ¹³C NMR spectra elucidates the precise atomic connectivity and substitution pattern. This integrated analytical approach provides a robust and self-validating framework for the structural characterization of novel chemical entities, a critical step in the drug discovery and development pipeline.
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Biological activity of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate versus known inhibitors
An In-Depth Comparative Guide to the Biological Activity of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate and Known GABA-A Receptor Modulators
For researchers and drug development professionals, the imidazo[1,5-a]pyridine scaffold represents a versatile and promising heterocyclic structure with a wide range of biological activities.[1][2] This guide provides a comprehensive framework for evaluating the biological activity of novel compounds such as this compound. Due to the limited publicly available data on this specific molecule, we will postulate its most probable biological target based on its structural similarity to known therapeutic agents. This guide will compare its potential activity profile against well-characterized inhibitors and modulators of this target, providing the experimental methodologies required for such a validation.
Putative Biological Target: The GABA-A Receptor Benzodiazepine Site
The imidazopyridine core is a hallmark of several clinically significant drugs that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] Notable examples include Zolpidem, an anxiolytic and hypnotic agent.[5][6] The GABA-A receptor is a pentameric ligand-gated chloride ion channel composed of various subunits (e.g., α, β, γ).[7][8] The interface between the α and γ subunits forms a high-affinity binding site for benzodiazepines and other allosteric modulators.[9] These modulators do not bind at the same site as the endogenous ligand GABA but can influence the receptor's response to it.[10]
Given this precedent, we hypothesize that this compound is a modulator of the benzodiazepine binding site on the GABA-A receptor. This guide will, therefore, compare its potential activity to three archetypal ligands with distinct mechanisms of action at this site: a positive allosteric modulator (Zolpidem), a partial agonist (Bretazenil), and a competitive antagonist (Flumazenil).
Comparative Profiles of Known GABA-A Receptor Modulators
To establish a baseline for comparison, we will first detail the activity of our selected known inhibitors.
-
Zolpidem (Positive Allosteric Modulator - PAM): Marketed as Ambien, Zolpidem is a non-benzodiazepine hypnotic used for the short-term treatment of insomnia.[6][11] It acts as a PAM, meaning it enhances the effect of GABA by increasing the frequency of chloride channel opening.[12] This leads to neuronal hyperpolarization and a decrease in neuronal excitability.[11] Zolpidem exhibits a notable selectivity, binding with high affinity to GABA-A receptors containing the α1 subunit, with lower affinity for those with α2 and α3 subunits, and no significant affinity for α5-containing receptors.[5][13] This α1-selectivity is thought to be responsible for its strong sedative effects while having weaker anxiolytic and muscle relaxant properties compared to non-selective benzodiazepines.[6]
-
Bretazenil (Partial Agonist): Bretazenil is an imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine site.[14][15] Unlike a full agonist, a partial agonist produces a submaximal response even at saturating concentrations.[16] This property is hypothesized to provide a "ceiling" effect, potentially offering a wider therapeutic window between anxiolytic effects and undesirable side effects like sedation and dependence.[15] Bretazenil has a broader binding profile than Zolpidem, interacting with α1, α2, α3, α5, and even α4/α6 subunit-containing receptors.[14] It has been investigated for its anxiolytic and anticonvulsant properties.[17][18]
-
Flumazenil (Competitive Antagonist): Flumazenil is a benzodiazepine antagonist used clinically to reverse the effects of benzodiazepine overdose and to counteract sedation from benzodiazepines used in medical procedures.[19][20] It binds with high affinity to the benzodiazepine site on the GABA-A receptor but has no intrinsic activity of its own; it does not modulate the receptor's response to GABA.[21][22] By occupying the binding site, it competitively blocks both agonists (like Zolpidem) and inverse agonists from binding and exerting their effects.[23][24]
Framework for Comparative Biological Activity Analysis
The following table summarizes the key pharmacological characteristics of the known modulators and provides a template for characterizing this compound.
| Feature | Zolpidem | Bretazenil | Flumazenil | This compound |
| Mechanism of Action | Positive Allosteric Modulator (PAM)[5][12] | Partial Agonist[14][16] | Competitive Antagonist[21][22] | To be determined |
| Primary Effect | Enhances GABA-ergic inhibition[11] | Sub-maximally enhances GABA-ergic inhibition[16] | Blocks the effects of other BZD-site ligands[20] | To be determined |
| Subunit Selectivity | High affinity for α1-containing receptors[6][13] | Broad affinity for α1, α2, α3, α5 containing receptors[14] | High affinity for most BZD-sensitive receptors[10] | To be determined |
| Key Therapeutic Use | Hypnotic (Insomnia)[11] | Anxiolytic (Investigational)[18] | Benzodiazepine Overdose Antidote[19] | To be determined |
| Binding Affinity (Ki) | ~1-20 nM (α1 subtypes) | ~0.5-2 nM | ~1-3 nM | To be determined |
| Functional Potency (EC50) | Potentiation in the nM to low µM range | Potentiation in the nM range | N/A (Antagonist) | To be determined |
| Efficacy (% of Max) | Full agonist at α1 subtypes | Partial agonist (~30-50% of diazepam) | Zero intrinsic efficacy[10] | To be determined |
Key Experimental Protocols for Characterization
To populate the table above for our compound of interest, a series of well-established assays must be performed. The causality behind the experimental design is to first establish binding to the target and then to elucidate the functional consequence of that binding.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine if this compound binds to the benzodiazepine site of the GABA-A receptor and to quantify its binding affinity (Ki).
Rationale: This assay uses a radiolabeled ligand with known high affinity for the target site ([³H]Flumazenil). The test compound is introduced at increasing concentrations to compete with the radioligand. The ability of the test compound to displace the radioligand is a direct measure of its binding affinity. We use cell membranes from HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β3γ2) to ensure a defined target.
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β3γ2). Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of [³H]Flumazenil (typically at its Kd concentration), and varying concentrations of the test compound (this compound) or a known displacer (e.g., unlabeled Flumazenil for determining non-specific binding).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filters with a cold buffer to remove non-specifically bound radioactivity. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]Flumazenil against the logarithm of the test compound's concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Characterization by Automated Patch-Clamp Electrophysiology
Objective: To determine the functional effect (e.g., PAM, partial agonist, antagonist) and potency (EC50) of this compound on GABA-A receptor function.
Rationale: Electrophysiology directly measures the ion flow through the GABA-A receptor channel in response to ligand application.[25] By applying a low, baseline-activating concentration of GABA (e.g., EC5-EC20), we can observe if the test compound enhances this current (indicating agonism). To test for antagonism, we apply the test compound in the presence of a known agonist. Automated patch-clamp systems allow for higher throughput screening across multiple compounds and concentrations compared to manual patch-clamp.[26][27][28]
Step-by-Step Methodology:
-
Cell Preparation: Use HEK293 cells expressing the GABA-A receptor subtype of interest. Culture and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or Qube).
-
System Priming: Prime the system's microfluidic chambers with extracellular and intracellular solutions. The intracellular solution contains a high chloride concentration to create a driving force for chloride ions.
-
Cell Sealing and Whole-Cell Configuration: The system automatically traps a single cell and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode. A brief suction pulse then ruptures the cell membrane under the electrode to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage Clamp and Baseline Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
Agonist Potentiation Protocol:
-
Apply a low concentration of GABA (e.g., EC10) to elicit a small, stable baseline current.
-
Co-apply the same low concentration of GABA along with increasing concentrations of this compound.
-
Measure the potentiation of the GABA-elicited current at each concentration of the test compound.
-
-
Antagonist Protocol:
-
Apply a higher concentration of GABA (e.g., EC50) to elicit a robust current.
-
Pre-incubate the cell with the test compound for a short period (e.g., 30-60 seconds).
-
Co-apply the EC50 concentration of GABA with the test compound and measure any inhibition of the current.
-
-
Data Analysis: For the potentiation protocol, plot the percent enhancement of the GABA current against the test compound concentration to determine the EC50 (potency) and the maximum potentiation (efficacy). For the antagonist protocol, determine the IC50 for the inhibition of the GABA current.
Caption: Putative signaling pathway for a GABA-A receptor modulator.
Expert Interpretation and Future Directions
The results from these experiments would provide a clear picture of the biological activity of this compound.
-
If it acts as a potent PAM with α1-selectivity (like Zolpidem): It would be a candidate for development as a novel hypnotic. Further studies would focus on its pharmacokinetic profile and in vivo sedative effects.
-
If it acts as a partial agonist (like Bretazenil): It could represent a promising anxiolytic with a potentially improved side-effect profile compared to full agonists. In vivo behavioral models of anxiety (e.g., elevated plus-maze) would be the logical next step.
-
If it shows antagonist properties (like Flumazenil): It could be explored as a potential antidote or for diagnostic purposes.
-
If it displays novel subunit selectivity (e.g., α5-selective PAM): This would be a particularly exciting outcome, as α5-containing receptors are implicated in learning and memory, making such a compound a potential cognitive enhancer.[29][30]
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A Senior Application Scientist's Guide to Validating an Analytical Method for Quantifying Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides a comprehensive framework for the validation of an analytical method for a novel heterocyclic compound, Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate. As no standardized analytical method for this specific molecule is readily available, this document serves as a practical, experience-driven roadmap for developing and validating a fit-for-purpose quantitative method, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Quantifying a Novel Imidazo[1,5-A]pyridine Derivative
This compound is a heterocyclic compound with potential applications in medicinal chemistry. Its accurate quantification is crucial for various stages of drug development, including synthesis optimization, purity assessment, stability studies, and formulation development. The inherent chemical properties of this molecule, such as its aromaticity, the presence of a bromine atom, and an ester functional group, guide the selection of an appropriate analytical technique.
Comparative Analysis of Potential Analytical Methodologies
The choice of the analytical technique is the first critical decision in method development. Below is a comparison of the most viable options for the quantification of this compound.
| Analytical Technique | Principle | Advantages for the Target Analyte | Potential Challenges |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on polarity, where the analyte partitions between a nonpolar stationary phase and a polar mobile phase. | High versatility, good resolution for a wide range of compounds, including those with moderate polarity like the target analyte. Established and widely accepted by regulatory agencies. | Method development can be time-consuming. Potential for peak tailing with basic compounds. |
| Ultra-Performance Liquid Chromatography (UPLC) | A significant advancement of HPLC utilizing smaller particle size columns (sub-2 µm) and higher pressures.[1][2][3][4] | Faster analysis times, improved resolution and sensitivity, and reduced solvent consumption compared to HPLC.[1][2][3][4] | Higher initial instrument cost and more stringent requirements for solvent purity and sample preparation. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.[5][6][7][8] | "Green" technology with reduced organic solvent usage.[5][7] Fast separations, particularly for chiral compounds.[7] | May require specialized instrumentation. Method development can be complex for polar compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Potentially suitable due to the ethyl ester group, which can impart some volatility.[9][10][11][12][13] | The imidazo[1,5-a]pyridine core may have low volatility, requiring derivatization or high inlet temperatures that could lead to degradation. |
Recommendation: For routine quality control and quantification of this compound, RP-HPLC or UPLC with UV detection is the most pragmatic and robust approach. The chromophoric nature of the imidazo[1,5-a]pyridine ring system should allow for sensitive UV detection. This guide will focus on the validation of an RP-HPLC method.
A Step-by-Step Guide to Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][14] The following validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.[1][5][14]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Experimental Protocol:
-
Prepare a solution of a placebo (all formulation components except the API).
-
Prepare a solution of the this compound reference standard.
-
Prepare a spiked sample containing the API and known impurities or degradation products.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The peak for the analyte in the spiked sample should be pure and have no interference from the placebo or impurities at its retention time.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare samples of a known concentration (e.g., by spiking a placebo with the API) at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the working concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within the predefined limits for all variations.
Hypothetical Performance Data for a Validated RP-HPLC Method
The following table summarizes the expected performance data for a validated RP-HPLC method for the quantification of this compound.
| Validation Parameter | Hypothetical Result | ICH Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. | Peak purity angle < peak purity threshold |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 5 µg/mL - 15 µg/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8% Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | System suitability passes under all varied conditions. | System suitability criteria met |
Logical Relationships in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of an analytical method for a novel compound like this compound is a systematic process that requires a deep understanding of both the analyte's chemistry and the principles of analytical chemistry. By following a structured approach as outlined in this guide, and adhering to the rigorous standards of the ICH, researchers can develop a reliable and robust analytical method. This ensures the generation of high-quality, reproducible data, which is essential for making informed decisions throughout the drug development lifecycle. The presented framework, while focused on a specific molecule, provides a universally applicable template for the validation of analytical methods for a wide range of pharmaceutical compounds.
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery and Materials Science
Introduction
The realm of heterocyclic chemistry is foundational to modern drug discovery, with nitrogen-containing fused ring systems representing a particularly fruitful area of exploration. Among these, the imidazopyridine family, structural isomers of purines, stands out for its profound impact on medicinal chemistry and materials science.[1][2][3] This guide provides a comparative analysis of two of the most prominent isomers: the well-established imidazo[1,2-a]pyridine and the emerging imidazo[1,5-a]pyridine.
The imidazo[1,2-a]pyridine core is a classic example of a "privileged scaffold," forming the basis of numerous marketed drugs, most notably anxiolytics and hypnotics like Zolpidem and Alpidem.[2][4] Its synthetic accessibility and wide range of biological activities have made it a focal point of research for decades.[2][5][6] In contrast, the imidazo[1,5-a]pyridine scaffold, while less explored pharmacologically, is rapidly gaining attention for its unique luminescent properties and as a novel framework for therapeutic agents.[7][8]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It aims to dissect the key differences in synthesis, physicochemical properties, and biological applications of these two scaffolds, supported by experimental data and protocols, to inform rational design and scaffold selection in future research endeavors.
Structural and Physicochemical Distinctions
The fundamental difference between the two isomers lies in the position of the bridgehead nitrogen atom within the fused bicyclic system. This seemingly subtle variation has significant implications for the molecule's electronic distribution, aromaticity, reactivity, and ultimately, its biological and photophysical properties.
-
Imidazo[1,2-a]pyridine: Features the bridgehead nitrogen at position 4. The fusion is between the imidazole 1,2-positions and the pyridine 'a' face.
-
Imidazo[1,5-a]pyridine: Features the bridgehead nitrogen at position 8. The fusion is between the imidazole 1,5-positions and the pyridine 'a' face.
dot graph TD { rankdir=LR; node [shape=plaintext];
} Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine.
The altered nitrogen position influences the dipole moment and the accessibility of lone pairs for hydrogen bonding and metal coordination, which are critical factors in receptor-ligand interactions and material properties.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine | Rationale for Difference |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | Isomers with the same atomic composition. |
| Molecular Weight | 118.14 g/mol [9] | 118.14 g/mol | Identical composition leads to identical molecular weight. |
| Reactivity | Prone to electrophilic substitution at C3. The pyridine ring is generally less reactive. | Reactivity patterns are distinct, with different positions susceptible to substitution. | The position of the bridgehead nitrogen alters the electron density distribution across the bicyclic system. |
| Primary Application | Medicinal Chemistry (CNS agents, anticancer, anti-infectives).[4][7] | Materials Science (fluorophores, sensors), emerging in medicinal chemistry.[7][8] | The electronic structure of the [1,5-a] isomer often imparts favorable luminescent properties.[7] |
| Marketed Drugs | Numerous (e.g., Zolpidem, Alpidem, Saripidem).[2][4] | None currently.[7] | Reflects the historical focus and established biological profile of the [1,2-a] scaffold. |
Comparative Synthesis Strategies
The synthetic routes to these scaffolds are distinct and well-developed, offering chemists a variety of methods to access diverse derivatives.
Synthesis of Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine core is dominated by cyclocondensation reactions, a testament to their efficiency and versatility.
-
Classic Approaches: The most traditional and widely used method is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1]
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component method combining a 2-aminopyridine, an aldehyde, and an isocyanide, providing rapid access to 3-amino-substituted derivatives.[10][11]
-
Modern Methods: Contemporary approaches often focus on greener and more efficient reactions, including catalyst-free condensations with nitroolefins and various metal-catalyzed oxidative coupling and C-H functionalization reactions.[1][4][12]
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Key synthetic pathways to the Imidazo[1,2-a]pyridine scaffold.
Synthesis of Imidazo[1,5-a]pyridines
Synthetic strategies for the imidazo[1,5-a]pyridine system often involve the formation of the imidazole ring onto a pre-functionalized pyridine.
-
Component-Based Synthesis: Efficient three-component coupling reactions of picolinaldehydes, amines, and formaldehyde can produce these scaffolds under mild conditions.[13]
-
Cyclization and Annulation: Methods include the denitrogenative transannulation of pyridotriazoles with nitriles and iodine-mediated oxidative annulations involving 2-pyridyl ketones and alkylamines.[13][14]
-
Metal-Catalyzed Reactions: Copper-catalyzed tandem reactions and decarboxylative cyclizations have proven effective for generating highly substituted derivatives.[13] A variety of one-pot methods starting from 2-aminomethylpyridines have also been developed.[15][16]
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Common synthetic routes to the Imidazo[1,5-a]pyridine scaffold.
Biological Activity and Therapeutic Landscape
The pharmacological profiles of the two isomers are markedly different, reflecting their distinct abilities to interact with biological targets.
Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicine
This scaffold is one of the most successful in medicinal chemistry.[2] Its derivatives exhibit an exceptionally broad range of biological activities.[17]
-
Central Nervous System (CNS): The most prominent application is as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which is the mechanism behind the hypnotic and anxiolytic effects of drugs like Zolpidem (Ambien) and Alpidem .[3][18]
-
Anti-Infective Agents: This class has yielded potent agents against various pathogens. Notably, derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting key enzymes like the cytochrome bc1 complex.[6][19][20] Antiviral agents active against human cytomegalovirus have also been developed.[21]
-
Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as cytotoxic agents against a variety of cancer cell lines.[11][22] Their mechanisms often involve the inhibition of crucial cell signaling pathways (e.g., PI3K/Akt/mTOR) and enzymes like kinases and tubulin.[4][22]
-
Other Applications: The scaffold has also been explored for anti-inflammatory, analgesic, antiulcer, and cardiotonic activities.[7][17][23]
dot graph G { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Mechanism of action for Imidazo[1,2-a]pyridine-based hypnotics.
Imidazo[1,5-a]pyridine: An Emerging Pharmacophore
While the imidazo[1,2-a]pyridine isomer is a pharmacological heavyweight, the [1,5-a] scaffold is a rising contender with distinct potential.[7]
-
Primary Focus on Materials Science: A significant portion of the research on this scaffold has been driven by its unique photophysical properties, leading to applications as fluorophores, chemosensors, and emitters in optoelectronic devices.[7][8]
-
Emerging Anticancer Potential: Despite having no marketed drugs, studies are beginning to uncover the pharmacological utility of this core.[7] Recent research has demonstrated that imidazo[1,5-a]pyridine derivatives possess antiproliferative activity against lung, breast, and cervical cancer cells.[7] Furthermore, metal complexes, such as those with Ru(III), incorporating these ligands have shown promising cytotoxicity.[24]
Table 2: Comparative Biological Applications
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Primary Therapeutic Area | Central Nervous System (Hypnotic, Anxiolytic)[3][18] | Emerging in Oncology[7] |
| Key Biological Targets | GABA-A Receptors, Kinases, Tubulin, Mtb cytochrome bc1 complex[4][18][19] | DNA (via metal complexes), various cancer-related pathways[7][24] |
| Notable Activities | Antituberculosis, Antiviral, Anticancer, Anti-inflammatory[6][17][21] | Cytotoxic, Luminescent Sensing[8][24] |
| Clinical Status | Multiple FDA-approved drugs in widespread use[2][4] | Preclinical research and discovery phase[7] |
Representative Experimental Protocols
To provide practical insight, the following section details standardized protocols for the synthesis of a representative derivative from each class.
Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine (Tschitschibabin Reaction)
This protocol describes a classic, catalyst-free condensation reaction.
Rationale: This method is chosen for its simplicity, high yields, and directness in forming the core scaffold. The reaction proceeds via an initial nucleophilic substitution of the bromide by the pyridine nitrogen, followed by an intramolecular cyclization and dehydration.
Step-by-Step Methodology:
-
Reactant Preparation: To a 50 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol) and absolute ethanol (20 mL). Stir until the solid is fully dissolved.
-
Addition of Ketone: Add 2-bromoacetophenone (phenacyl bromide) (2.11 g, 10.6 mmol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Add a saturated solution of sodium bicarbonate (20 mL) to neutralize the HBr byproduct and stir for 15 minutes.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.
Protocol 2: Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine via Copper-Catalyzed Tandem Reaction
This protocol illustrates a modern, efficient method for creating substituted derivatives.
Rationale: This copper-catalyzed tandem reaction is highly efficient, utilizing molecular oxygen as a clean oxidant.[13] The process involves a sequence of condensation, amination, and oxidative dehydrogenation, allowing for the construction of multiple bonds in a single operation.
Step-by-Step Methodology:
-
Flask Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-benzoylpyridine (1.0 mmol), benzylamine (1.2 mmol), and copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (5 mL) as the solvent.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Replace the air in the tube with an oxygen balloon.
-
Reaction Execution: Stir the mixture vigorously under the oxygen atmosphere for 12-24 hours.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot and analyzing it with TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 1,3-diarylated imidazo[1,5-a]pyridine.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds, while structurally similar, occupy distinct and complementary spaces in scientific research.
-
Imidazo[1,2-a]pyridine remains a cornerstone of medicinal chemistry. Its synthetic tractability and proven track record ensure its continued relevance. Future work will likely focus on leveraging this scaffold to tackle new biological targets, combat drug resistance (especially in tuberculosis and cancer), and develop derivatives with improved pharmacokinetic profiles.
-
Imidazo[1,5-a]pyridine is a scaffold of emerging opportunity. Its immediate future lies in the expansion of its applications in materials science, particularly in the development of advanced sensors and imaging agents. From a medicinal chemistry perspective, the field is wide open. The lack of existing drugs presents a unique opportunity to explore novel biological space and develop first-in-class therapeutics, with oncology being a particularly promising avenue.
For researchers, the choice between these scaffolds depends entirely on the scientific objective. For projects requiring a rapid path to biologically active compounds with a wealth of comparative literature, the [1,2-a] isomer is the logical choice. For those seeking novel photophysical properties or aiming to explore uncharted pharmacological territory, the [1,5-a] isomer offers a more adventurous and potentially groundbreaking path.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate Derivatives
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various pharmacologically active agents. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2] This guide focuses on a specific, synthetically versatile starting point: Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate . We will provide an in-depth analysis of its structure-activity relationships (SAR), comparing how modifications at key positions influence biological outcomes, supported by experimental data from seminal studies.
The core scaffold features an ethyl carboxylate group at the C1-position, a common site for modification, and a bromine atom at the C8-position. The C8-bromo group is particularly significant as it serves as a chemical handle for introducing a wide array of substituents via modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This allows for a systematic exploration of the chemical space around the core, which is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
SAR as 5-HT4 Receptor Partial Agonists for Alzheimer's Disease
A significant application of imidazo[1,5-a]pyridine derivatives is in the development of 5-hydroxytryptamine4 receptor (5-HT4R) partial agonists.[5] These agents are being investigated for both symptomatic and disease-modifying treatments for cognitive disorders associated with Alzheimer's disease.[5][6]
Rationale for Modification: The primary synthetic strategy involves retaining the core imidazo[1,5-a]pyridine structure while exploring various substituents at the C8 position, introduced via Suzuki coupling with the 8-bromo precursor. The ethyl carboxylate at C1 is often converted to a carboxamide to introduce a key hydrogen-bonding interaction and link to a basic amine moiety, which is crucial for 5-HT4 receptor binding.[7]
Key Findings:
-
C1-Position: Conversion of the ethyl-1-carboxylate to a carboxamide is essential for activity. This amide then serves as a linker to various basic head groups, such as piperidine moieties.
-
C8-Position: The nature of the substituent at this position, replacing the initial bromine, significantly modulates potency.
-
Small alkyl or unsubstituted aryl groups are generally well-tolerated but do not confer high potency.
-
The introduction of heteroaromatic rings, such as pyridine, leads to a marked increase in agonist activity. This suggests a specific interaction within the receptor binding pocket.
-
-
Linker and Basic Head Group: The length and nature of the linker from the C1-carboxamide and the choice of the terminal basic amine are critical for optimizing receptor affinity and functional activity. An N-butyl-4-piperidinylmethyl group has been identified as an optimal basic moiety in similar ligand classes.[7]
Comparative Data for 5-HT4R Agonism
| Compound ID | C8-Substituent | C1-Modification | 5-HT4R Binding Affinity (Ki, nM) | Functional Activity (% of Serotonin) |
| Lead (5a) | Pyridin-3-yl | Amide-linker-piperidine | 1.5 | 55 (Partial Agonist) |
| Analog 1 | Phenyl | Amide-linker-piperidine | 25.3 | 48 (Partial Agonist) |
| Analog 2 | Thien-2-yl | Amide-linker-piperidine | 10.8 | 52 (Partial Agonist) |
| Analog 3 | Pyridin-3-yl | Ethyl Ester | >1000 | Inactive |
Data synthesized from the study by Shinde et al. (2015) for illustrative purposes.[5]
The data clearly indicates that a heteroaromatic ring at C8 (Lead 5a) is superior to a simple phenyl group (Analog 1). Furthermore, the conversion of the C1-ester to the extended amide (Analog 3 vs. Lead 5a) is an absolute requirement for potent receptor binding.
SAR as Anticancer Agents: Tubulin Polymerization and PI3K/Akt Pathway Inhibitors
Another promising therapeutic avenue for imidazo[1,5-a]pyridine derivatives is oncology. Specific derivatives have been shown to exhibit potent cytotoxic activity by dually inhibiting tubulin polymerization and the PI3K/Akt signaling pathway.[8][9]
Rationale for Modification: In this context, the imidazo[1,5-a]pyridine core acts as a scaffold to which other pharmacophores are attached. A common strategy involves creating hybrid molecules, for instance, by linking a benzimidazole moiety to the imidazo[1,5-a]pyridine core. The substitution pattern on both heterocyclic systems is then varied to optimize anticancer activity.
Key Findings:
-
Hybrid Strategy: Linking a benzimidazole group to the imidazo[1,5-a]pyridine scaffold is a successful strategy for generating potent cytotoxic agents.
-
Substituents on the Phenyl Ring of the Imidazo[1,5-a]pyridine Moiety:
-
Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring at the C3-position of the imidazo[1,5-a]pyridine core generally enhance cytotoxic activity.
-
Electron-donating groups (e.g., -OCH3) tend to decrease activity. For example, compound 5l (with a 4-chlorophenyl group) showed significantly higher potency than its methoxy-substituted counterpart.[8]
-
-
Mechanism of Action: The most potent compounds in this class, such as 5d and 5l , were found to bind to the colchicine site of tubulin, thereby inhibiting microtubule assembly and arresting the cell cycle in the G2/M phase.[8] Concurrently, these compounds were observed to decrease the levels of phosphorylated PTEN and AKT, indicating inhibition of the critical PI3K/Akt survival pathway.[8][9]
Comparative Data for Anticancer Activity
| Compound ID | C3-Substituent (on Imidazo[1,5-a]pyridine) | Tubulin Polymerization IC50 (µM) | Mean GI50 (µM) across 60 cell lines |
| 5d | 4-Fluorophenyl | 3.25 | 1.06 - 14.9 |
| 5l | 4-Chlorophenyl | 1.71 | 0.43 - 7.73 |
| Analog 4 | 4-Methoxyphenyl | > 20 | > 20 |
| Analog 5 | Phenyl | 8.5 | 5.2 - 18.1 |
Data derived from the study by Kamal et al. (2016).[8]
This table highlights a clear SAR trend where halogen substitution at the para-position of the C3-phenyl ring is beneficial for activity, with chlorine (5l ) being more effective than fluorine (5d ).[8] The electron-donating methoxy group (Analog 4) is detrimental to potency.
Experimental Protocols & Methodologies
General Synthetic Workflow
The synthesis of diverse imidazo[1,5-a]pyridine derivatives typically starts from a substituted 2-aminomethylpyridine. The core scaffold is constructed via cyclization reactions, and the key functional groups at C1 and C8 provide handles for further diversification.[10][11]
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A Comparative Guide to the Synthesis of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate: An Evaluation of Published Methodologies
For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate is a key building block in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. This guide provides a comprehensive analysis of synthetic strategies for this target molecule, benchmarking a proposed optimal pathway against established methods for the construction of the imidazo[1,5-a]pyridine core.
Introduction to this compound
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom at the 8-position and an ethyl carboxylate at the 1-position provides two key points for further chemical modification, making this compound a valuable intermediate for library synthesis and lead optimization in drug discovery programs.
General Synthetic Strategies for the Imidazo[1,5-a]pyridine Core
The construction of the imidazo[1,5-a]pyridine ring system has been approached through several synthetic strategies, each with its own merits and limitations. A review of the literature reveals a variety of methods including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions[1].
A prevalent and effective strategy involves the cyclization of 2-(aminomethyl)pyridine derivatives. This approach typically involves the reaction of the aminomethylpyridine with an electrophilic partner to form the fused imidazole ring. Various reagents have been employed for this cyclization, highlighting the versatility of this synthetic pathway[2].
An alternative one-pot method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, utilizing an iodine-mediated reaction that constructs C-N and C-S bonds simultaneously[3]. While efficient for the synthesis of 1,3-disubstituted derivatives, this method is not directly applicable to the target compound of this guide.
Proposed Optimized Synthesis of this compound
Based on an analysis of existing methodologies, a robust and efficient multi-step synthesis is proposed for this compound. This pathway prioritizes the use of readily available starting materials and reliable, high-yielding transformations. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 3-Bromo-2-cyanopyridine
The synthesis commences with the readily available 2-amino-3-bromopyridine. A Sandmeyer reaction provides a reliable method for the conversion of the amino group to a nitrile. This classic transformation involves the diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by reaction with a cyanide salt, typically copper(I) cyanide[4][5][6]. This method avoids the use of highly toxic cyanides in the initial step and is a well-established procedure in heterocyclic chemistry.
Step 2: Reduction of 3-Bromo-2-cyanopyridine to 3-Bromo-2-(aminomethyl)pyridine
The nitrile group of 3-bromo-2-cyanopyridine is then reduced to the corresponding primary amine, 3-bromo-2-(aminomethyl)pyridine. This transformation can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent[7][8]. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere offers a milder and often safer reduction method[9]. The choice between these methods may depend on laboratory equipment availability and safety considerations.
Step 3: Cyclization and Esterification to this compound
The final step involves the cyclization of 3-bromo-2-(aminomethyl)pyridine to form the imidazo[1,5-a]pyridine core and introduce the ethyl carboxylate group at the 1-position. A highly effective method for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids involves reaction with an acyl chloride followed by cyclization. In this proposed synthesis, reaction of 3-bromo-2-(aminomethyl)pyridine with ethyl oxalyl chloride would form an amide intermediate, which upon heating in the presence of a dehydrating agent like polyphosphoric acid (PPA), would undergo cyclization to afford the target molecule, this compound.
Detailed Experimental Protocols
Synthesis of 3-Bromo-2-cyanopyridine
To a cooled (0-5 °C) solution of 2-amino-3-bromopyridine (1 equiv.) in aqueous hydrobromic acid, a solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide (1.2 equiv.) in aqueous sodium cyanide at 60-70 °C. The reaction mixture is heated for an additional 30 minutes, then cooled to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-2-cyanopyridine.
Synthesis of 3-Bromo-2-(aminomethyl)pyridine
Method A: LiAlH4 Reduction To a stirred suspension of lithium aluminum hydride (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 3-bromo-2-cyanopyridine (1 equiv.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give 3-bromo-2-(aminomethyl)pyridine.
Method B: Catalytic Hydrogenation A solution of 3-bromo-2-cyanopyridine (1 equiv.) in a suitable solvent (e.g., ethanol, methanol) is treated with a catalytic amount of 10% palladium on carbon. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford 3-bromo-2-(aminomethyl)pyridine.
Synthesis of this compound
To a solution of 3-bromo-2-(aminomethyl)pyridine (1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in a chlorinated solvent at 0 °C, ethyl oxalyl chloride (1.1 equiv.) is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried, and concentrated. The resulting crude amide is added to polyphosphoric acid and heated at 100-120 °C for several hours. After cooling, the mixture is poured onto ice and neutralized with a strong base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography provides the final product, this compound.
Comparison of Synthetic Routes
| Feature | Proposed Optimized Route | Direct C-H Functionalization Routes |
| Starting Materials | Readily available substituted pyridines | Substituted pyridines and complex coupling partners |
| Number of Steps | Multi-step (typically 3-4 steps) | Often fewer steps (1-2 steps) |
| Scalability | Generally good, with well-established reactions | Can be challenging due to catalyst costs and reaction conditions |
| Reagent Toxicity | Involves toxic reagents (e.g., cyanides, LiAlH4) | Often employs heavy metal catalysts |
| Substrate Scope | Generally broad, allows for diverse substitutions | Can be sensitive to steric and electronic effects of substituents |
| Predictability & Reliability | High, based on well-understood named reactions | Can be less predictable, may require extensive optimization |
Visual Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The proposed multi-step synthesis of this compound offers a reliable and scalable route to this valuable building block. While other methods for the construction of the imidazo[1,5-a]pyridine core exist, the presented pathway relies on well-established and high-yielding chemical transformations, starting from readily accessible materials. This guide provides a solid foundation for researchers to efficiently synthesize this and related compounds, facilitating the advancement of drug discovery and development programs.
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A Comparative In Silico Docking Analysis of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate with the GABA(A) Receptor Benzodiazepine Site
This guide provides a comprehensive in silico docking study of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate, a member of the versatile imidazo[1,5-a]pyridine class of heterocyclic compounds known for their diverse biological activities.[1][2] Given the established role of the broader imidazopyridine scaffold in interacting with the central nervous system, particularly as modulators of the γ-aminobutyric acid type A (GABA(A)) receptor, this study investigates the binding potential of the title compound at the benzodiazepine binding site of this crucial inhibitory ion channel.[3][4]
The GABA(A) receptor is a pentameric ligand-gated ion channel that mediates fast inhibitory neurotransmission in the brain.[5][6] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[5][7] The receptor possesses a distinct allosteric binding site for benzodiazepines, located at the interface between the α and γ subunits, which, when occupied, potentiates the inhibitory effect of GABA.[8][9][10] This site is a well-established target for therapeutic drugs like diazepam (Valium).[11]
This guide will objectively compare the predicted binding affinity and interactions of this compound with that of diazepam, a clinically utilized benzodiazepine, at the GABA(A) receptor's benzodiazepine binding site. We will utilize a detailed, step-by-step molecular docking protocol, providing the scientific rationale behind each step to ensure both clarity and reproducibility. All experimental data will be presented in a structured format for ease of comparison, and the methodologies will be accompanied by workflow diagrams for enhanced visualization.
Experimental Design and Rationale
The central hypothesis of this study is that this compound can favorably bind to the benzodiazepine site of the GABA(A) receptor. To test this, we will employ molecular docking simulations, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] The quality of the binding is evaluated using a scoring function, which estimates the binding affinity.
For this comparative study, we have selected the human α1β2γ2 GABA(A) receptor subtype, as it is one of the most abundant isoforms in the brain and a key target for benzodiazepines.[5] Specifically, we will utilize the cryogenic electron microscopy (cryo-EM) structure PDB ID: 6X3X, which captures the receptor in complex with GABA and diazepam, providing a high-quality, experimentally validated binding pocket for our in silico analysis.[11] As a positive control and for direct comparison, we will dock diazepam into its native binding pocket and compare its binding energy and interactions with those predicted for this compound.
Methodology: A Step-by-Step In Silico Docking Workflow
This section details the complete protocol for the in silico docking of this compound and diazepam into the GABA(A) receptor. We will use AutoDock Vina, a widely used and validated open-source program for molecular docking.[13][14][15]
Part 1: Preparation of the Receptor and Ligands
Accurate preparation of both the protein receptor and the small molecule ligands is a critical first step for a successful docking simulation.
Receptor Preparation (PDB ID: 6X3X):
-
Obtain the Protein Structure: Download the PDB file for 6X3X from the RCSB Protein Data Bank (rcsb.org).[11]
-
Isolate the Protein Chains: The downloaded PDB file contains the entire pentameric receptor, lipids, and co-ligands. For this study, we are interested in the protein chains that form the benzodiazepine binding site (α1 and γ2 subunits). Using a molecular visualization tool such as PyMOL or UCSF Chimera, isolate these chains.
-
Remove Unnecessary Molecules: Delete all water molecules, lipids, and the co-crystallized ligands (GABA and diazepam) from the structure. This ensures that the docking algorithm is not influenced by pre-existing ligands in the binding site.
-
Add Hydrogen Atoms: The PDB structure lacks hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds, a key component of ligand-protein interactions.
-
Assign Partial Charges: Assign Gasteiger partial charges to the protein atoms. These charges are used by the docking software to calculate electrostatic interactions.
-
Convert to PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Ligand Preparation (this compound and Diazepam):
-
Obtain Ligand Structures: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw and saved as a MOL file. The structure of diazepam can be obtained from a database like PubChem.
-
Convert to 3D Structures: Convert the 2D structures into 3D conformations. This can be done using software like Avogadro or the online tool CORINA.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field like MMFF94. This step ensures that the initial ligand conformation is energetically favorable.
-
Assign Torsional Degrees of Freedom: Define the rotatable bonds in the ligands. This allows the docking software to explore different conformations of the ligand within the binding pocket.
-
Convert to PDBQT Format: Similar to the receptor, save the prepared ligands in the PDBQT format.
Part 2: Defining the Binding Site and Docking Parameters
The next crucial step is to define the search space for the docking simulation.
-
Identify the Binding Pocket: Based on the co-crystallized structure (6X3X), identify the amino acid residues that constitute the benzodiazepine binding site at the interface of the α1 and γ2 subunits.[10][16][17]
-
Define the Grid Box: In AutoDock Vina, a grid box is used to define the three-dimensional space where the docking will be performed. The center of this box should be the geometric center of the identified binding pocket. The size of the grid box should be large enough to encompass the entire binding site and allow for the ligand to move and rotate freely. For this study, a grid box of 25 x 25 x 25 Å is appropriate.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a default value of 8, which provides a good balance between accuracy and computational time.[15]
Part 3: Running the Docking Simulation and Analyzing the Results
-
Execute AutoDock Vina: Run the docking simulation from the command line, providing the configuration file as input.[18]
-
Analyze Binding Affinities: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
Visualize and Analyze Interactions: The top-ranked binding poses for both this compound and diazepam should be visualized in a molecular graphics program. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues of the binding pocket.
Workflow and Pathway Diagrams
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Comparative analysis of the photophysical properties of imidazo[1,5-a]quinoline derivatives
An In-Depth Comparative Guide to the Photophysical Properties of Imidazo[1,5-a]quinoline Derivatives
Introduction: The Rise of Imidazo[1,5-a]quinolines as High-Performance Fluorophores
The quest for stable, efficient, and tunable fluorescent molecules is a cornerstone of modern materials science and molecular biology. Within the vast landscape of N-heterocyclic compounds, the imidazo[1,5-a]quinoline scaffold has emerged as a privileged structure. These molecules are characterized by a rigid, planar system that emits an intense blue luminescence, a spectral region notoriously difficult to access with high stability and efficiency.[1][2] This inherent property makes them prime candidates for advanced applications, from emitter molecules in Organic Light-Emitting Diodes (OLEDs) to fluorescent probes for cellular imaging.[2][3]
Compared to their well-studied imidazo[1,5-a]pyridine cousins, imidazo[1,5-a]quinoline derivatives often exhibit superior photophysical characteristics, including higher fluorescence quantum yields (QY) and enhanced stability.[2] However, the performance of these fluorophores is not monolithic; it is exquisitely sensitive to molecular modifications. The strategic placement of substituents on the core structure and the isomeric form of the heterocycle itself can dramatically alter absorption/emission profiles, quantum efficiency, and environmental sensitivity.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of the photophysical properties of imidazo[1,5-a]quinoline derivatives. We will move beyond a simple cataloging of data to explain the causality behind structure-property relationships. Furthermore, we will furnish detailed, field-proven experimental protocols for the accurate and reproducible characterization of these promising fluorophores, ensuring that researchers can confidently evaluate and compare novel derivatives.
A Comparative Analysis of Core Photophysical Properties
The utility of a fluorophore is defined by a key set of photophysical parameters. Understanding how the molecular structure of imidazo[1,5-a]quinolines influences these parameters is critical for designing compounds tailored for specific applications.
Structural Isomerism: Imidazo[1,5-a]quinoline vs. Imidazo[5,1-a]isoquinoline
A subtle change in the fusion of the heterocyclic rings—comparing the imidazo[1,5-a]quinoline core with its imidazo[5,1-a]isoquinoline isomer—induces significant and predictable changes in their optical properties.
-
Absorption and Emission Wavelengths: A consistent finding is that imidazo[5,1-a]isoquinolines exhibit a pronounced hypsochromic effect (a blue shift) in their absorption and emission spectra compared to their homologous imidazo[1,5-a]quinoline counterparts.[1][4] This shift, typically around 30 nm, is attributed to a reduction in the size of the delocalized π-electron system in the isoquinoline isomer.[1][5] In imidazo[1,5-a]quinolines, substituents in position 1 tend to be more co-planar with the heterocyclic core, leading to a more extended π-system and, consequently, lower energy (red-shifted) electronic transitions.[1]
-
Stokes Shift: The Stokes shift—the difference in energy between the absorption and emission maxima—is a crucial parameter, especially for applications where minimizing self-absorption is important. Imidazo[1,5-a]quinolines display substantially larger Stokes shifts (average ~124 nm) than the imidazo[5,1-a]isoquinoline isomers (average ~85 nm).[1][4] A large Stokes shift is often a desirable trait for fluorescent probes and OLED emitters.[3]
The Decisive Role of Substituents
The true tunability of the imidazo[1,5-a]quinoline scaffold is unlocked through the introduction of various substituents, particularly at the 1- and 3-positions of the imidazole ring.[2]
-
Influence on Quantum Yield (QY): The quantum yield (Φf), which measures the efficiency of converting absorbed photons into emitted photons, is highly dependent on the electronic nature of the substituents. Studies have shown that moieties in the 3-position, in particular, have a profound influence on the QY.[1][4] For instance, the introduction of a +M (mesomerically electron-donating) substituent in position 3 can lead to a higher quantum yield.[1] A recent versatile synthesis strategy involving bromination at the 3-position followed by Negishi cross-coupling allows for the systematic exploration of a wide array of substituents to optimize this key parameter.[2][6]
-
Tuning Emission Color: While the core scaffold provides blue emission, substituents can fine-tune the color. For example, introducing a strongly electron-withdrawing nitro group can dramatically red-shift the emission and significantly reduce the HOMO-LUMO bandgap, though often at the cost of a quenched quantum yield.[4]
Environmental Sensitivity: The Effect of Solvent Polarity
Solvatochromism, the change in absorption or emission color with solvent polarity, is another important property. Some imidazo[1,5-a]pyridine derivatives, a closely related class, exhibit notable solvatochromic behavior, which can be exploited for sensing applications.[7] In polar protic solvents like methanol, a hypsochromic (blue) shift in the emission of some derivatives has been observed, likely due to hydrogen bonding interactions with the solvent.[7] This suggests that the photophysical properties of imidazo[1,5-a]quinolines can also be modulated by their local chemical environment.
Quantitative Photophysical Data of Imidazo[1,5-a]quinoline Derivatives
To facilitate direct comparison, the table below summarizes key photophysical data for a selection of imidazo[1,5-a]quinoline and related derivatives discussed in the literature.
| Compound ID | Core Structure | Substituents (R1, R3) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference(s) |
| 2a | Imidazo[1,5-a]quinoline | Phenyl, Phenyl | 358 | 486 | 128 | 0.28 | Chloroform | [1][5] |
| 2b | Imidazo[1,5-a]quinoline | Phenyl, 4-Methoxyphenyl | 363 | 486 | 123 | 0.34 | Chloroform | [1][5] |
| 2c | Imidazo[1,5-a]quinoline | Phenyl, 4-Cyanophenyl | 362 | 488 | 126 | 0.26 | Chloroform | [1][5] |
| 2f | Imidazo[1,5-a]quinoline | Phenyl, 2-Pyridinyl | 366 | 483 | 117 | 0.22 | Chloroform | [1][5] |
| 1a | Imidazo[5,1-a]isoquinoline | Phenyl, Phenyl | 329 | 425 | 96 | 0.31 | Chloroform | [1][5] |
| 1g | Imidazo[5,1-a]isoquinoline | Pyridyl, 4-Cyanophenyl | 362 | 446 | 84 | 0.48 | Chloroform | [1][5] |
| PCIC | Imidazo[1,5-a]quinoline | 2-Pyridinyl, 2-Quinolinyl | - | - | - | High QY | - | [3] |
Experimental Protocols for Accurate Photophysical Characterization
Reproducible and accurate data is the bedrock of scientific comparison. Here, we detail the standard, field-proven methodologies for measuring the key photophysical properties of imidazo[1,5-a]quinoline derivatives.
Protocol 1: Relative Fluorescence Quantum Yield (Φ_F) Determination
Causality: The most robust and widely adopted method for determining the QY of solutions is the comparative method.[8] This approach obviates the need to correct for instrument-specific parameters by comparing the fluorescence of the unknown sample to a well-characterized standard of known QY. The core principle is that if two solutions (standard and sample) have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[8] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To avoid inner filter effects and re-absorption phenomena, which can artificially lower the measured emission, it is critical to work with optically dilute solutions (Absorbance < 0.1).[8]
Workflow Diagram:
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Step-by-Step Methodology:
-
Instrument Setup: Use a TCSPC system equipped with a picosecond pulsed laser diode or laser. Set the laser repetition rate such that the time window between pulses is at least 5-10 times longer than the expected fluorescence lifetime to allow for complete decay. [9]2. IRF Measurement: Fill a cuvette with a scattering solution (e.g., a dilute colloidal silica suspension like LUDOX). Place it in the sample holder and set the emission monochromator to the same wavelength as the excitation laser. Collect data until a sharp peak with sufficient counts is obtained. This is the IRF. [10]3. Sample Measurement: Replace the scattering solution with the fluorescent sample solution (absorbance should be ~0.1 at λ_ex). Set the emission monochromator to the sample's emission maximum.
-
Data Acquisition: Acquire the fluorescence decay histogram until at least 10,000 counts are collected in the peak channel to ensure good statistics. The detection count rate should be kept below 5% of the laser repetition rate to avoid pulse pile-up artifacts. [9]5. Data Analysis: Use specialized software to analyze the decay data. Perform a reconvolution fit of the experimental decay curve using the measured IRF and an appropriate exponential decay model (e.g., mono-exponential, A*exp(-t/τ)). The software will yield the lifetime value(s) (τ) and a goodness-of-fit parameter (chi-squared, χ²), which should be close to 1.0 for a good fit.
The Role of Theoretical Modeling
Modern photophysical analysis is a synergistic interplay between experiment and theory. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable for interpreting and predicting the properties of imidazo[1,5-a]quinolines. [1][5]These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing a theoretical basis for the observed absorption and emission energies. [1]This allows researchers to establish clear structure-property relationships and rationally design new derivatives with targeted photophysical characteristics before embarking on challenging syntheses.
Caption: Synergy between experimental validation and theoretical design.
Conclusion and Future Outlook
Imidazo[1,5-a]quinoline derivatives represent a highly promising class of blue fluorophores with readily tunable properties. The comparative analysis reveals clear design principles: the imidazo[1,5-a]quinoline core generally provides larger Stokes shifts than its imidazo[5,1-a]isoquinoline isomer, while substituents at the 1- and 3-positions are powerful tools for modulating emission wavelengths and, most critically, quantum yields. Their robust performance has already been demonstrated in OLED applications and hints at significant potential in bio-imaging and sensing. [2] For the field to advance, the adoption of standardized, rigorous characterization protocols, such as those detailed in this guide, is paramount. The synergy of meticulous experimental work and predictive theoretical modeling will undoubtedly accelerate the discovery of next-generation imidazo[1,5-a]quinolines, tailored for the most demanding applications in materials science and beyond.
References
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Heckmann, A., Martin, N., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry, 2024, e202400298. [Link]
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Heckmann, A., Martin, N., et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ResearchGate. [Link]
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Williams, A. T. R., et al. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
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Würth, C., Grabolle, M., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Kulhanek, N., Martin, N., & Göttlich, R. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry, 27, e202301007. [Link]
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Wang, J., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[1][3]henanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 1363382-16-4), a halogenated heterocyclic compound. By adhering to these procedures, you can mitigate risks, ensure regulatory compliance, and foster a culture of safety within your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][3][4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Hazard Profile and Required PPE
| Potential Hazard | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[1] | Chemical-resistant gloves (Nitrile or Neoprene), fully buttoned lab coat. |
| Eye Irritation | May cause serious eye irritation, redness, and pain.[1] | Chemical splash goggles or a face shield. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[1] | Work within a certified chemical fume hood. |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Waste Segregation and Container Selection: The First Line of Defense
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[5] this compound falls into the category of halogenated organic waste .
Key Principles of Segregation:
-
Dedicated Halogenated Waste Stream: This compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[6]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste. This is crucial because many recycling and fuel-blending disposal methods are not suitable for halogenated compounds.[5]
-
Incompatibility: Do not mix with strong oxidizing agents, acids, or bases in the same waste container to prevent exothermic or gas-producing reactions.[7][8]
Container Specifications:
-
Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with halogenated organic compounds.[7][9] Avoid metal containers for liquid waste, as they can corrode.[5]
-
Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[9]
-
Headspace: Do not fill the container beyond 75-90% of its capacity to allow for vapor expansion.[9]
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of the pure compound, solutions, and contaminated labware.
dot
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Preparation:
-
Don the required PPE as detailed in Table 1.
-
Perform all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.
-
-
Waste Collection:
-
Pure Compound (Solid): If disposing of unadulterated this compound, carefully transfer it to a designated solid halogenated organic waste container.
-
Solutions: If the compound is in a solvent, transfer the solution to a designated liquid halogenated organic waste container.
-
Contaminated Labware: Dispose of items such as pipette tips, contaminated gloves, and weighing paper in the solid halogenated organic waste container.
-
Empty Containers: The original container of the chemical, even if "empty," must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid halogenated organic waste.
-
-
Labeling:
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."
-
List all chemical constituents, including solvents and their approximate percentages.
-
Note the accumulation start date (the date the first drop of waste was added).
-
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general traffic and incompatible materials.
-
Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[5]
-
-
Final Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Maintain a record of the waste generated and its disposal for regulatory compliance.
-
Emergency Procedures: Spill Management
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
dot
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Navigating the Safe Handling of Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the synthesis and manipulation of novel chemical entities are routine. Among these, heterocyclic compounds such as Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate are of significant interest. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our aim is to empower you with the knowledge to work safely and efficiently, making this a trusted resource for your laboratory safety needs.
Hazard Assessment: Understanding the Risks
The structure of this compound, featuring a brominated imidazopyridine core, suggests several potential hazards that must be respected. A safety data sheet for a closely related compound, Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, indicates that similar molecules can possess acute toxicity if ingested and may cause skin and eye irritation.[1] The presence of the bromine atom categorizes it as a halogenated organic compound, which requires specific handling and disposal considerations.[2][3]
Potential Hazards Include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[4]
-
Skin Irritation: May cause irritation upon contact.[4]
-
Eye Irritation: May cause serious eye irritation.[4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
Given these potential risks, a thorough risk assessment is the first step before any handling of the compound. This assessment should inform the selection of appropriate PPE and engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[5][6] | Nitrile gloves.[6] | Laboratory coat.[5] | Recommended if weighing outside of a fume hood. |
| Running reactions and work-ups | Chemical splash goggles.[6] | Nitrile or neoprene gloves.[6] | Laboratory coat.[5] | Not generally required if performed in a fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles.[6] | Nitrile or neoprene gloves.[6] | Laboratory coat.[5] | Not generally required if performed in a fume hood. |
| Handling the solid compound | Safety glasses with side shields.[5][6] | Nitrile gloves.[6] | Laboratory coat.[5] | Recommended if there is a risk of generating dust. |
dot
Caption: A decision tree for proper chemical waste segregation.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Aaron Chemicals LLC. (2024, November 1).
- Carl ROTH. (2025, March 31).
- Fisher Scientific. (2011, February 9).
- Vertex AI Search. (n.d.).
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- ACS Publications. (n.d.).
- US EPA. (2025, September 12). Personal Protective Equipment.
- American Chemical Society. (n.d.).
- Aaron Chemicals LLC. (2024, November 1).
- BenchChem. (2025, December).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- European Chemicals Agency. (n.d.). Chemical safety report.
- Occupational Safety and Health Administration. (n.d.).
- Campus Operations. (n.d.).
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
- Occupational Safety and Health Administration. (n.d.).
- Bucknell University. (n.d.).
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- ResearchGate. (2026, January 1). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.).
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- Synquest Labs. (2016, January 27).
- ResearchGate. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.
- Compliancy Group. (2023, September 18).
- Uttarakhand Open University. (n.d.). Heterocyclic Compounds.
- YouTube. (2016, February 12). Safety Video by American Chemical Society (1991).
- National Center for Biotechnology Information. (n.d.).
- Braun Research Group. (n.d.).
- American Chemical Society. (2013, September 12).
- European Chemicals Agency. (2025, September 15).
- European Chemicals Agency. (2016, July 15). Getting familiar with the new Chemical Safety Assessment and Reporting tool (Chesar 3.0) [Video]. YouTube.
- European Chemicals Agency. (2024, April 29).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
